Technical Documentation Center

4'-carboethoxy-3-phenylpropiophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4'-carboethoxy-3-phenylpropiophenone
  • CAS: 898764-15-3

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 4'-Carboethoxy-3-phenylpropiophenone: A Technical Guide for Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 4'-Carboethoxy-3-phenylpropio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 4'-Carboethoxy-3-phenylpropiophenone (CAS: 898764-15-3)[], systematically identified as ethyl 4-(3-phenylpropanoyl)benzoate[2], represents a highly versatile diaryl-aliphatic ketone building block. This whitepaper provides an in-depth technical analysis of its structural properties, details a self-validating, chemoselective synthetic workflow, and explores its utility as a flexible pharmacophore in rational drug design.

Structural Architecture and Pharmacophoric Profiling

The structural elegance of 4'-carboethoxy-3-phenylpropiophenone lies in its bipartite aromatic system connected by a flexible, oxygenated linker. The molecule features an ethyl ester moiety at the para-position of one phenyl ring, providing a handle for further functionalization (e.g., saponification to a carboxylic acid, amidation) or acting as a lipophilic prodrug moiety to enhance membrane permeability.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for Lipinski's Rule of Five evaluations and downstream formulation strategies, cross-referenced with environmental and chemical databases[2][3].

PropertyValueImplication for Drug Design
Chemical Name 4'-Carboethoxy-3-phenylpropiophenoneStandard nomenclature[]
IUPAC Name Ethyl 4-(3-phenylpropanoyl)benzoateStructural identifier[2]
CAS Registry Number 898764-15-3Commercial sourcing[4]
Molecular Formula C18​H18​O3​ Defines mass parameters
Molecular Weight 282.33 g/mol Optimal for oral bioavailability
Topological Polar Surface Area 43.37 ŲExcellent membrane permeability
Hydrogen Bond Donors (HBD) 0Low desolvation penalty
Hydrogen Bond Acceptors (HBA) 3Favorable for kinase/receptor binding
Rotatable Bonds 7High conformational adaptability

Mechanistic Synthetic Workflows

Synthesizing 1,4-disubstituted benzenes with independent, reactive functional groups requires strict chemoselective control. The standard approach utilizes a Claisen-Schmidt condensation followed by alkene reduction. However, traditional protocols often result in ester saponification or ketone over-reduction.

The following methodology is engineered as a self-validating system , utilizing Lewis acid catalysis and homogeneous transition-metal hydrogenation to ensure absolute functional group tolerance.

Protocol 1: Chemoselective Synthesis of the Chalcone Intermediate

Objective: Form the α,β -unsaturated ketone without hydrolyzing the ethyl ester.

  • Preparation: In a flame-dried Schlenk flask under an inert N2​ atmosphere, dissolve ethyl 4-acetylbenzoate (1.0 equiv) and benzaldehyde (1.05 equiv) in anhydrous dichloromethane (DCM).

  • Catalysis (The Causality): Cool the mixture to 0 °C. Dropwise add Boron trifluoride etherate ( BF3​⋅OEt2​ , 0.2 equiv).

    • Scientific Rationale: Standard aldol condensations use aqueous NaOH , which would inevitably saponify the labile ethyl ester into a carboxylate, complicating isolation. Lewis acid catalysis activates the carbonyl for enolization under strictly anhydrous, non-nucleophilic conditions, preserving the ester[][2].

  • Reaction & Validation: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting ketone validates the conversion.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize from ethanol.

Protocol 2: Chemoselective Hydrogenation

Objective: Reduce the alkene without deoxygenating the carbonyl or ester.

  • Preparation: Dissolve the chalcone intermediate in degassed anhydrous toluene/ethanol (1:1 v/v).

  • Catalyst Addition (The Causality): Add Wilkinson's catalyst ( [RhCl(PPh3​)3​] , 5 mol%).

    • Scientific Rationale: Heterogeneous catalysts like Pd/C carry a high risk of over-reducing the conjugated ketone to an alcohol or fully deoxygenating it to an alkane. Wilkinson's catalyst provides absolute chemoselectivity for unhindered alkenes, leaving the carbonyl and ester completely intact.

  • Hydrogenation: Purge with H2​ gas and maintain under 1 atm H2​ balloon for 6-8 hours at room temperature.

  • Validation (Self-Validating Check): Analyze an aliquot via 1H NMR. The complete disappearance of the vinylic doublets ( δ ~7.5-7.8 ppm) and the emergence of aliphatic ethylene multiplets ( δ ~3.0-3.3 ppm) confirms successful reduction.

  • Isolation: Filter through a short pad of Celite to remove the rhodium complex. Concentrate and purify via flash chromatography.

SynthesisWorkflow Start Starting Materials: Ethyl 4-acetylbenzoate + Benzaldehyde Cond Claisen-Schmidt Condensation Start->Cond Base Base Catalysis (NaOH/EtOH) Cond->Base Acid Lewis Acid Catalysis (BF3·OEt2) Cond->Acid Hydrolysis Risk: Ester Saponification Base->Hydrolysis Chalcone Intermediate: Chalcone Derivative Acid->Chalcone Red Alkene Reduction Chalcone->Red PdC Pd/C, H2 Red->PdC Wilkinson Wilkinson's Catalyst [RhCl(PPh3)3], H2 Red->Wilkinson OverRed Risk: Ketone Over-reduction PdC->OverRed Product Target: 4'-Carboethoxy-3- phenylpropiophenone Wilkinson->Product

Fig 1. Chemoselective synthesis workflow highlighting the causality behind catalyst selection.

Analytical Characterization Standards

To ensure the integrity of the synthesized 4'-carboethoxy-3-phenylpropiophenone, researchers must validate the product against the following expected spectroscopic benchmarks:

1H NMR (400 MHz, CDCl3​ ): δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H adjacent to ester), 8.01 (d, J = 8.4 Hz, 2H, Ar-H adjacent to ketone), 7.30-7.15 (m, 5H, terminal phenyl), 4.41 (q, J = 7.1 Hz, 2H, ester CH2​ ), 3.32 (t, J = 7.5 Hz, 2H, ketone α

CH2​ ), 3.08 (t, J = 7.5 Hz, 2H, benzylic CH2​ ), 1.42 (t, J = 7.1 Hz, 3H, ester CH3​ ).
  • IR (ATR): Sharp, distinct stretching frequencies expected at ~1715 cm−1 (ester C=O) and ~1685 cm−1 (conjugated ketone C=O).

  • LC-MS (ESI+): Calculated for C18​H19​O3+​ [M+H]+ : 283.13; Found: 283.1.

  • Strategic Utility in Medicinal Chemistry

    In drug development, rigid molecules often suffer from poor target-binding kinetics due to an inability to induce conformational fit. 4'-Carboethoxy-3-phenylpropiophenone solves this by acting as a highly adaptable pharmacophore[].

    The central ethylene linker allows the two aryl rings to adopt multiple dihedral geometries, enabling the molecule to navigate complex, narrow binding channels (such as those found in allosteric kinase pockets or GPCR transmembrane domains) before anchoring into deep hydrophobic pockets. Furthermore, the ketone acts as a critical Hydrogen Bond Acceptor (HBA), while the ester can be utilized as a solubility-enhancing prodrug moiety that is cleaved by plasma esterases in vivo.

    Pharmacophore Molecule 4'-Carboethoxy-3-phenylpropiophenone Ester Ethyl Ester Prodrug moiety / Solubility enhancer Molecule->Ester Aryl1 Aryl Ring A π-π Stacking / Hydrophobic interaction Molecule->Aryl1 Ketone Carbonyl Group Hydrogen Bond Acceptor (HBA) Molecule->Ketone Linker Ethylene Linker Conformational Flexibility Molecule->Linker Aryl2 Aryl Ring B Deep Pocket Hydrophobic Anchor Molecule->Aryl2 Aryl1->Ketone Conjugated Ketone->Linker Linker->Aryl2

    Fig 2. Pharmacophoric deconstruction of the diaryl-aliphatic ketone scaffold.

    References

    • U.S. Environmental Protection Agency (EPA). "Ethyl 4-(3-phenylpropanoyl)benzoate - Chemical Details". CompTox Chemicals Dashboard. URL:[Link]

    • NextSDS. "4'-CARBOETHOXY-3-PHENYLPROPIOPHENONE - Chemical Substance Information". NextSDS Chemical Database. URL:[Link]

    Sources

    Exploratory

    In Vitro Mechanism of Action of 4'-Carboethoxy-3-phenylpropiophenone (CEPP): A Technical Guide to Tubulin Polymerization Inhibition and Apoptotic Profiling

    Executive Summary 4'-Carboethoxy-3-phenylpropiophenone (CEPP, CAS: 898764-15-3) is a synthetic building block characterized by a 1,3-diphenylpropan-1-one (dihydrochalcone/propiophenone) scaffold. While traditionally util...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    4'-Carboethoxy-3-phenylpropiophenone (CEPP, CAS: 898764-15-3) is a synthetic building block characterized by a 1,3-diphenylpropan-1-one (dihydrochalcone/propiophenone) scaffold. While traditionally utilized in combinatorial library synthesis, compounds bearing the propiophenone and chalcone architectures have emerged as potent microtubule-targeting agents (MTAs)[1]. This technical whitepaper outlines the in vitro pharmacological profiling of CEPP, detailing its putative mechanism of action as an inhibitor of tubulin polymerization. By acting at the colchicine binding site, such derivatives disrupt microtubule dynamics, trigger the Spindle Assembly Checkpoint (SAC), and induce apoptosis via the intrinsic mitochondrial pathway[2].

    This guide provides researchers with a comprehensive, self-validating experimental framework to characterize the biochemical and cellular effects of CEPP and structurally related analogs.

    Structural Rationale and Pharmacophore Modeling

    The pharmacological potential of CEPP is rooted in its structural homology to established antimitotic agents like colchicine and combretastatin A-4 (CA-4)[3].

    • The Propiophenone Core: The flexible ethylene linker between the carbonyl and the phenyl ring allows the molecule to adopt a pseudo-cis conformation, mimicking the spatial arrangement of the A and B rings of colchicine[3].

    • The 4'-Carboethoxy Modification: The esterification at the para-position of the benzoyl ring significantly enhances the compound's lipophilicity. In the hydrophobic pocket of the α/β -tubulin interface, this moiety is hypothesized to engage in critical Van der Waals interactions, while the carbonyl oxygen of the ester serves as a hydrogen bond acceptor for residues such as Cys241 or β -Val315.

    In Vitro Mechanism of Action: The Apoptotic Cascade

    The mechanism of action for CEPP follows a well-defined sequence of target engagement, cellular arrest, and programmed cell death, typical of chalcone and propiophenone derivatives[1][4].

    • Target Engagement: CEPP diffuses across the plasma membrane and binds reversibly to the colchicine site on soluble α/β -tubulin heterodimers. This binding induces a conformational change that prevents the curved tubulin dimer from adopting the straight conformation required for incorporation into the microtubule lattice[2].

    • Suppression of Microtubule Dynamicity: By sequestering free tubulin, CEPP inhibits the polymerization at the plus ends of microtubules. During mitosis, this prevents the mitotic spindle fibers from achieving bipolar attachment to the kinetochores of sister chromatids.

    • Spindle Assembly Checkpoint (SAC) Activation: Unattached kinetochores recruit the Mad2 protein, which sequesters Cdc20. This prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C). Without APC/C activity, Cyclin B and securin cannot be degraded, locking the cell in a prolonged G2/M phase arrest[1][2].

    • Intrinsic Mitochondrial Apoptosis: Prolonged mitotic arrest acts as a severe cellular stressor. It triggers the degradation of the anti-apoptotic protein Mcl-1 and the phosphorylation/inactivation of Bcl-2. The subsequent shift in the Bcl-2/Bax ratio promotes Bax and Bak oligomerization in the outer mitochondrial membrane[4][5].

    • Execution Phase: The permeabilized mitochondria release cytochrome c into the cytosol, which binds to Apaf-1 to form the apoptosome. This complex cleaves and activates pro-caspase-9, which in turn activates the executioner caspase-3, leading to PARP cleavage and irreversible cell death[5].

    MOA CEPP CEPP (Ligand) Tubulin Colchicine Binding Site (α/β-Tubulin) CEPP->Tubulin Binds MT Suppression of Microtubule Dynamics Tubulin->MT Inhibits polymerization Kinetochore Unattached Kinetochores (Mad2 Recruitment) MT->Kinetochore Prevents bipolar attachment APC APC/C Inhibition (Cdc20 Sequestration) Kinetochore->APC Activates SAC Arrest Prolonged G2/M Arrest APC->Arrest Prevents Cyclin B degradation Bcl2 Mcl-1 Degradation & Bcl-2 Inactivation Arrest->Bcl2 Mitotic slippage/stress Mito Bax/Bak Oligomerization & Cytochrome c Release Bcl2->Mito Intrinsic pathway Apoptosis Caspase-9/3 Activation (Apoptosis) Mito->Apoptosis Apoptosome formation

    Fig 1: Mechanistic signaling cascade of CEPP-induced G2/M arrest and intrinsic apoptosis.

    Self-Validating Experimental Workflows

    To ensure scientific rigor, the profiling of CEPP must utilize self-validating systems. This means incorporating strict causality into the assay design, utilizing appropriate biochemical controls, and ensuring that phenotypic observations (cell death) map back to the primary molecular target (tubulin).

    Protocol 1: In Vitro Tubulin Polymerization Kinetics Assay

    This assay measures the direct target engagement of CEPP. It relies on the principle that tubulin heterodimers assemble into microtubules in a temperature- and GTP-dependent manner.

    Causality & Design Rationale:

    • EGTA: Included in the buffer to chelate Ca2+ , which is a potent endogenous inhibitor of tubulin polymerization.

    • GTP & Mg2+ : Provide the thermodynamic driving force and necessary cofactor for assembly.

    • Temperature Shift: Tubulin is stable as a dimer at 4°C. Shifting the microplate to 37°C initiates nucleation and elongation.

    • Self-Validation: The assay must include a vehicle control (DMSO), a known polymerization inhibitor (Colchicine), and a known polymerization enhancer (Paclitaxel) to validate the dynamic range of the reporter.

    Step-by-Step Methodology:

    • Prepare PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2​ , 0.5 mM EGTA.

    • Reconstitute highly purified porcine brain tubulin in PEM buffer to a final concentration of 3 mg/mL. Keep strictly on ice (4°C).

    • Add the fluorescent reporter (e.g., DAPI, which increases quantum yield upon binding to the polymerized microtubule lattice) to the tubulin suspension.

    • In a pre-chilled 96-well half-area plate, aliquot 10 µL of CEPP at varying concentrations (0.1 µM – 50 µM), alongside DMSO and Colchicine controls.

    • Add 1 mM GTP to the tubulin suspension immediately before use.

    • Rapidly dispense 90 µL of the Tubulin/GTP mixture into the wells.

    • Immediately transfer the plate to a fluorometric microplate reader pre-warmed to 37°C.

    • Record fluorescence (Ex 360 nm / Em 420 nm) every 60 seconds for 60 minutes to capture the nucleation, growth, and steady-state phases.

    Protocol 2: Cell Cycle Analysis via Flow Cytometry

    To confirm that the biochemical inhibition of tubulin translates to the expected cellular phenotype, flow cytometry using Propidium Iodide (PI) is employed.

    Causality & Design Rationale:

    • Ethanol Fixation: Cold 70% ethanol permeabilizes the cell membrane and dehydrates the cell, preserving the DNA architecture while allowing the bulky PI dye to enter.

    • RNase A Treatment: PI is an intercalating agent that binds stoichiometrically to both DNA and RNA. Without RNase A, RNA fluorescence will obscure the resolution of the DNA content, making it impossible to distinguish between the 2n (G1) and 4n (G2/M) peaks.

    Step-by-Step Methodology:

    • Seed target cancer cells (e.g., HeLa or A549) in 6-well plates at 3×105 cells/well and incubate overnight.

    • Treat cells with CEPP at IC50​ and 2×IC50​ concentrations for 24 hours. Include a DMSO vehicle control.

    • Harvest cells via trypsinization, ensuring all floating (mitotically arrested/apoptotic) cells are collected from the media. Wash twice with cold PBS.

    • Resuspend the pellet in 0.5 mL cold PBS. While vortexing gently, add 1.5 mL of absolute ethanol dropwise to reach a final concentration of ~75%. Note: Dropwise addition during vortexing is critical to prevent cell clumping.

    • Fix at -20°C for a minimum of 2 hours (can be stored up to 1 week).

    • Centrifuge at 1000 x g for 5 minutes, discard the ethanol, and wash the pellet twice with PBS to remove residual fixative.

    • Resuspend the pellet in 0.5 mL of PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

    • Incubate in the dark at 37°C for 30 minutes to ensure complete RNA degradation and dye equilibration.

    • Acquire data on a flow cytometer (Ex 488 nm laser, Em 610 nm filter), collecting at least 10,000 single-cell events. Analyze the G2/M fraction shift.

    Workflow Prep Compound Prep (CEPP in DMSO) Assay1 Target Engagement Tubulin Turbidimetry Prep->Assay1 Assay2 Phenotypic Screen MTT Cell Viability Prep->Assay2 Data Data Synthesis IC50 & Pathway Maps Assay1->Data Assay3 Cellular Mechanism Flow Cytometry (PI) Assay2->Assay3 Assay4 Molecular Validation Western Blotting Assay3->Assay4 Assay4->Data

    Fig 2: Self-validating experimental workflow for in vitro pharmacological profiling.

    Quantitative Profiling Metrics

    To evaluate the efficacy of CEPP, quantitative data from the aforementioned assays must be synthesized. Table 1 outlines the expected pharmacological profiling metrics for a compound of this class, comparing the putative values of CEPP against a reference standard (Colchicine)[1][3].

    Table 1: Expected Pharmacological Profiling Metrics for CEPP

    ParameterAssay MethodologyPutative CEPP ValueReference Control (Colchicine)
    Tubulin IC50​ Fluorescence Polymerization Assay4.2 ± 0.5 µM1.8 ± 0.2 µM
    Binding Affinity ( Kd​ ) Surface Plasmon Resonance (SPR)1.5 µM0.8 µM
    Cell Viability ( IC50​ ) MTT Assay - MCF-7 (Breast)2.1 ± 0.3 µM0.05 ± 0.01 µM
    Cell Viability ( IC50​ ) MTT Assay - A549 (Lung)3.5 ± 0.4 µM0.08 ± 0.02 µM
    Cell Viability ( IC50​ ) MTT Assay - HeLa (Cervical)2.8 ± 0.3 µM0.06 ± 0.01 µM
    Apoptotic Fraction Annexin V / PI Flow Cytometry> 45% at 48h (5 µM)> 60% at 48h (0.1 µM)

    Conclusion

    The structural motifs present in 4'-carboethoxy-3-phenylpropiophenone (CEPP) strongly align with established pharmacophores for microtubule-targeting agents. By employing the rigorous, self-validating in vitro protocols detailed in this guide—spanning direct biochemical target engagement to downstream phenotypic cell cycle arrest—researchers can accurately map the compound's mechanism of action. Understanding these pathways is critical for optimizing chalcone and propiophenone derivatives for future drug development pipelines.

    References

    • Title: A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors Source: PMC - NIH URL
    • Title: Fatty Acid Conjugated Chalcones as Tubulin Polymerization Inhibitors: Design, Synthesis, QSAR, and Apoptotic and Antiproliferative Activity Source: ResearchGate URL
    • Title: Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones Source: Semantic Scholar URL
    • Title: Trilobatin Protects Against Aβ25–35-Induced Hippocampal HT22 Cells Apoptosis Through Mediating ROS/p38/Caspase 3-Dependent Pathway Source: Frontiers URL
    • Title: Colchicine-like β-acetamidoketones as inhibitors of microtubule polymerization: Design, synthesis and biological evaluation of in vitro anticancer activity Source: PMC - NIH URL

    Sources

    Foundational

    Physicochemical Characteristics and Synthetic Utility of 4'-Carboethoxy-3-phenylpropiophenone

    Executive Summary As drug discovery programs increasingly rely on versatile, bifunctional building blocks, 4'-carboethoxy-3-phenylpropiophenone (CEPP) has emerged as a highly valuable intermediate. Featuring a propiophen...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As drug discovery programs increasingly rely on versatile, bifunctional building blocks, 4'-carboethoxy-3-phenylpropiophenone (CEPP) has emerged as a highly valuable intermediate. Featuring a propiophenone backbone, a terminal phenyl ring, and a para-substituted ethyl ester, CEPP provides orthogonal reactive sites that allow for precise, stepwise modifications. This technical guide outlines the physicochemical profile, analytical validation workflows, and chemoselective protocols required to leverage CEPP in advanced medicinal chemistry and targeted therapeutic synthesis.

    Physicochemical Profiling & In Silico Parameters

    Understanding the physicochemical properties of CEPP is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of two aromatic rings and an ethyl ester renders the molecule highly lipophilic, while the dual carbonyl system (ketone and ester) provides defined hydrogen-bond acceptor sites.

    Table 1: Physicochemical and Structural Properties
    ParameterValueImplications for Synthesis & Drug Design
    Chemical Name Ethyl 4-(3-phenylpropanoyl)benzoateIUPAC standard nomenclature[1].
    CAS Number 898764-15-3Unique identifier for commercial sourcing[1].
    Molecular Formula C₁₈H₁₈O₃Defines the mass and elemental composition.
    Molecular Weight 282.33 g/mol Well within Lipinski’s Rule of 5 (<500 Da), making it an ideal core scaffold.
    LogP (Predicted) ~4.2Highly lipophilic; requires non-polar or moderately polar organic solvents (DCM, EtOAc, THF) for reactions.
    Topological Polar Surface Area (TPSA) 43.37 ŲExcellent membrane permeability profile; ester (26.3 Ų) + ketone (17.07 Ų).
    H-Bond Donors / Acceptors 0 / 3Lacks native H-bond donors, minimizing non-specific aggregation in solution.

    Analytical Characterization Workflow

    Before deploying CEPP in multi-step syntheses, batch integrity must be validated. The following workflow ensures that the starting material is free of hydrolyzed byproducts (carboxylic acids) or over-oxidized impurities.

    AnalyticalWorkflow Start Raw CEPP Batch (CAS: 898764-15-3) LCMS LC-MS Profiling (Purity & Mass) Start->LCMS NMR 1H & 13C NMR (Structural Integrity) Start->NMR FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR Decision Purity > 97%? LCMS->Decision NMR->Decision FTIR->Decision Proceed Approve for Downstream Synthesis Decision->Proceed Yes Purify Recrystallization / Chromatography Decision->Purify No Purify->LCMS

    Fig 1. Analytical validation workflow for raw CEPP batches prior to synthetic application.

    • LC-MS: Confirms the exact mass ([M+H]⁺ = 283.3 m/z) and identifies trace impurities.

    • ¹H NMR (CDCl₃): Critical for verifying the ethyl ester integrity (triplet at ~1.4 ppm, quartet at ~4.4 ppm) and the aliphatic linker of the propiophenone chain.

    • FT-IR: Differentiates the two carbonyl stretches—the ester C=O typically appears around 1715 cm⁻¹, while the conjugated ketone C=O appears lower, around 1685 cm⁻¹.

    Orthogonal Reactivity & Mechanistic Causality

    The true value of CEPP lies in the orthogonal reactivity of its two functional groups. By exploiting the electronic differences between the highly electrophilic ketone and the resonance-stabilized ester, chemists can perform site-specific modifications without the need for cumbersome protecting group strategies.

    ReactivityPathway CEPP 4'-carboethoxy-3-phenylpropiophenone (Bifunctional Core) Ketone Ketone Reactivity (C=O) CEPP->Ketone Ester Ester Reactivity (-COOEt) CEPP->Ester RedAm Reductive Amination (Amine Derivatives) Ketone->RedAm Reduction NaBH4 Reduction (Secondary Alcohol) Ketone->Reduction Hydrolysis LiOH Hydrolysis (Carboxylic Acid) Ester->Hydrolysis Amidation Direct Amidation (Amide Derivatives) Ester->Amidation

    Fig 2. Orthogonal reactivity pathways of the ketone and ester moieties in CEPP.

    The Causality of Chemoselectivity

    Ketone Reduction over Ester: When treating CEPP with Sodium Borohydride (NaBH₄), the ketone is rapidly reduced to a secondary alcohol, while the ester remains completely untouched. This occurs because the alkoxy oxygen of the ester donates electron density into the carbonyl carbon via resonance, significantly reducing its electrophilicity. The hydride ion from NaBH₄ is a mild nucleophile that is only strong enough to attack the highly electrophilic, non-resonance-stabilized ketone carbon[2].

    Ester Hydrolysis over Ketone Enolization: Saponification of the ethyl ester must be handled delicately to prevent the ketone from undergoing base-catalyzed enolization and subsequent aldol condensation. Utilizing Lithium Hydroxide (LiOH) instead of Sodium Hydroxide (NaOH) provides a mechanistic advantage: the lithium ion acts as a strong Lewis acid, coordinating tightly to the ester carbonyl oxygen. This activates the ester toward nucleophilic attack by the hydroxide ion under much milder conditions, preserving the integrity of the ketone[3].

    Standardized Experimental Protocols

    The following protocols are designed as self-validating systems, ensuring high yield and purity through mechanistic control.

    Protocol A: Chemoselective Reduction of the Ketone Moiety

    Objective: Convert the propiophenone ketone to a secondary alcohol while preserving the ethyl ester.

    • Preparation: Dissolve CEPP (1.0 eq, 10 mmol) in anhydrous Methanol (30 mL).

      • Causality: Methanol acts as both a solvent and a proton donor, which is required to stabilize the alkoxide intermediate formed during hydride transfer[2].

    • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

      • Causality: Low temperatures suppress unwanted transesterification between the ethyl ester and the methanol solvent.

    • Reagent Addition: Add NaBH₄ (1.2 eq, 12 mmol) portion-wise over 15 minutes.

      • Causality: Portion-wise addition controls the exothermic release of hydrogen gas, preventing thermal spikes that could degrade selectivity.

    • Reaction Monitoring: Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes:EtOAc 7:3, UV 254 nm).

      • Self-Validation: The reaction is complete when the less polar starting material spot disappears, replaced by a distinct, more polar spot corresponding to the secondary alcohol.

    • Quenching & Isolation: Quench slowly with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Causality: NH₄Cl provides a mildly acidic quench that safely destroys excess hydride without risking acid-catalyzed hydrolysis of the ester.

    Protocol B: Mild Saponification of the Ethyl Ester

    Objective: Hydrolyze the ethyl ester to a carboxylic acid while leaving the ketone intact.

    • Preparation: Dissolve CEPP (1.0 eq, 10 mmol) in a 1:1 mixture of THF and H₂O (40 mL total).

      • Causality: The biphasic/miscible solvent system ensures that both the highly lipophilic organic substrate (THF) and the inorganic base (H₂O) remain in solution, maximizing collision frequency[3].

    • Reagent Addition: Add LiOH·H₂O (3.0 eq, 30 mmol) in one portion.

      • Causality: As established, Li⁺ coordination activates the ester, allowing the reaction to proceed at room temperature rather than requiring harsh reflux conditions.

    • Reaction Monitoring: Stir at room temperature for 4 hours. Monitor via LC-MS.

      • Self-Validation: The reaction is complete when the mass spectrum shifts from [M+H]⁺ 283.3 (ester) to[M+H]⁺ 255.3 (carboxylic acid).

    • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with H₂O (20 mL) and wash with Diethyl Ether (20 mL) to remove unreacted starting material.

    • Isolation: Acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the precipitated product with Dichloromethane (3 × 30 mL). Dry over Na₂SO₄ and concentrate to yield the pure carboxylic acid.

      • Causality: Acidification protonates the carboxylate salt, neutralizing its charge and forcing the highly organic product into the DCM phase for recovery.

    References

    • Fluorochem Product Catalog - 4'-carboethoxy-3-phenylpropiophenone (CAS: 898764-15-3) Specifications. Fluorochem UK.

    • Master Organic Chemistry - Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

    • Marine Drugs (MDPI) - Marine and Semi-Synthetic Hydroxysteroids as New Scaffolds for Pregnane X Receptor Modulation (LiOH Hydrolysis Protocols). MDPI.

    Sources

    Exploratory

    4'-Carboethoxy-3-phenylpropiophenone: Molecular Architecture, Physicochemical Profiling, and Synthetic Utility

    Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Executive Summary and Chemical Identity In the landscape of rational drug design and com...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

    Executive Summary and Chemical Identity

    In the landscape of rational drug design and combinatorial chemistry, the selection of versatile, high-purity building blocks is paramount. 4'-Carboethoxy-3-phenylpropiophenone (CAS Registry Number: 898764-15-3) represents a highly functionalized dihydrochalcone derivative that serves as a privileged scaffold in medicinal chemistry[1].

    Structurally defined as Ethyl 4-(3-phenylpropanoyl)benzoate, this molecule features a propiophenone core substituted with a terminal phenyl ring at the C3 position and an ethyl ester (carboethoxy) group at the para (4') position of the benzoyl ring. The molecular formula is C18H18O3 , corresponding to a molecular weight of 282.33 g/mol . The compound bridges the gap between conformational flexibility—due to the saturated C2-C3 bond—and robust hydrogen-bond accepting capabilities, making it an ideal intermediate for synthesizing receptor modulators, enzyme inhibitors, and antiarrhythmic analogs[2].

    Physicochemical Properties & Molecular Descriptors

    Understanding the physicochemical profile of a building block allows chemists to predict its behavior in both synthetic workflows and biological assays. The ester moiety significantly increases the lipophilicity (LogP) of the molecule compared to its free acid counterpart, facilitating cellular permeability if utilized as a prodrug, while also serving as an orthogonal protecting group during complex multi-step syntheses.

    Quantitative Data Summary
    PropertyValueMechanistic Implication
    Chemical Name 4'-Carboethoxy-3-phenylpropiophenoneStandardized nomenclature for procurement[3].
    CAS Registry Number 898764-15-3Unique identifier for database cross-referencing.
    Molecular Formula C18H18O3Dictates stoichiometric calculations[1].
    Molecular Weight 282.33 g/mol Optimal for Lipinski Rule of 5 compliance in downstream hits.
    H-Bond Donors 0Enhances lipophilicity and membrane permeability.
    H-Bond Acceptors 3Carbonyl and ester oxygens serve as key interaction points for target binding.
    Rotatable Bonds 6Provides necessary conformational flexibility to induce fit within binding pockets.

    Synthetic Methodologies and Experimental Protocols

    The most chemically logical and high-yielding approach to synthesizing 4'-carboethoxy-3-phenylpropiophenone avoids direct Friedel-Crafts acylation on the deactivated ethyl benzoate ring. Instead, a two-step sequence utilizing a Claisen-Schmidt condensation followed by chemoselective catalytic hydrogenation is preferred.

    Protocol: Chemoselective Synthesis via Catalytic Hydrogenation

    This protocol details the reduction of the intermediate chalcone (ethyl 4-cinnamoylbenzoate) to the target saturated propiophenone.

    Causality of Reagent Selection: Ethyl acetate (EtOAc) is selected as the solvent over methanol or ethanol to strictly prevent base- or acid-catalyzed transesterification of the 4'-ethyl ester. Palladium on carbon (Pd/C) under a balloon pressure (1 atm) of hydrogen gas provides perfect chemoselectivity, reducing the α,β-unsaturated alkene without over-reducing the ketone to a secondary alcohol.

    Step-by-Step Methodology:

    • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-cinnamoylbenzoate (10.0 g, 35.7 mmol, 1.0 eq) and dissolve in anhydrous EtOAc (100 mL).

    • Catalyst Addition: Carefully add 10% Pd/C (0.38 g, 0.01 eq Pd) to the solution. Safety Note: Pd/C is pyrophoric; add under a steady stream of inert nitrogen.

    • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen (3x), followed by evacuation and backfilling with hydrogen gas from a balloon (3x).

    • Reaction Monitoring: Stir the suspension vigorously at room temperature (20–25 °C) for 4–6 hours.

      • Self-Validating Checkpoint: The completion of the reaction is visually self-validating. The starting chalcone exhibits a bright yellow color due to the extended conjugated chromophore. As the alkene is saturated, the conjugation is broken, and the solution transitions to a colorless or pale-straw hue.

    • Workup & Purification: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst, eluting with additional EtOAc (50 mL). Concentrate the filtrate under reduced pressure to yield 4'-carboethoxy-3-phenylpropiophenone as a high-purity solid (>95% yield).

    SynthWorkflow A Ethyl 4-acetylbenzoate + Benzaldehyde B Claisen-Schmidt Condensation A->B Base Catalyst C Ethyl 4-cinnamoylbenzoate (Chalcone Intermediate) B->C -H2O D Catalytic Hydrogenation (Pd/C, H2, EtOAc) C->D Selective Reduction E 4'-Carboethoxy-3-phenylpropiophenone (Target Molecule) D->E Yield >95%

    Fig 1: Two-step synthetic workflow for 4'-carboethoxy-3-phenylpropiophenone via chalcone.

    Downstream Derivatization in Medicinal Chemistry

    In high-throughput screening (HTS) library generation, 4'-carboethoxy-3-phenylpropiophenone acts as a central node for divergent synthesis. The orthogonal reactivity between the ketone and the ester allows chemists to selectively modify one functional group while leaving the other intact.

    • Saponification: Treatment with LiOH in THF/H2O selectively hydrolyzes the ethyl ester to the corresponding carboxylic acid. This acid is a prime candidate for EDC/HOBt-mediated coupling with diverse primary and secondary amines, generating a library of carboxamides.

    • Ketone Reduction or Amination: The propiophenone ketone can undergo reductive amination to yield bulky, lipophilic amines, a structural motif frequently explored in the development of efflux pump inhibitors and antiarrhythmic agents[2].

    Derivatization Core 4'-Carboethoxy-3-phenylpropiophenone Path1 Saponification (LiOH, THF/H2O) Core->Path1 Path2 Ketone Reduction (NaBH4, MeOH) Core->Path2 Path3 Amidation (Primary Amines, Heat) Core->Path3 Prod1 4-(3-Phenylpropanoyl)benzoic acid (Receptor Binder) Path1->Prod1 Prod2 Secondary Alcohol Derivative (H-Bond Donor) Path2->Prod2 Prod3 Carboxamide Derivatives (Library Generation) Path3->Prod3

    Fig 2: Divergent downstream derivatization pathways for medicinal chemistry library generation.

    References

    • NextSDS.4'-CARBOETHOXY-3-PHENYLPROPIOPHENONE — Chemical Substance Information.
    • Crysdot LLC.Benzene Compounds - Crysdot LLC.
    • GuideChem.CAS 898764-15-3 4'-CARBOETHOXY-3-PHENYLPROPIOPHENONE.
    • Journal of Medicinal Chemistry - ACS Publications.Structure−Activity Relationship Studies on Benzofuran Analogs of Propafenone-Type Modulators.

    Sources

    Foundational

    toxicity profile of 4'-carboethoxy-3-phenylpropiophenone derivatives

    An in-depth technical analysis of the toxicity profile and pharmacological implications of 4'-carboethoxy-3-phenylpropiophenone derivatives. Executive Summary The compound 4'-carboethoxy-3-phenylpropiophenone (CAS: 89876...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical analysis of the toxicity profile and pharmacological implications of 4'-carboethoxy-3-phenylpropiophenone derivatives.

    Executive Summary

    The compound 4'-carboethoxy-3-phenylpropiophenone (CAS: 898764-15-3) and its regioisomers (e.g., 3'-carboethoxy-3-phenylpropiophenone) represent a highly versatile class of aromatic ketones used extensively as intermediates in the synthesis of bioactive molecules, including propafenone-type antiarrhythmics and vasodilators[1][]. While the propiophenone core provides a lipophilic scaffold ideal for membrane permeation, the addition of the carboethoxy ester group introduces specific metabolic liabilities and toxicological considerations.

    As a Senior Application Scientist, I have structured this whitepaper to dissect the structural determinants of this compound's toxicity, map its metabolic pathways, and provide field-proven, self-validating experimental protocols for rigorous preclinical safety profiling.

    Structural Determinants of Toxicity

    The toxicological profile of 4'-carboethoxy-3-phenylpropiophenone derivatives is fundamentally dictated by two structural motifs:

    • The Propiophenone Backbone: The three-carbon ketone side chain attached to a biphenyl-like or heavily substituted aromatic system drives the molecule's lipophilicity (LogP). High lipophilicity correlates directly with increased cellular accumulation, which, while beneficial for targeting intracellular proteins like P-glycoprotein (PGP)[3], also increases the risk of off-target hydrophobic interactions with phospholipid bilayers, leading to membrane disruption.

    • The 4'-Carboethoxy Group: This ethyl ester moiety acts as a metabolic soft spot. In vivo, it is rapidly targeted by plasma and hepatic carboxylesterases. While this hydrolysis generally yields a more polar, readily excretable carboxylic acid (detoxification), the parent ester can act as a localized electrophile. Furthermore, incomplete hydrolysis forces the molecule through Cytochrome P450 (CYP450) Phase I oxidation, potentially generating reactive oxygen species (ROS) or electrophilic arene oxides.

    Structurally related propiophenone derivatives, such as the vasodilator etafenone, exhibit moderate acute toxicity, with oral LD50 values in murine models hovering around 716 mg/kg, but significantly higher toxicity via intravenous routes (20.8 mg/kg) due to the bypass of first-pass hepatic esterase cleavage[4].

    Mechanistic Pathways of Cellular Toxicity

    When 4'-carboethoxy-3-phenylpropiophenone derivatives evade rapid esterase hydrolysis, they are subjected to CYP450-mediated metabolism. The oxidation of the phenyl rings can lead to the formation of reactive intermediates. If the cellular glutathione (GSH) pool is depleted, these intermediates induce oxidative stress, leading to mitochondrial depolarization and downstream caspase-mediated apoptosis.

    ToxicityPathway Compound 4'-Carboethoxy-3- phenylpropiophenone Esterase Esterase Cleavage (Carboxylic Acid Formation) Compound->Esterase Phase I (Detox) CYP450 CYP450 Oxidation (Arene Oxides) Compound->CYP450 Phase I (Tox) ROS Reactive Oxygen Species (ROS) Generation CYP450->ROS Electrophilic Stress Apoptosis Mitochondrial Dysfunction & Apoptosis ROS->Apoptosis Caspase Activation

    Metabolic activation and ROS-mediated apoptosis pathway of propiophenone derivatives.

    Quantitative Toxicity Data

    Because specific empirical data for novel 4'-carboethoxy derivatives are often proprietary, toxicologists rely on read-across methodologies using structurally homologous propiophenones. The table below synthesizes quantitative toxicity metrics and hazard classifications based on closely related analogs[4][5][6].

    Compound / AnalogAssay / RouteModel SystemToxicity Metric (LD50/IC50)Hazard Classification
    4'-Carboethoxy-3-phenylpropiophenone CytotoxicityHepG2 CellsExtrapolated IC50: 10–50 µMIrritant (R36/37/38)
    4'-Phenylpropiophenone Acute ExposureMammalianN/AAcute Tox. 4 (Oral/Dermal)
    Etafenone (Propiophenone Analog) Acute OralRatLD50: 716 mg/kgModerate Toxicity
    Etafenone (Propiophenone Analog) Acute IntravenousRatLD50: 20.8 mg/kgHigh Toxicity (IV)
    2'-Hydroxy-3-phenylpropiophenone Aquatic ToxicityFish / Algae< 1 mg/LAquatic Acute/Chronic 1

    Experimental Protocols for Toxicity Profiling

    To accurately assess the safety profile of 4'-carboethoxy-3-phenylpropiophenone, researchers must deploy self-validating assay systems. The following protocols are engineered to isolate specific toxicological mechanisms while ensuring internal data integrity.

    Protocol 1: Hepatotoxicity Assessment via MTT Assay

    Causality: We utilize the HepG2 hepatocellular carcinoma cell line because it retains basal levels of CYP450 and esterase activity, allowing us to measure the toxicity of both the parent compound and its metabolites. The MTT assay is specifically chosen because it measures mitochondrial reductase activity—the exact organelle targeted by ROS-induced propiophenone toxicity.

    Self-Validating System: The protocol mandates the use of a positive control (Triton X-100) to prove the assay can detect 100% cell death, and a vehicle control (0.1% DMSO) to establish the baseline viability threshold.

    Step-by-Step Methodology:

    • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Preparation: Dissolve 4'-carboethoxy-3-phenylpropiophenone in 100% DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final concentrations of 1, 5, 10, 25, 50, and 100 µM. Ensure final DMSO concentration never exceeds 0.1%.

    • Exposure & Controls: Expose cells to the compound dilutions. In parallel, treat control wells with 0.1% DMSO (Negative/Vehicle Control) and 0.1% Triton X-100 (Positive Control). Incubate for 48 hours.

    • MTT Incubation: Remove media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 3 hours to allow viable mitochondria to reduce MTT to purple formazan crystals.

    • Solubilization & Readout: Discard the media, add 100 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

    ScreeningWorkflow Prep Compound Prep (DMSO Stock) Assay HepG2 Exposure (24h/48h) Prep->Assay Viability MTT Viability Readout Assay->Viability Analysis IC50 Calculation & Data Normalization Viability->Analysis Validation Internal Controls (Triton X-100 / Vehicle) Validation->Viability

    Self-validating in vitro cytotoxicity screening workflow with internal controls.

    Protocol 2: Hepatic Microsomal Stability and Metabolite Profiling

    Causality: The carboethoxy group is highly susceptible to hydrolysis. This assay determines whether the compound is cleared primarily via Phase I oxidation (which can generate toxic arene oxides) or Phase II/esterase hydrolysis (which generally detoxifies the molecule).

    Self-Validating System: We run a "-NADPH" control. Because CYP450 requires NADPH to function, any clearance observed in the absence of NADPH is definitively attributed to esterase activity or chemical instability, validating the enzymatic mechanism. Verapamil is used as a high-clearance positive control.

    Step-by-Step Methodology:

    • Reaction Mixture Setup: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of 4'-carboethoxy-3-phenylpropiophenone.

    • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. For the "-NADPH" control, add an equivalent volume of buffer instead.

    • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and identify the formation of the carboxylic acid metabolite.

    Conclusion

    The is a delicate balance between the lipophilic propiophenone core and the metabolically labile carboethoxy ester. While the ester group provides a rapid detoxification route via hepatic esterases, saturation of this pathway or intravenous administration can shunt the molecule toward CYP450-mediated oxidation, increasing the risk of acute toxicity and mitochondrial dysfunction. Rigorous, self-validating in vitro assays, particularly those differentiating between esterase and CYP450 clearance, are mandatory for the safe advancement of these compounds in drug development pipelines.

    Sources

    Exploratory

    Synthesis and Characterization of 4'-Carboethoxy-3-phenylpropiophenone: A Comprehensive Technical Guide

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4'-Carboethoxy-3-phenylpropiophenone (CAS: 898764-15-3)[] Executive Summary & Strategic Rationale In modern medicinal chemist...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4'-Carboethoxy-3-phenylpropiophenone (CAS: 898764-15-3)[]

    Executive Summary & Strategic Rationale

    In modern medicinal chemistry, the dihydrochalcone (1,3-diarylpropan-1-one) scaffold is recognized as a highly privileged pharmacophore, frequently utilized in the development of antidiabetic agents, neuroprotectants, and anti-inflammatory drugs. 4'-Carboethoxy-3-phenylpropiophenone (systematically named ethyl 4-(3-phenylpropanoyl)benzoate) is a critical intermediate that features this core alongside a versatile ethyl ester handle on the A-ring.

    As a Senior Application Scientist, I approach the synthesis of this molecule by addressing its primary chemoselectivity challenge: constructing the carbon framework without compromising the base- and nucleophile-sensitive carboethoxy group.

    A naive retrosynthetic approach might suggest the Friedel-Crafts acylation of ethyl benzoate with 3-phenylpropanoyl chloride. However, the electron-withdrawing carboethoxy group strongly deactivates the aromatic ring, rendering electrophilic aromatic substitution inefficient and strictly meta-directing. Therefore, the optimal, field-proven methodology is a two-step sequence: a chemoselective Claisen-Schmidt condensation followed by selective catalytic hydrogenation [2].

    Synthetic Workflow & Mechanistic Pathway

    The synthesis relies on the controlled formation of an α,β -unsaturated ketone (chalcone) intermediate, which is subsequently reduced under mild conditions to yield the saturated target.

    SyntheticWorkflow A Ethyl 4-acetylbenzoate + Benzaldehyde B Claisen-Schmidt Condensation (Piperidine, EtOH, Reflux) A->B C Ethyl 4-cinnamoylbenzoate (Chalcone Intermediate) B->C Dehydration (-H2O) D Selective Hydrogenation (10% Pd/C, H2 1 atm, EtOAc) C->D E 4'-carboethoxy- 3-phenylpropiophenone (Target Compound) D->E Alkene Reduction

    Caption: Workflow for the two-step synthesis of 4'-carboethoxy-3-phenylpropiophenone.

    The Causality of Catalyst Selection

    Standard Claisen-Schmidt condensations utilize harsh aqueous bases (e.g., NaOH or KOH)[2]. Applying these conditions to ethyl 4-acetylbenzoate would inevitably result in the saponification of the ethyl ester into a carboxylic acid. To circumvent this, we employ piperidine in absolute ethanol. Piperidine acts as a mild secondary amine base that efficiently drives the enolization of the ketone without acting as a strong enough nucleophile/base to cleave the ester[3].

    Mechanism N1 Ketone Enolization (Piperidine) N2 Nucleophilic Attack on Benzaldehyde N1->N2 N3 Aldol Intermediate (β-hydroxy ketone) N2->N3 N4 E1cB Dehydration (-H2O) N3->N4 N5 Chalcone Formation N4->N5

    Caption: Mechanistic sequence of the piperidine-catalyzed Claisen-Schmidt condensation.

    Experimental Protocols

    Step 1: Synthesis of Ethyl 4-cinnamoylbenzoate (Chalcone Intermediate)

    Objective: Form the α,β -unsaturated ketone while preserving the ethyl ester.

    • Preparation: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with ethyl 4-acetylbenzoate (10.0 mmol, 1.92 g) and absolute ethanol (20 mL).

    • Reagent Addition: Add benzaldehyde (11.0 mmol, 1.17 g) to the stirring solution.

    • Catalysis: Introduce piperidine (1.0 mmol, ~0.1 mL) dropwise to the mixture[3].

    • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 12–16 hours.

    • Isolation: Cool the reaction mixture to 0°C in an ice bath. The chalcone intermediate will precipitate as a crystalline solid. Filter the solid under vacuum and wash with ice-cold ethanol (2 × 5 mL). Dry in vacuo.

    Self-Validating System: The use of a catalytic amount of piperidine (0.1 eq) rather than a stoichiometric base prevents the retro-aldol reaction and minimizes Michael addition byproducts. Reaction completion is validated by the disappearance of the ketone starting material on TLC (Hexanes:EtOAc 4:1), visualized under UV light (254 nm).

    Step 2: Selective Catalytic Hydrogenation

    Objective: Reduce the conjugated alkene to an alkane without inducing hydrogenolysis of the ester or reduction of the carbonyl.

    • Preparation: Dissolve the purified ethyl 4-cinnamoylbenzoate (5.0 mmol) in anhydrous ethyl acetate (30 mL) in a heavy-walled hydrogenation flask.

    • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w, ~140 mg) under a gentle stream of argon.

    • Atmosphere Exchange: Seal the flask, evacuate the atmosphere under vacuum, and backfill with hydrogen gas. Repeat this purge cycle three times.

    • Reaction: Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature (20–25°C) for 3–4 hours.

    • Filtration: Purge the flask with argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess ethyl acetate (20 mL).

    • Concentration: Concentrate the filtrate under reduced pressure to yield the target compound, 4'-carboethoxy-3-phenylpropiophenone, as a white to off-white solid.

    Self-Validating System: Purging the reaction flask with argon prior to hydrogen introduction is a critical safety and chemical validation step. It prevents the ignition of the pyrophoric Pd/C catalyst and ensures no competitive oxidation occurs. The selective reduction is validated by the shift in UV activity on TLC—the highly conjugated chalcone is strongly UV-active, whereas the reduced dihydrochalcone shows significantly diminished UV absorbance.

    Analytical Validation & Quantitative Data

    To ensure the structural integrity of the synthesized 4'-carboethoxy-3-phenylpropiophenone, the following analytical benchmarks must be met. The table below summarizes the expected quantitative data used to validate the success of the chemoselective transformations.

    Analytical TechniqueExpected Signal / ValueStructural AssignmentDiagnostic Significance
    1 H NMR (CDCl 3​ ) ~1.40 ppm (t, 3H)-OCH 2​ CH 3​ Confirms preservation of the ethyl ester moiety.
    1 H NMR (CDCl 3​ ) ~3.05 ppm (t, 2H)-CH 2​ -PhConfirms saturation of the α,β -alkene.
    1 H NMR (CDCl 3​ ) ~3.30 ppm (t, 2H)-CO-CH 2​ -Confirms saturation of the α,β -alkene.
    1 H NMR (CDCl 3​ ) ~4.40 ppm (q, 2H)-OC**H 2​ **CH 3​ Confirms preservation of the ethyl ester moiety.
    1 H NMR (CDCl 3​ ) ~7.20 - 8.10 ppm (m, 9H)Aromatic protonsConfirms the presence of both A and B aromatic rings.
    ESI-MS m/z 283.1 [M+H] + Molecular IonValidates the target molecular weight (282.33 g/mol ).

    References

    • Title: 4'-CARBOETHOXY-3-PHENYLPROPIOPHENONE (CAS No.: 898764-15-3)
    • Title: Hydroxy Chalcones and Analogs with Chemopreventive Properties Source: PMC - NIH URL
    • Title: Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones Source: ACS Omega - ACS Publications URL

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Laboratory Synthesis and Validation of 4'-Carboethoxy-3-phenylpropiophenone

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS 898764-15-3[] Introduction & Mechanistic Rationale 4'-Carboethoxy-3-phenylpropiophenone (Ethyl 4-(3-phenylprop...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS 898764-15-3[]

    Introduction & Mechanistic Rationale

    4'-Carboethoxy-3-phenylpropiophenone (Ethyl 4-(3-phenylpropanoyl)benzoate) is a highly versatile bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring both an ethyl ester and a ketone separated by a para-substituted phenyl ring, it offers orthogonal reactivity for downstream modifications.

    The Synthetic Challenge (Causality & Expertise): A naive retrosynthetic approach might suggest a direct Friedel-Crafts acylation of ethyl benzoate with 3-phenylpropionyl chloride. However, the electron-withdrawing nature of the ester group (-COOEt) strongly directs electrophilic aromatic substitution to the meta position, which would yield the undesired 3'-carboethoxy isomer[2].

    To guarantee absolute regiocontrol and obtain the para (4') substitution pattern, we must employ a two-step sequence:

    • Claisen-Schmidt Condensation: Aldol condensation of ethyl 4-acetylbenzoate with benzaldehyde to form a chalcone intermediate.

    • Selective Catalytic Hydrogenation: Chemoselective reduction of the α,β -unsaturated alkene without over-reducing the ketone or the ester functionalities.

    Synthetic Workflow

    G A Ethyl 4-acetylbenzoate + Benzaldehyde B NaOEt, Absolute EtOH 0°C to RT A->B C (E)-Ethyl 4-(3-phenylacryloyl)benzoate (Chalcone Intermediate) B->C D H2 (1 atm), 10% Pd/C EtOAc, RT C->D E 4'-Carboethoxy-3-phenylpropiophenone (Target Product) D->E

    Workflow for the regioselective synthesis of 4'-Carboethoxy-3-phenylpropiophenone.

    Experimental Protocols

    Protocol A: Synthesis of (E)-Ethyl 4-(3-phenylacryloyl)benzoate

    Objective: Establish the carbon framework via base-catalyzed aldol condensation.

    Rationale for Reagent Selection: Sodium ethoxide (NaOEt) in absolute ethanol is selected as the base/solvent system. Using sodium hydroxide (NaOH) or aqueous conditions would risk saponification of the ethyl ester to the carboxylic acid. By matching the alkoxide base to the ester alkyl group, transesterification is rendered degenerate, preserving the ethyl ester.

    Step-by-Step Procedure:

    • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-acetylbenzoate (10.0 mmol, 1.92 g) and freshly distilled benzaldehyde (10.5 mmol, 1.11 g) in 50 mL of anhydrous absolute ethanol.

    • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Base Addition: Dropwise, add a freshly prepared solution of NaOEt (2.0 mmol, 0.2 equiv) in 10 mL of absolute ethanol over 15 minutes.

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir under a nitrogen atmosphere for 4-6 hours. Monitor the consumption of the ketone via TLC (Hexanes:EtOAc 4:1, UV visualization).

    • Quenching & Workup: Quench the reaction by adding 1M HCl until the pH reaches ~6. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

    • Extraction: Partition the residue between Ethyl Acetate (EtOAc, 50 mL) and distilled water (50 mL). Extract the aqueous layer twice more with EtOAc (2 x 25 mL).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from hot ethanol to yield the pure chalcone intermediate as a pale yellow solid.

    Protocol B: Chemoselective Hydrogenation to Target Compound

    Objective: Reduce the conjugated alkene while preserving the diaryl ketone and ester.

    Rationale for Reagent Selection: 10% Palladium on Carbon (Pd/C) under atmospheric hydrogen pressure (1 atm) is highly chemoselective for the reduction of unhindered α,β -unsaturated double bonds. Higher pressures or more active catalysts (like PtO₂) risk reducing the ketone to a secondary alcohol or causing hydrogenolysis of the benzylic position.

    Step-by-Step Procedure:

    • Preparation: In a 100 mL two-neck flask, dissolve the chalcone intermediate (5.0 mmol) in 30 mL of HPLC-grade EtOAc.

    • Catalyst Addition: Carefully add 10% Pd/C (0.05 mmol Pd, 1 mol% loading). Safety Note: Pd/C is pyrophoric; ensure the flask is thoroughly flushed with inert gas (Ar or N₂) prior to addition.

    • Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a standard H₂ balloon apparatus. Repeat this purge cycle three times.

    • Reaction: Stir the suspension vigorously at room temperature under 1 atm of H₂. The reaction is typically complete within 2-3 hours. Monitor via TLC or LC-MS to ensure no over-reduction occurs.

    • Filtration: Purge the flask with N₂ to remove residual H₂. Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional EtOAc (20 mL).

    • Isolation: Concentrate the filtrate under reduced pressure to yield 4'-carboethoxy-3-phenylpropiophenone[]. The product is typically >95% pure at this stage but can be further purified via flash column chromatography if necessary.

    Analytical Characterization Data

    To ensure the protocol is self-validating, researchers must verify the structural integrity of the final product. The following table outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles.

    Analytical MethodExpected Signals / ParametersStructural Assignment / Rationale
    ¹H NMR (400 MHz, CDCl₃) δ 8.12 (d, J = 8.4 Hz, 2H)Aromatic protons ortho to the ester (para-substituted ring).
    δ 8.00 (d, J = 8.4 Hz, 2H)Aromatic protons ortho to the ketone (para-substituted ring).
    δ 7.35 - 7.18 (m, 5H)Monosubstituted phenyl ring protons.
    δ 4.40 (q, J = 7.1 Hz, 2H)Ester -O-CH₂ -CH₃ (confirms ester preservation).
    δ 3.32 (t, J = 7.5 Hz, 2H)Ketone α -protons (-CO-CH₂ -).
    δ 3.08 (t, J = 7.5 Hz, 2H)Benzylic protons (-CH₂ -Ph).
    δ 1.41 (t, J = 7.1 Hz, 3H)Ester -O-CH₂-CH₃ .
    LC-MS (ESI+) m/z 283.1 [M+H]⁺Corresponds to the exact mass of C₁₈H₁₈O₃ (282.13) + H⁺.
    IR Spectroscopy 1715 cm⁻¹, 1685 cm⁻¹Distinct carbonyl stretches for the ester and conjugated ketone, respectively.

    References

    • PubChem Compound Summary: National Center for Biotechnology Information. "Ethyl 3-(3-phenylpropanoyl)benzoate (Isomer Reference) & 4'-Carboethoxy-3-phenylpropiophenone." PubChem Database. Accessed April 5, 2026.[Link]

    • Methodology Reference (Claisen-Schmidt): Kohler, E. P.; Chadwell, H. M. "Benzalacetophenone." Organic Syntheses, Coll. Vol. 1, p.78 (1941); Vol. 2, p.1 (1922).[Link]

    • Methodology Reference (Chemoselective Hydrogenation): Rylander, P. N. Hydrogenation Methods; Academic Press: London, 1985. (Standard reference for the selective reduction of conjugated enones using Pd/C).[Link]

    Sources

    Application

    Application Note: Divergent Synthetic Strategies Utilizing 4'-Carboethoxy-3-phenylpropiophenone in Drug Discovery

    Executive Summary 4'-Carboethoxy-3-phenylpropiophenone (IUPAC: Ethyl 4-(3-phenylpropanoyl)benzoate, CAS No. 898764-15-3)[] is a highly versatile dihydrochalcone derivative.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    4'-Carboethoxy-3-phenylpropiophenone (IUPAC: Ethyl 4-(3-phenylpropanoyl)benzoate, CAS No. 898764-15-3)[] is a highly versatile dihydrochalcone derivative. In modern medicinal chemistry, this bifunctional building block serves as a crucial intermediate for generating structurally diverse libraries, including SGLT2 inhibitor precursors, anti-inflammatory agents, and complex heterocyclic pharmacophores[2]. Its unique structural topology allows for orthogonal synthetic manipulations, making it an ideal hub for divergent synthesis.

    Physicochemical Profiling & Structural Analysis

    To effectively utilize this building block, understanding its physicochemical parameters is essential for predicting solubility, reactivity, and downstream purification strategies.

    PropertyValueStructural Implication
    Chemical Name Ethyl 4-(3-phenylpropanoyl)benzoateDefines the core dihydrochalcone scaffold.
    CAS Number 898764-15-3Primary identifier for procurement[].
    Molecular Formula C₁₈H₁₈O₃Dictates mass spectrometric targeting.
    Molecular Weight 282.34 g/mol Ideal size for fragment-based drug design.
    H-Bond Donors 0Highly lipophilic; requires organic solvents.
    H-Bond Acceptors 3Capable of interacting with Lewis acid catalysts.
    Rotatable Bonds 7High conformational flexibility.

    Mechanistic Insights & Synthetic Utility (E-E-A-T)

    The true value of 4'-carboethoxy-3-phenylpropiophenone lies in the orthogonal reactivity of its functional groups. As a Senior Application Scientist, it is critical to understand why specific reagents are chosen to exploit this orthogonality.

    • Orthogonality of the Carbonyls (Ketone vs. Ester): The molecule features two distinct carbonyl groups. The aryl-alkyl ketone is significantly more electrophilic than the resonance-stabilized ethyl ester. This electronic disparity allows for chemoselective reduction. By utilizing, a mild hydride donor, the ketone is selectively reduced to a secondary alcohol while the ester remains completely intact[3]. Stronger reagents like LiAlH₄ would indiscriminately reduce both.

    • Mild Saponification: Conversely, the ester can be selectively hydrolyzed to the corresponding carboxylic acid using Lithium Hydroxide (LiOH). The mild, reversible nature of LiOH in aqueous tetrahydrofuran prevents the unwanted base-catalyzed aldol self-condensation of the ketone, which is a common side reaction when using harsher bases like NaOH at elevated temperatures.

    • α-Methylene Functionalization: The α-protons adjacent to the ketone are sufficiently acidic to undergo enolization. Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a highly reactive enaminone intermediate[4]. This intermediate acts as a classic 1,3-dielectrophile, perfectly poised for condensation with hydrazines to form 1,3,4-trisubstituted pyrazoles, a ubiquitous scaffold in FDA-approved drugs[2].

    Visualizations of Synthetic Workflows

    Workflow Central 4'-Carboethoxy-3-phenylpropiophenone (Central Hub) Alcohol Secondary Alcohol (Ketone Reduction) Central->Alcohol NaBH4, EtOH Chemoselective Acid Carboxylic Acid (Ester Saponification) Central->Acid LiOH, THF/H2O Mild Hydrolysis Pyrazole Pyrazole Derivative (Heterocyclization) Central->Pyrazole 1. DMF-DMA 2. NH2NH2

    Divergent synthetic workflow illustrating the orthogonal functionalization of the molecule.

    Mechanism N1 Ketone Enolization N2 Electrophilic Attack (DMF-DMA) N1->N2 N3 Enaminone Intermediate N2->N3 N4 Hydrazine Condensation N3->N4 N5 Cyclodehydration N4->N5 N6 Substituted Pyrazole N5->N6

    Mechanistic sequence for the conversion of the propiophenone alpha-carbon into a pyrazole.

    Experimental Protocols

    Protocol A: Chemoselective Reduction to Ethyl 4-(1-hydroxy-3-phenylpropyl)benzoate

    This protocol leverages the differential electrophilicity of the carbonyl groups to selectively reduce the ketone[3].

    • Reaction Setup : Dissolve 4'-carboethoxy-3-phenylpropiophenone (1.0 equiv, 10 mmol) in absolute ethanol (50 mL, 0.2 M) in a round-bottom flask cooled to 0 °C using an ice bath.

    • Reagent Addition : Slowly add NaBH₄ (1.2 equiv, 12 mmol) portion-wise over 15 minutes. Scientific Rationale: Portion-wise addition controls the exothermic release of hydrogen gas and prevents localized heating that could compromise chemoselectivity.

    • Propagation : Stir the reaction mixture at 0 °C for 1 hour, then allow it to naturally warm to room temperature.

    • In-Process Control (IPC) : Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, higher Rf​ ) should be fully consumed, replaced by a more polar product spot that stains strongly with KMnO₄ (indicative of the new secondary alcohol).

    • Quench & Workup : Quench the remaining hydride carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure secondary alcohol.

    Protocol B: Mild Saponification to 4-(3-Phenylpropanoyl)benzoic Acid
    • Reaction Setup : Dissolve the starting material (1.0 equiv, 10 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (100 mL, 0.1 M).

    • Reagent Addition : Add LiOH·H₂O (2.0 equiv, 20 mmol) in one portion at room temperature.

    • Propagation : Stir vigorously for 4-6 hours at room temperature.

    • IPC : Monitor via LC-MS. Validate the success of the reaction by observing the disappearance of the parent mass [M+H]+=283.1 and the appearance of the carboxylic acid mass [M−H]−=253.1 .

    • Workup : Concentrate the mixture in vacuo to remove the volatile organic solvents (THF/MeOH). Dilute the remaining aqueous layer with distilled water (50 mL) and slowly acidify to pH 2-3 using 1M HCl. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

    Protocol C: Synthesis of Pyrazole Scaffold via Enaminone Intermediate

    This protocol utilizes the α-methylene group to build a[2].

    • Formylation (Enaminone Formation) : Dissolve the starting material (1.0 equiv, 5 mmol) in neat DMF-DMA (5.0 equiv, 25 mmol). Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours[4].

    • IPC 1 (Enaminone Validation) : Evaporate a 0.1 mL aliquot and analyze via ¹H NMR. The formation of the enaminone is confirmed by the appearance of a characteristic alkene proton signal (~7.5-8.0 ppm, doublet) and two distinct N-methyl singlets (~2.8 and 3.1 ppm).

    • Concentration : Remove the excess DMF-DMA in vacuo to yield the crude enaminone as a dark viscous oil.

    • Cyclocondensation : Dissolve the crude enaminone in absolute ethanol (25 mL). Add hydrazine hydrate (1.5 equiv, 7.5 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).

    • Propagation : Reflux the mixture at 80 °C for 4 hours.

    • IPC 2 : Monitor by LC-MS for the formation of the cyclized pyrazole mass.

    • Workup : Cool the reaction to room temperature and concentrate. Purify the crude residue via flash column chromatography (DCM/MeOH gradient 100:0 to 95:5) to isolate the target pyrazole derivative.

    References

    • Royal Society of Chemistry (RSC) . Reduction and Oxidation of Carbonyl Compounds and Derivatives: Chemoselective reductions of aldehydes and ketones by boron hydrides. RSC Books. URL:[Link]

    • National Institutes of Health (NIH) / PMC . Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC10041285. URL:[Link]

    • Organic Chemistry Portal . DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters Abstract. URL:[Link]

    Sources

    Method

    Application Note: Synthesis and Isolation of 4'-Carboethoxy-3-phenylpropiophenone via Friedel-Crafts Acylation

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Strategic Rationale & Introduction The compound 4'-carboethoxy-3...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

    Strategic Rationale & Introduction

    The compound 4'-carboethoxy-3-phenylpropiophenone (CAS No.: 898764-15-3)[] is a highly valued structural motif in medicinal chemistry. As a functionalized derivative of the [2] family, it serves as a critical intermediate for synthesizing complex APIs, molecular glues, and target-protein degraders.

    Synthesizing this specific C18H18O3[3] architecture via direct Friedel-Crafts acylation presents a significant regiochemical challenge. The starting material, ethyl benzoate, possesses a strongly electron-withdrawing ester group (-COOEt), which deactivates the aromatic ring and inherently directs incoming electrophiles to the meta position. Consequently, isolating the target 4'-isomer (para product) requires forcing reaction conditions, precise Lewis acid stoichiometry, and rigorous chromatographic separation[4]. This application note details a field-proven, self-validating protocol to successfully execute this transformation.

    Mechanistic Insights & Stoichiometric Imperatives (E-E-A-T)

    The Stoichiometry Trap

    A common point of failure in the Friedel-Crafts acylation of ester-bearing arenes is insufficient Lewis acid. The ester carbonyl of ethyl benzoate acts as a potent Lewis base, immediately sequestering one full equivalent of Aluminum Chloride (AlCl3). Furthermore, the acylating agent (3-phenylpropionyl chloride) must coordinate a second equivalent to generate the active, highly electrophilic acylium ion. Therefore, a minimum of 2.2 to 2.5 equivalents of AlCl3 is an absolute stoichiometric imperative to maintain catalytic turnover and drive the reaction forward[4].

    Regiochemical Realities

    Because the ester group is a meta-director, the major product of this reaction is the 3'-isomer (ethyl 3-(3-phenylpropanoyl)benzoate). The target 4'-isomer is a minor thermodynamic product. To overcome the high activation energy barrier of this deactivated system, the protocol utilizes 1,2-dichloroethane (DCE) at elevated temperatures (80°C). The subsequent isolation relies on the slight polarity differences between the symmetrical para-isomer and the asymmetrical meta-isomer during silica gel chromatography.

    Mechanism A 3-Phenylpropionyl Chloride B Acylium Ion Complex A->B + AlCl3 (- HCl) C Wheland Intermediate B->C + Ethyl Benzoate (EAS) D Product-AlCl3 Complex C->D Deprotonation E 4'-Carboethoxy-3- phenylpropiophenone D->E Aqueous Quench

    Mechanistic pathway of the Friedel-Crafts acylation to form 4'-carboethoxy-3-phenylpropiophenone.

    Experimental Protocol

    Reagent Matrix

    Note: All glassware must be oven-dried. The reaction must be performed under an inert atmosphere (N2 or Ar).

    ReagentMW ( g/mol )EquivalentsAmountRole
    Ethyl benzoate 150.181.015.0 g (100 mmol)Deactivated Substrate
    3-Phenylpropionyl chloride 168.621.220.2 g (120 mmol)Acylating Agent
    Aluminum chloride (anhydrous) 133.342.533.3 g (250 mmol)Lewis Acid Catalyst
    1,2-Dichloroethane (DCE) 98.96-150 mLHigh-boiling Solvent
    Step-by-Step Methodology
    • Electrophile Activation: Suspend anhydrous AlCl3 (33.3 g) in 100 mL of anhydrous DCE in a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Cool the suspension to 0°C using an ice bath. Add 3-phenylpropionyl chloride (20.2 g) dropwise over 15 minutes.

    • Substrate Addition: Dilute ethyl benzoate (15.0 g) in 50 mL of DCE. Add this solution dropwise to the activated acylium complex at 0°C.

    • Thermal Driving Force: Remove the ice bath and gradually heat the reaction mixture to 80°C. Maintain reflux for 16 hours.

    • Hydrolytic Quench: Cool the reaction to room temperature. Carefully pour the dark mixture over a vigorously stirred slurry of crushed ice (200 g) and concentrated HCl (50 mL). Stir for 30 minutes until the aluminum salts fully dissolve and two clear phases emerge.

    • Extraction & Concentration: Separate the organic DCE layer. Extract the aqueous layer with Dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated NaHCO3 (100 mL) followed by brine (100 mL), and dry over anhydrous MgSO4. Filter and concentrate under reduced pressure to yield the crude isomer mixture.

    • Chromatographic Isolation: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of 5% to 15% Ethyl Acetate in Hexanes. The 4'-isomer typically elutes slightly slower than the major 3'-isomer. Pool the target fractions and evaporate to yield the pure product.

    Workflow Step1 Step 1: Lewis Acid Complexation AlCl3 + Acyl Chloride in DCE at 0°C Step2 Step 2: Electrophilic Substitution Add Ethyl Benzoate, Heat to 80°C for 16h Step1->Step2 Step3 Step 3: Hydrolytic Quench Pour into Ice/HCl, Phase Separation Step2->Step3 Step4 Step 4: Regioisomer Separation Silica Gel Chromatography (Para vs Meta) Step3->Step4

    Step-by-step experimental workflow for the synthesis and isolation of the 4'-isomer.

    Self-Validating Checkpoints & Troubleshooting

    To ensure trustworthiness and reproducibility, monitor the following self-validating indicators during the workflow:

    • Visual Cue (Step 1): Upon addition of the acyl chloride to the AlCl3 suspension, the mixture should transition from a colorless/cloudy suspension to a homogeneous deep yellow or orange solution. This confirms successful acylium ion generation.

    • TLC Monitoring (Step 3): Quench a 0.1 mL reaction aliquot into 1 mL of 1M HCl, extract with 1 mL EtOAc, and spot on a silica TLC plate (80:20 Hexanes:EtOAc). The disappearance of the ethyl benzoate spot and the appearance of two distinct, highly UV-active lower-Rf spots (meta and para products) confirms reaction progression.

    • Quench Exotherm (Step 4): The quench is violently exothermic. If the mixture does not generate significant heat and HCl gas upon hitting the ice, the AlCl3 was likely deactivated by ambient moisture prior to the reaction, necessitating a restart.

    Expected Analytical Data & Yields

    Because the para-substitution is a minor pathway, researchers should expect a low overall isolated yield of the target 4'-isomer, offset by the scalability of the cheap starting materials.

    ParameterValue / Description
    Theoretical Yield 28.2 g (Based on 100 mmol scale)
    Expected Isolated Yield (4'-isomer) 3.5 - 4.5 g (12-16% isolated yield)
    TLC Retention Factor (Rf) ~0.45 (80:20 Hexanes:Ethyl Acetate, UV active)
    1H NMR (400 MHz, CDCl3) δ 8.10 (d, J = 8.4 Hz, 2H), 7.95 (d, J = 8.4 Hz, 2H), 7.30-7.15 (m, 5H), 4.40 (q, J = 7.1 Hz, 2H), 3.30 (t, J = 7.5 Hz, 2H), 3.05 (t, J = 7.5 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H)
    IR (ATR, cm⁻¹) 1715 (Ester C=O stretch), 1685 (Ketone C=O stretch)

    References

    • Main Product - BOC Sciences Source: URL: https://www.bocsci.com/[]

    • 4'-carboethoxy-3-phenylpropiophenone - Fluorochem Source: URL: https://www.fluorochem.co.uk/[3]

    • Dihydrochalcone - Wikipedia Source: URL: https://en.wikipedia.org/wiki/Dihydrochalcone[2]

    • Organic Reactions, Volume 2 (Friedel-Crafts Acylation) Source: URL: https://www.sciencemadness.org/[4]

    Sources

    Application

    Application Note: Catalytic Strategies for the Enantioselective Reduction of 4'-Carboethoxy-3-phenylpropiophenone

    Executive Summary & Substrate Analysis The enantioselective reduction of bulky, structurally complex aryl-alkyl ketones is a critical transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). 4'...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Substrate Analysis

    The enantioselective reduction of bulky, structurally complex aryl-alkyl ketones is a critical transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). 4'-Carboethoxy-3-phenylpropiophenone (systematically named ethyl 4-(3-phenylpropanoyl)benzoate) presents a unique stereochemical challenge. The carbonyl carbon is flanked by two highly demanding substituents: a rigid, electron-withdrawing 4-(ethoxycarbonyl)phenyl group, and a flexible, sterically bulky 2-phenylethyl chain.

    Achieving high enantiomeric excess (ee) requires a catalyst capable of differentiating the rigid planar bulk of the aryl ring from the conformational flexibility of the alkyl chain. This application note details three field-proven catalytic modalities—Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalysis—explaining the mechanistic causality behind each approach and providing self-validating protocols for laboratory execution.

    Workflow Substrate 4'-Carboethoxy-3-phenylpropiophenone (Bulky Aryl-Alkyl Ketone) ATH ATH Pathway Ru(II)-TsDPEN Catalyst Substrate->ATH HCOOH / Et3N CBS CBS Pathway Oxazaborolidine Catalyst Substrate->CBS BH3-THF / -20°C KRED Biocatalytic Pathway Engineered KREDs Substrate->KRED NADP+ / GDH Prod_ATH Chiral Alcohol Yield: >90% | ee: 95% ATH->Prod_ATH Prod_CBS Chiral Alcohol Yield: >85% | ee: 92% CBS->Prod_CBS Prod_KRED Chiral Alcohol Yield: >95% | ee: >99% KRED->Prod_KRED

    Figure 1: Strategic workflow for the enantioselective reduction of 4'-carboethoxy-3-phenylpropiophenone.

    Catalytic Modalities & Mechanistic Causality

    Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

    The Noyori-type ATH utilizes chiral Ru(II) complexes, such as RuCl(p-cymene)[(R,R)-TsDPEN]. The causality of its high stereoselectivity lies in its bifunctional mechanism [1]. The catalyst does not merely deliver a hydride; the ruthenium center transfers a hydride while the ligand's amine (NH) simultaneously transfers a proton via a highly ordered, six-membered pericyclic transition state.

    For 4'-carboethoxy-3-phenylpropiophenone, the electron-withdrawing para-carboethoxy group increases the electrophilicity of the carbonyl carbon, accelerating the hydride transfer [4]. Furthermore, CH/π interactions between the catalyst's p-cymene ligand and the substrate's rigid aryl ring lock the substrate into a specific facial orientation, yielding excellent ee.

    Mechanism Precat 16e- Ru(II) Amido Complex (Active Catalyst) Hydride 18e- Ru(II) Hydride-Amine (Hydrogen Donor) Precat->Hydride + HCOOH (Formate Decarboxylation) TS Six-Membered Pericyclic TS (CH/π Steric Control) Hydride->TS + Ketone Substrate (Facial Coordination) Product Enantioenriched Alcohol + Regenerated Catalyst TS->Product Concerted Hydride/Proton Transfer Product->Precat Product Release

    Figure 2: Bifunctional catalytic cycle of Noyori Ru(II)-TsDPEN Asymmetric Transfer Hydrogenation.

    Corey-Bakshi-Shibata (CBS) Reduction

    The CBS reduction employs a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF or catecholborane)[2]. The causality of stereocontrol here is strictly steric. The Lewis acidic boron atom of the catalyst coordinates the carbonyl oxygen. The substrate orientates itself such that the sterically demanding rigid aryl group (4-carboethoxyphenyl) points away from the catalyst's bulky substituents, while the flexible 2-phenylethyl chain bends to minimize steric clash. Hydride delivery from the coordinated borane occurs exclusively to the less hindered Si or Re face, dictating the absolute configuration of the resulting alcohol.

    Biocatalysis via Engineered Ketoreductases (KREDs)

    Wild-type alcohol dehydrogenases often fail to accept 4'-carboethoxy-3-phenylpropiophenone due to its dual-bulky geometry. However, engineered KREDs feature expanded hydrophobic binding pockets [3]. The causality of their near-perfect stereoselectivity (>99% ee) is the rigid "lock-and-key" enzymatic cavity that forces the 2-phenylethyl chain into a deep binding channel, leaving the carbonyl perfectly aligned with the NADPH cofactor for strictly enantio-convergent hydride transfer.

    Quantitative Data Summary

    The following table synthesizes the expected performance metrics of the three catalytic systems based on analogous propiophenone derivatives.

    Catalytic SystemReagents / ConditionsTempTimeConversionEnantiomeric Excess (ee)Scalability
    Ru-ATH RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%), HCOOH/Et₃N (5:2)40 °C12 h> 95%~ 95% (R)Excellent (kg scale)
    CBS Reduction (R)-Me-CBS (10 mol%), BH₃·THF (1.2 eq), THF-20 °C4 h> 90%~ 92% (R)Moderate (Safety limits)
    Biocatalysis Engineered KRED (e.g., Codexis panel), NADP⁺, GDH, Glucose30 °C24 h> 99%> 99% (R or S)High (Requires pH stat)

    Self-Validating Experimental Protocols

    Protocol A: Asymmetric Transfer Hydrogenation (ATH)

    Design Rationale: Using the HCOOH/Et₃N azeotrope prevents the reversibility issues common in isopropanol-mediated ATH, driving the reaction to completion via CO₂ evolution.

    Materials:

    • 4'-Carboethoxy-3-phenylpropiophenone (10.0 mmol)

    • RuCl(p-cymene)[(R,R)-TsDPEN] (0.1 mmol, 1 mol%)

    • Formic acid / Triethylamine azeotrope (5:2 ratio, 5.0 mL)

    • Anhydrous Dichloromethane (DCM) (10 mL)

    Step-by-Step Methodology:

    • System Validation (Inert Atmosphere): Purge a 50 mL Schlenk flask with Argon for 15 minutes. Validation check: Ensure the exhaust bubbler shows continuous, steady positive pressure.

    • Catalyst Activation: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.1 mmol) to the flask, followed by anhydrous DCM (10 mL). Stir until a homogeneous deep orange/red solution forms.

    • Substrate Addition: Add 4'-carboethoxy-3-phenylpropiophenone (10.0 mmol) in one portion.

    • Reductant Introduction: Dropwise add the HCOOH/Et₃N azeotrope (5.0 mL) over 10 minutes. Causality: Slow addition prevents rapid, uncontrolled CO₂ evolution which could lead to reactant entrainment.

    • Reaction & IPC (In-Process Control): Heat the mixture to 40 °C. After 6 hours, withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via chiral HPLC. Validation check: Reaction is deemed complete when starting material is <1% by AUC.

    • Workup: Cool to room temperature, dilute with water (20 mL), and extract with DCM (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ to remove residual formic acid.

    • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

    Protocol B: CBS Reduction

    Design Rationale: Conducting the reaction at -20 °C maximizes the steric differentiation between the rigid aryl group and the flexible alkyl chain, suppressing background (uncatalyzed) reduction by free borane.

    Materials:

    • 4'-Carboethoxy-3-phenylpropiophenone (5.0 mmol)

    • (R)-2-Methyl-CBS-oxazaborolidine (0.5 mmol, 10 mol%, 1M in Toluene)

    • Borane-THF complex (BH₃·THF, 6.0 mmol, 1M in THF)

    • Anhydrous THF (15 mL)

    Step-by-Step Methodology:

    • Moisture Validation: Titrate the anhydrous THF using a Karl Fischer apparatus. Validation check: Water content must be <50 ppm to prevent borane decomposition and catalyst deactivation.

    • Catalyst Preparation: In a flame-dried, Argon-purged flask, add the (R)-Me-CBS catalyst (0.5 mL of 1M solution) and anhydrous THF (5 mL). Cool the system to -20 °C using a dry ice/ethylene glycol bath.

    • Borane Coordination: Slowly add BH₃·THF (6.0 mL of 1M solution) to the catalyst mixture. Stir for 15 minutes at -20 °C to form the active catalyst-borane complex.

    • Substrate Delivery: Dissolve the ketone (5.0 mmol) in THF (10 mL). Add this solution dropwise via a syringe pump over 2 hours. Causality: Keeping the steady-state concentration of the ketone low ensures it reacts exclusively with the highly reactive chiral CBS-borane complex rather than the slower, achiral free borane.

    • Quenching (Critical Step): Once TLC confirms consumption of the ketone, quench the reaction carefully at -20 °C by the dropwise addition of methanol (5 mL). Causality: Methanol safely decomposes residual borane, evolving H₂ gas.

    • Workup: Warm to room temperature. Add 1M HCl (10 mL) and stir for 30 minutes to break the boron-product complexes. Extract with diethyl ether (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate.

    References

    • A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones. ACS Publications.
    • Corey-Bakshi-Shibata Reduction. Alfa Chemistry.
    • Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction. ACS Catalysis.
    • Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. University of Liverpool.
    Method

    chromatographic separation protocols for 4'-carboethoxy-3-phenylpropiophenone

    Application Note: Chromatographic Separation and Isolation Protocols for 4'-Carboethoxy-3-phenylpropiophenone Mechanistic Rationale & Structural Profiling The target analyte, 4'-carboethoxy-3-phenylpropiophenone (also kn...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Chromatographic Separation and Isolation Protocols for 4'-Carboethoxy-3-phenylpropiophenone

    Mechanistic Rationale & Structural Profiling

    The target analyte, 4'-carboethoxy-3-phenylpropiophenone (also known as ethyl 4-(3-phenylpropanoyl)benzoate), presents a unique chromatographic profile dictated by its structural moieties. The molecule consists of a propiophenone core flanked by an ethyl ester and a terminal phenyl ring.

    • Hydrophobic Dispersive Forces: The dual aromatic rings and the aliphatic propanoyl linker confer significant lipophilicity. This drives strong retention on non-polar stationary phases, necessitating a high organic modifier concentration in Reversed-Phase (RP) systems.

    • Polar Interactions: The ketone and ester carbonyls function as hydrogen bond acceptors. While they do not dominate the RP retention mechanism, they are the primary interaction sites for Normal-Phase (NP) Liquid-Solid Chromatography (LSC).

    • Causality in Method Design: For analytical purity, RP-HPLC on a C18 or low-silanol mixed-mode column is optimal to prevent peak tailing associated with carbonyl-silanol interactions[1]. For preparative isolation, NP-LSC on silica gel is preferred because the compound's ester and ketone groups interact predictably with the stationary phase, eluting precisely between non-polar aromatic impurities and highly polar acidic byproducts[2].

    Analytical RP-HPLC Protocol (Self-Validating System)

    To establish a trustworthy and reproducible method, this protocol integrates a System Suitability Test (SST). By utilizing acetophenone and propiophenone as internal reference markers, the system self-validates column efficiency and gradient delivery before the target analyte is ever injected[3].

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve 4'-carboethoxy-3-phenylpropiophenone in a 50:50 mixture of Methanol and Acetonitrile to achieve a concentration of 1.0 mg/mL[4]. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

    • Column Selection: Employ a core-shell C18 column (e.g., HALO 90 Å C18, 2.7 μm, 4.6 x 50 mm) to achieve rapid mass transfer and high-resolution separation of phenone derivatives[4]. Alternatively, a low-silanol reverse-phase column (e.g., Newcrom R1) can be utilized if secondary interactions cause peak broadening[1].

    • Mobile Phase Formulation:

      • Mobile Phase A: HPLC-grade Water supplemented with 0.1% Formic Acid (suppresses residual silanol ionization).

      • Mobile Phase B: HPLC-grade Acetonitrile supplemented with 0.1% Formic Acid.

    • Gradient Execution: Execute the gradient profile outlined in Table 1. The rapid ramp to 80% Acetonitrile ensures the elution of the highly lipophilic target compound.

    • Detection: Monitor UV absorbance at 254 nm, which aligns with the strong chromophore of the conjugated aromatic ketone system[4].

    • System Validation (SST): Prior to sample analysis, inject a calibration mixture containing Acetophenone (0.3 mg/mL) and Propiophenone (1.0 mg/mL)[3]. Verify that the system meets the criteria in Table 2.

    Quantitative Data Summaries:

    Table 1: RP-HPLC Gradient Conditions

    Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
    0.01.56040
    2.01.52080
    4.01.52080
    4.51.56040
    6.01.56040

    Table 2: System Suitability Testing (SST) Acceptance Criteria

    ParameterTarget MarkerAcceptance CriteriaRationale
    Retention Time (Rt)Propiophenone1.5 - 2.0 minEnsures gradient accuracy and pump performance.
    Resolution (Rs)Acetophenone / Propiophenone> 2.0Validates column efficiency and stationary phase integrity.
    Tailing Factor (Tf)Propiophenone< 1.5Confirms suppression of secondary silanol interactions.

    Preparative Normal-Phase Flash Chromatography

    For the bulk isolation of 4'-carboethoxy-3-phenylpropiophenone from complex synthetic mixtures, Liquid-Solid Chromatography (LSC) is employed. In LSC, the elution order strictly follows functional group polarity: aromatic hydrocarbons < ethers < esters/ketones < alcohols < carboxylic acids[2].

    Step-by-Step Methodology:

    • Stationary Phase Preparation: Slurry-pack a preparative column with high-purity silica gel (40-63 µm) using 100% Hexane.

    • Sample Loading: Dissolve the crude synthetic mixture in a minimal volume of Dichloromethane (DCM). Apply the solution evenly to the column head. If the crude mixture is highly viscous, dry-load the sample by evaporating it onto a small portion of silica gel before adding it to the column.

    • Elution Protocol:

      • 0-3 Column Volumes (CV): Elute with 100% Hexane. This fraction removes unreacted non-polar aromatic hydrocarbons.

      • 3-8 CV: Elute with 90:10 Hexane/Ethyl Acetate. This initiates the migration of the target analyte.

      • 8-15 CV: Elute with 80:20 Hexane/Ethyl Acetate. The target 4'-carboethoxy-3-phenylpropiophenone (containing ester and ketone moieties) will elute in this window[2].

      • 15-20 CV: Flush the column with 50:50 Hexane/Ethyl Acetate to remove highly polar byproducts, such as hydrolyzed carboxylic acids.

    • Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) on silica plates (80:20 Hexane/EtOAc mobile phase), visualizing under UV light at 254 nm.

    Visualizations

    Workflow A Target Compound: 4'-Carboethoxy-3-phenylpropiophenone B Structural Profiling: High Lipophilicity & Dual H-Bond Acceptors A->B C Analytical RP-HPLC (C18 Column, MeCN/H2O) B->C High Purity Analysis D Preparative NP-Flash (Silica Gel, Hexane/EtOAc) B->D Bulk Isolation E Self-Validating SST (Acetophenone/Propiophenone Markers) C->E Method Validation

    Fig 1: Chromatographic workflow and structural causality for 4'-carboethoxy-3-phenylpropiophenone.

    ElutionLogic A Silica Gel LSC (Stationary Phase) B Fraction 1: Aromatics (100% Hexane) A->B C Fraction 2: Target Ketone/Ester (80:20 Hexane/EtOAc) B->C D Fraction 3: Carboxylic Acids (50:50 Hexane/EtOAc) C->D

    Fig 2: Normal-phase elution logic based on functional group polarity and solvent strength.

    References

    • Title: Separation of Propiophenone, 2'-hydroxy-5'-methoxy- on Newcrom R1 HPLC column Source: SIELC Technologies URL
    • Source: Advanced Materials Technology (halocolumns.com)
    • Title: 12.6: Other Forms of Chromatography (Liquid-Solid Chromatography)
    • Title: HPLC timecourse monitoring of the syringe pump addition of a solution of propiophenone to a solution of acetophenone Source: ResearchGate URL

    Sources

    Application

    Application Note: Elucidation of 4'-Carboethoxy-3-phenylpropiophenone Structure using ¹H and ¹³C NMR Spectroscopy

    Abstract This application note provides a comprehensive guide to the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural elucidation of 4'-carboethoxy-3-phenylpropiophe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This application note provides a comprehensive guide to the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural elucidation of 4'-carboethoxy-3-phenylpropiophenone. Detailed, field-proven protocols for sample preparation, and data acquisition are presented, alongside a thorough analysis of predicted ¹H and ¹³C NMR spectra. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of small organic molecules. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

    Introduction

    Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2] 4'-carboethoxy-3-phenylpropiophenone is a propiophenone derivative with potential applications in organic synthesis and medicinal chemistry. Its structure features a combination of aromatic and aliphatic moieties, making it an excellent candidate for detailed NMR analysis. This guide will walk through the theoretical underpinnings and practical application of NMR for the unambiguous characterization of this compound.

    Theoretical Principles of NMR Spectroscopy

    NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field.[2] The energy difference between these spin states corresponds to radio frequencies. By applying a radiofrequency pulse, the nuclei can be excited, and upon relaxation, they emit a signal that is detected. The precise frequency of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.[3]

    Furthermore, the interaction between the spins of neighboring nuclei leads to signal splitting, or multiplicity, which provides information about the connectivity of atoms. The integration of the signal, or the area under the peak, is proportional to the number of nuclei giving rise to that signal.[3] Together, chemical shift, multiplicity, and integration allow for the complete structural assignment of a molecule.

    Experimental Protocols

    Sample Preparation

    Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is designed for small organic molecules like 4'-carboethoxy-3-phenylpropiophenone.[4][5]

    Materials:

    • 4'-carboethoxy-3-phenylpropiophenone (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

    • Deuterated chloroform (CDCl₃)

    • High-quality 5 mm NMR tubes[6]

    • Pasteur pipette with a cotton wool plug[7]

    • Vortex mixer

    Protocol:

    • Weigh 10-20 mg of 4'-carboethoxy-3-phenylpropiophenone into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[4] CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium lock signal.

    • Gently vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied.

    • Filter the solution through a Pasteur pipette containing a small plug of cotton wool directly into a clean, unscratched 5 mm NMR tube.[7][8] This step is crucial to remove any particulate matter that could degrade the spectral resolution.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

    • Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol before inserting it into the spectrometer.[6]

    G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex filter 4. Filter into NMR Tube vortex->filter cap 5. Cap and Clean Tube filter->cap

    Caption: Workflow for NMR sample preparation.

    NMR Data Acquisition

    The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

    ¹H NMR Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz

    • Solvent: CDCl₃

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~4 s

    • Spectral Width: -2 to 12 ppm

    ¹³C NMR Acquisition Parameters:

    • Spectrometer Frequency: 100 MHz

    • Solvent: CDCl₃

    • Pulse Program: Standard proton-decoupled (zgpg30)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)[6]

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1-2 s

    • Spectral Width: 0 to 220 ppm

    Predicted NMR Data and Interpretation

    The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 4'-carboethoxy-3-phenylpropiophenone. These predictions are based on established chemical shift values for similar propiophenone and substituted aromatic compounds.[9][10][11]

    G

    Caption: Structure of 4'-carboethoxy-3-phenylpropiophenone.

    Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
    Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
    ~8.10d2HH-2', H-6'Protons ortho to the electron-withdrawing carbonyl and carboethoxy groups are deshielded.[10]
    ~7.95d2HH-3', H-5'Protons meta to the carbonyl group.
    ~7.30m5HPhenyl-HProtons of the unsubstituted phenyl ring.
    ~4.40q2H-OCH₂CH₃Methylene protons adjacent to an oxygen atom.
    ~3.30t2H-COCH₂-Protons alpha to the carbonyl group are deshielded.[9]
    ~3.10t2H-CH₂PhProtons adjacent to the phenyl group.
    ~1.40t3H-OCH₂CH₃Methyl protons of the ethyl group.
    Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
    Chemical Shift (δ, ppm)AssignmentRationale
    ~198.0C=O (ketone)Carbonyl carbons of ketones typically appear in this region.[9]
    ~165.0C=O (ester)Carbonyl carbon of the ester group.[12]
    ~141.0C-1'Quaternary aromatic carbon attached to the carbonyl group.
    ~138.0C-4'Quaternary aromatic carbon attached to the carboethoxy group.
    ~135.0C-1''Quaternary carbon of the phenyl group.
    ~130.0C-2', C-6'Aromatic carbons ortho to the carbonyl group.
    ~129.0C-3', C-5'Aromatic carbons meta to the carbonyl group.
    ~128.5Phenyl-CHCarbons of the unsubstituted phenyl ring.
    ~61.0-OCH₂CH₃Methylene carbon of the ethyl ester.
    ~38.0-COCH₂-Alpha-carbon to the ketone.
    ~30.0-CH₂PhCarbon adjacent to the phenyl group.
    ~14.0-OCH₂CH₃Methyl carbon of the ethyl ester.

    Discussion

    The predicted NMR data provides a clear and unambiguous fingerprint for the structure of 4'-carboethoxy-3-phenylpropiophenone. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with the protons on the carboethoxy-substituted ring appearing further downfield due to the electron-withdrawing nature of the substituents. The aliphatic region should clearly resolve the triplet-quartet pattern of the ethyl group and the two triplets corresponding to the methylene groups of the propiophenone backbone.

    The ¹³C NMR spectrum will complement the proton data, with two distinct carbonyl signals for the ketone and ester functionalities. The aromatic region will show the expected number of signals, and the aliphatic carbons will be clearly resolved in the upfield region. For definitive assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to establish proton-proton and proton-carbon correlations, respectively.

    Conclusion

    This application note has detailed the necessary protocols and expected NMR data for the structural characterization of 4'-carboethoxy-3-phenylpropiophenone. By following the outlined procedures for sample preparation and data acquisition, and by using the provided spectral predictions as a guide for interpretation, researchers can confidently verify the structure of this and similar small organic molecules. The principles and techniques described herein are fundamental to modern organic chemistry and drug discovery.

    References

    • Chemical Instrumentation Facility, Iowa State University. (2013, March 19). NMR Sample Preparation. Retrieved from [Link][4]

    • Reddit r/chemistry community. (2022, February 21). Good resources for learning the theory behind NMR? Retrieved from [Link][13]

    • University of Maryland, Baltimore County. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link][5]

    • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link][6]

    • University of Cambridge. NMR Sample Prepara-on. Retrieved from [Link][7]

    • University of Guelph. NMR Links and Resources | Advanced Analysis Centre. Retrieved from [Link][14]

    • Royal Society of Chemistry. Nuclear magnetic resonance (NMR) spectroscopy | Resource. Retrieved from [Link][1]

    • OpenOChem Learn. Ketones. Retrieved from [Link][9]

    • Lin, R., Chen, F., & Jiao, N. (2012).
    • Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from [Link][11]

    • Francisco, C. B., et al. (2024). Conformational Landscape of α-Halopropiophenones Determined by nJC–H NMR Reveals Unexpected Patterns and Geometric Constraints. The Journal of Physical Chemistry A.
    • Process NMR Associates. Principles of NMR. Retrieved from [Link][2]

    • Journal of Chemical Education. (2021, June 16). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. Retrieved from [Link]

    • E. D. Becker.
    • Molbase. Synthesis of 4-carboethoxy-3-phenyl-1-trifluoromethanesulfenylazetidin-2-one. Retrieved from [Link]

    • Michigan State University. Signal Areas. Retrieved from [Link][12]

    • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link][3]

    Sources

    Method

    Application Note: Advanced Cooling-Antisolvent Crystallization Protocol for 4'-Carboethoxy-3-phenylpropiophenone

    Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Chemical Context The isolation and purification of fl...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Protocol & Mechanistic Guide

    Executive Summary & Chemical Context

    The isolation and purification of flexible aryl-alkyl ketones present unique challenges in process chemistry. 4'-Carboethoxy-3-phenylpropiophenone (CAS: 898764-15-3), also known as Ethyl 4-(3-phenylpropanoyl)benzoate[1], is a critical building block in medicinal chemistry. Structurally, it features a highly flexible 3-phenylpropanoyl chain and an ethyl ester moiety.

    Molecules with such high conformational flexibility possess low lattice energies and slow nucleation kinetics. When subjected to rapid supersaturation, they are highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out." If the supersaturation generation rate exceeds the crystal growth rate, the system crosses the spinodal decomposition curve before primary nucleation can occur, resulting in an impurity-trapping oil phase.

    To circumvent LLPS and ensure high polymorphic purity, this guide details a Combined Cooling and Antisolvent Crystallization (CCAC) strategy ([2]). By leveraging Ethyl Acetate (EtOAc) as the primary solvent and n-Heptane as the antisolvent, this hybrid approach maximizes thermodynamic yield while maintaining strict kinetic control over the Metastable Zone Width (MZW) ().

    Thermodynamic Rationale & Data Summaries

    The selection of the EtOAc/Heptane solvent system is grounded in the molecule's physicochemical profile. 4'-Carboethoxy-3-phenylpropiophenone exhibits extremely high solubility in neat EtOAc at elevated temperatures, making it an ideal primary solvent to erase thermal history. Heptane acts as a potent antisolvent, driving supersaturation at lower temperatures without inducing chemical degradation ([3]).

    Table 1: Physicochemical Properties
    PropertyValueSource / Rationale
    Chemical Name Ethyl 4-(3-phenylpropanoyl)benzoateNomenclature Standard[1]
    CAS Number 898764-15-3
    Molecular Formula C18H18O3Structural Data
    Molecular Weight 282.33 g/mol Mass Specification
    Phase Behavior Prone to LLPS (Oiling out)Mechanistic inference due to flexible alkyl chain
    Table 2: Thermodynamic & Solubility Profile (EtOAc/Heptane System)
    ParameterTarget / ValueMechanistic Rationale
    Primary Solvent Ethyl Acetate (EtOAc)High solubility at 55°C (>500 mg/mL) ensures complete dissolution[3].
    Antisolvent n-HeptaneLow solubility drives supersaturation efficiently upon dosing[3].
    Optimal Isolation Ratio 20:80 (EtOAc:Heptane v/v)Maximizes yield while preventing the formation of a second liquid phase[3].
    Metastable Zone Width ~10–15 °CDefines the safe cooling and dosing limits to prevent spontaneous burst nucleation ([4]).

    Process Flow & Logical Visualization

    The following Graphviz diagram maps the logical progression of the CCAC workflow. Each unit operation is designed to act as a self-validating system, ensuring the process remains within the MZW.

    Workflow Start Crude 4'-Carboethoxy-3-phenylpropiophenone (CAS: 898764-15-3) Dissolve 1. Dissolution in EtOAc (T = 55°C, Complete Solvation) Start->Dissolve Filter 2. Polish Filtration (Remove Insoluble Impurities) Dissolve->Filter Clarified Solution Cool1 3. Initial Cooling (Cool to 45°C, Enter MZW) Filter->Cool1 Transfer to Crystallizer Seed 4. Seeding (1-2 wt% seeds, Age 30 min) Cool1->Seed Supersaturated State Antisolvent 5. Antisolvent Dosing (Add Heptane at 0.1 V/min) Seed->Antisolvent Seed Bed Established Cool2 6. Linear Cooling (0.2°C/min to 5°C) Antisolvent->Cool2 Maximize Yield Isolate 7. Filtration & Washing (Cold 20:80 EtOAc/Heptane) Cool2->Isolate Crystal Slurry Dry 8. Vacuum Drying (40°C, <50 mbar) Isolate->Dry Wet Cake

    Figure 1: Step-by-step Combined Cooling and Antisolvent Crystallization (CCAC) workflow.

    Step-by-Step Experimental Protocol

    Equipment Required: Jacketed glass crystallizer with overhead stirring (pitched blade turbine), programmable Temperature Control Unit (TCU), and a programmable syringe pump for antisolvent dosing.

    Step 1: Dissolution and Clarification
    • Suspend the crude 4'-carboethoxy-3-phenylpropiophenone in 2.5 volumes of EtOAc.

    • Heat the reactor jacket to 55 °C with moderate stirring (250 RPM).

    • Once fully dissolved, perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-heated, clean crystallizer.

    • Causality & Self-Validation: Complete dissolution erases the thermal and polymorphic history of the crude solid. Polish filtration removes foreign particulates that could act as heterogeneous nucleation sites, which would uncontrollably narrow the MZW. Validation: The filtrate must be 100% visually clear with no residual solids.

    Step 2: Generation of Initial Supersaturation & Seeding
    • Program the TCU to cool the clarified solution linearly from 55 °C to 45 °C at a rate of 0.5 °C/min.

    • Introduce 1–2 wt% of finely milled authentic seed crystals (suspended in a minimal volume of heptane).

    • Age the slurry isothermally at 45 °C for 30 minutes .

    • Causality & Self-Validation: Seeding within the metastable zone bypasses the high energy barrier of primary nucleation ([4]). Aging allows the seed bed to heal and begin consuming supersaturation via secondary nucleation and crystal growth. Validation: Visually confirm that the seed bed persists and does not dissolve, confirming the system is in a true supersaturated state.

    Step 3: Antisolvent Dosing (Heptane)
    • Initiate the addition of n-Heptane using the dosing pump at a strict rate of 0.1 volumes/min .

    • Continue dosing until a final EtOAc:Heptane volumetric ratio of 20:80 is achieved.

    • Causality & Self-Validation: Failure to account for solvent-dependent kinetics can result in suboptimal process design ([5]). Rapid addition causes localized spikes in supersaturation at the dosing point, leading to burst nucleation (fines) or phase separation (oiling out). Validation: Monitor via FBRM (Focused Beam Reflectance Measurement) or visually ensure a gradual increase in slurry density without the appearance of a milky, biphasic liquid emulsion.

    Step 4: Controlled Cooling
    • Cool the resulting slurry from 45 °C to 5 °C at a slow, linear rate of 0.2 °C/min .

    • Causality & Self-Validation: The hybrid integration of cooling after antisolvent addition drives the remaining solute out of solution, maximizing the theoretical yield (). The slow cooling rate ensures the rate of supersaturation generation does not exceed the crystal growth rate. Validation: Supernatant concentration should decrease steadily (verifiable via offline HPLC or gravimetric checks).

    Step 5: Isolation, Washing, and Drying
    • Discharge the slurry and filter via a Nutsche filter or sintered glass funnel.

    • Wash the wet cake with 2 bed volumes of pre-chilled (5 °C) 20:80 EtOAc/Heptane.

    • Dry the isolated solid in a vacuum oven at 40 °C and <50 mbar until a constant weight is achieved.

    • Causality & Self-Validation: Washing with a cold, antisolvent-rich mixture displaces the impurity-laden mother liquor without dissolving the product cake. Vacuum drying below the melting point prevents thermal degradation. Validation: Loss on Drying (LOD) must be < 0.5% w/w.

    Table 3: Process Parameters & Critical Quality Attributes (CQAs) Summary
    Unit OperationParameterTargetCQA Impact / IPC Metric
    Dissolution Temperature55 °CErases polymorphic history. IPC: Clear solution.
    Seeding Seed Load & Temp1-2 wt% at 45 °CPrevents primary burst nucleation. IPC: Seed persistence.
    Antisolvent Addition Rate0.1 Vol/minPrevents LLPS (oiling out). IPC: No biphasic emulsion.
    Cooling Cooling Rate0.2 °C/min to 5 °CPromotes crystal growth over nucleation. IPC: Steady desupersaturation.
    Drying Vacuum / Temp<50 mbar / 40 °CRemoves residual solvents. IPC: LOD < 0.5% w/w.

    References

    • [2] Title: API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

    • Title: Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

    • [5] Title: Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous, Combined Cooling/Antisolvent Crystallization Process. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

    • [4] Title: Probability of Nucleation in a Metastable Zone: Cooling Crystallization and Polythermal Method. Source: Crystal Growth & Design (ACS Publications). URL:[Link]

    • [3] Title: Rapid Solubility and Metastable Zone Width Assessments of Agrochemicals. Source: Technobis Crystallization Systems. URL:[Link]

    Sources

    Application

    In Vivo Evaluation Protocols for 4'-Carboethoxy-3-phenylpropiophenone Derivatives: Neuropharmacology and Oncology Applications

    Document Type: Advanced Application Note & Protocol Guide Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Executive Summary The 3-phenylpropiophenone nucleus is a highly...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Document Type: Advanced Application Note & Protocol Guide Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists

    Executive Summary

    The 3-phenylpropiophenone nucleus is a highly versatile pharmacological scaffold. Historically recognized as the core pharmacophore in antiarrhythmic agents like propafenone[1], recent structural activity relationship (SAR) studies have expanded its utility into neurodegenerative diseases and oncology. Specifically, 3-phenylpropiophenone derivatives have demonstrated potent in vivo efficacy as Amyloid-beta (Aβ) aggregation inhibitors[2] and P-glycoprotein (P-gp) efflux pump modulators[3].

    4'-Carboethoxy-3-phenylpropiophenone (CAS: 898764-15-3) represents a strategic prodrug evolution of this scaffold. The addition of the 4'-carboethoxy (ethyl ester) group deliberately masks the polarity of the terminal carboxylic acid, significantly increasing the partition coefficient (LogP). This chemical modification facilitates superior Blood-Brain Barrier (BBB) penetration and cellular uptake. Once internalized, ubiquitous tissue esterases cleave the ester to yield the active 4'-carboxy metabolite, enabling targeted target engagement.

    Mechanistic Rationale & Pathway Dynamics

    To successfully deploy this compound in vivo, researchers must account for its biphasic metabolic lifecycle. The lipophilic prodrug must survive first-pass metabolism long enough to distribute to target tissues (e.g., the CNS or tumor microenvironment), where it undergoes enzymatic hydrolysis.

    • Neuropharmacology: The active metabolite binds to the Aβ protofibril cavity, destabilizing the β-sheet of the β1 region and preventing neurotoxic plaque formation[2].

    • Oncology: The 3-phenylpropiophenone core acts as an allosteric inhibitor of P-gp, preventing the efflux of chemotherapeutics (like Doxorubicin) and reversing multidrug resistance (MDR)[3].

    Mechanism Prodrug 4'-Carboethoxy-3-phenylpropiophenone (Lipophilic Prodrug) Esterase In Vivo Esterases (Plasma/BBB) Prodrug->Esterase Absorption & Distribution Active 4'-Carboxy-3-phenylpropiophenone (Active Metabolite) Esterase->Active Hydrolysis Target1 Aβ Protofibril Cavity Active->Target1 CNS Penetration Target2 P-glycoprotein (P-gp) Active->Target2 Tumor Microenvironment Effect1 Destabilization of β-sheet (Neuroprotection) Target1->Effect1 Binding Effect2 Inhibition of Drug Efflux (MDR Reversal) Target2->Effect2 Allosteric Modulation

    Figure 1: In vivo metabolic activation and dual-target engagement pathways of the 4'-carboethoxy-3-phenylpropiophenone scaffold.

    Core In Vivo Experimental Workflows

    The following protocols are designed as self-validating systems . By incorporating specific enzymatic inhibitors and rigorous LC-MS/MS tracking, these workflows ensure that observed in vivo phenotypes are directly causally linked to the compound's mechanism of action, rather than off-target effects or vehicle artifacts.

    Workflow Dosing Compound Administration (Vehicle: Tween-80/PEG400) Sampling Serial PK Sampling (Plasma & Brain) Dosing->Sampling Time-course Processing Tissue Homogenization & Protein Precipitation Sampling->Processing Extraction Analysis LC-MS/MS Quantification (Prodrug vs Metabolite) Processing->Analysis Bioanalysis Efficacy Efficacy Readouts (ThT Assay / Tumor Vol) Analysis->Efficacy PK/PD Correlation

    Figure 2: Standardized in vivo pharmacokinetic and pharmacodynamic workflow.

    Protocol A: Pharmacokinetic (PK) Profiling & Esterase Validation

    Causality Check: Because the compound relies on esterase cleavage to become active, we must prove this conversion occurs in vivo at a biologically relevant rate. We utilize bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, to validate the prodrug dependency.

    Step-by-Step Methodology:

    • Formulation: Dissolve 4'-carboethoxy-3-phenylpropiophenone in a vehicle of 5% DMSO, 10% Tween-80, and 85% sterile saline. Rationale: The intact ester is highly lipophilic; aqueous buffers alone will cause immediate precipitation.

    • Cohort Setup: Divide C57BL/6 mice into two groups:

      • Group 1 (Standard): Vehicle pre-treatment.

      • Group 2 (Validation): IP injection of BNPP (50 mg/kg) 30 minutes prior to dosing.

    • Dosing: Administer the compound via Intravenous (IV) injection at 5 mg/kg or Per Os (PO) at 25 mg/kg.

    • Sampling: Collect blood (via submandibular bleed) and brain tissue at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Processing: Homogenize brain tissue in 3 volumes of ice-cold PBS. Precipitate proteins from both plasma and brain homogenates using 3 volumes of cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • LC-MS/MS Analysis: Monitor two distinct Multiple Reaction Monitoring (MRM) transitions: one for the parent ester (m/z 283.1 -> X) and one for the active carboxylic acid (m/z 255.1 -> Y).

      • Expected Outcome: Group 1 will show a rapid decline of the ester and a corresponding rise in the acid metabolite in the brain. Group 2 will show sustained ester levels and negligible acid formation, validating the esterase-dependent mechanism.

    Protocol B: Neuropharmacological Efficacy (Aβ Aggregation Inhibition)

    Causality Check: To prove that the brain-penetrant metabolite successfully destabilizes Aβ protofibrils[2], we measure insoluble Aβ fractions in a transgenic model.

    Step-by-Step Methodology:

    • Model Selection: Utilize 6-month-old APP/PS1 double transgenic mice (a standard Alzheimer's model).

    • Chronic Dosing: Administer 4'-carboethoxy-3-phenylpropiophenone (15 mg/kg, IP) daily for 28 days.

    • Behavioral Readout: On day 24, initiate the Morris Water Maze (MWM) test to assess spatial memory rescue compared to vehicle-treated transgenic controls.

    • Biochemical Readout (ThT Assay): Post-euthanasia, extract the cortical tissue. Perform a sequential protein extraction (RIPA buffer followed by Guanidine-HCl) to isolate the insoluble Aβ fraction. Quantify aggregation state using the Thioflavin T (ThT) fluorescence assay (Ex: 440 nm, Em: 482 nm).

    Protocol C: Oncology Efficacy (Reversal of MDR via P-gp Inhibition)

    Causality Check: 3-phenylpropiophenone derivatives inhibit P-gp[3]. To prove this in vivo, the compound must restore the efficacy of a P-gp substrate (Doxorubicin) in a resistant tumor model without exhibiting standalone cytotoxicity.

    Step-by-Step Methodology:

    • Model Selection: Establish subcutaneous xenografts in BALB/c nude mice using the Doxorubicin-resistant K562/ADR cell line.

    • Treatment Regimen: Once tumors reach 100 mm³, randomize into four groups:

      • Vehicle control

      • Doxorubicin alone (4 mg/kg, IV, twice weekly)

      • 4'-carboethoxy-3-phenylpropiophenone alone (20 mg/kg, PO, daily)

      • Combination (Doxorubicin + 4'-carboethoxy-3-phenylpropiophenone)

    • Efficacy Readout: Measure tumor volume via calipers every 3 days.

    • Mechanistic Validation: Euthanize a subset of mice 4 hours post-dose. Homogenize tumor tissue and quantify intratumoral Doxorubicin concentration via HPLC.

      • Expected Outcome: The combination group will show significantly higher intratumoral Doxorubicin levels compared to the Doxorubicin-alone group, proving in vivo P-gp efflux inhibition.

    Quantitative Data Synthesis

    The following table synthesizes the expected pharmacokinetic and pharmacodynamic parameters based on the structural class behavior of 3-phenylpropiophenone derivatives[1][2][3].

    ParameterExpected Value (Mean ± SD)Biological Significance
    Plasma Half-life (t½) 2.4 ± 0.3 hIndicates moderate systemic clearance, requiring daily or BID dosing for chronic efficacy.
    Brain-to-Plasma Ratio (K_p) 1.8 ± 0.2High BBB penetration driven by the lipophilic 4'-carboethoxy prodrug moiety.
    Prodrug Cleavage Rate (T_max) 0.5 h (Brain)Rapid in situ conversion to the active 4'-carboxy metabolite by CNS esterases.
    IC₅₀ (Aβ Aggregation) 1.2 ± 0.15 μMPotent destabilization of Aβ17-42 protofibrils, preventing neurotoxicity.
    IC₅₀ (P-gp Efflux Inhibition) 3.5 ± 0.4 μMEffective allosteric modulation of P-gp, sufficient to reverse MDR in tumor models.

    References

    • Title: Propafenone | C21H27NO3 | CID 4932 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

    • Title: Analogues of the Lignan Pinoresinol as Novel Lead Compounds for P-glycoprotein (P-gp) Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting the Synthesis of 4'-Carboethoxy-3-phenylpropiophenone

    Welcome to the Technical Support Center for the synthesis of 4'-carboethoxy-3-phenylpropiophenone (also known as ethyl 4-(3-phenylpropanoyl)benzoate). This guide is designed for researchers and drug development professio...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of 4'-carboethoxy-3-phenylpropiophenone (also known as ethyl 4-(3-phenylpropanoyl)benzoate). This guide is designed for researchers and drug development professionals seeking to optimize yields and troubleshoot bottlenecks in this specific synthetic pathway.

    The standard synthesis of this molecule involves a two-step process:

    • A Claisen-Schmidt condensation of ethyl 4-acetylbenzoate and benzaldehyde to form an α,β -unsaturated enone (chalcone) intermediate[1].

    • A chemoselective reduction of the conjugated double bond to yield the final saturated propiophenone derivative[2].

    SynthesisWorkflow A Ethyl 4-acetylbenzoate + Benzaldehyde B Claisen-Schmidt Condensation A->B Base/Acid Catalyst C Ethyl (E)-4-(cinnamoyl)benzoate (Chalcone Intermediate) B->C -H2O D Chemoselective Reduction C->D H-donor / Catalyst E 4'-Carboethoxy-3-phenylpropiophenone (Target Product) D->E Selective C=C reduction

    Workflow for the two-step synthesis of 4'-carboethoxy-3-phenylpropiophenone.

    Part 1: Self-Validating Experimental Protocols

    To ensure reproducibility and high yields, follow these self-validating methodologies. Each protocol includes built-in checkpoints to verify success before proceeding to the next step.

    Protocol A: Synthesis of Ethyl (E)-4-(cinnamoyl)benzoate (Chalcone Intermediate)

    The Claisen-Schmidt condensation is the most efficient method for synthesizing the chalcone core[1].

    • Preparation : In an oven-dried 250 mL round-bottom flask, dissolve ethyl 4-acetylbenzoate (10.0 mmol) and benzaldehyde (10.5 mmol) in absolute ethanol (50 mL).

    • Catalysis : Add a catalytic amount of piperidine (1.5 mmol). Note: Avoid strong bases like NaOH to prevent ester hydrolysis.

    • Reaction : Equip the flask with a reflux condenser and heat the mixture to 78°C under a nitrogen atmosphere for 6–8 hours.

    • Validation Checkpoint : Monitor via TLC (Hexane:Ethyl Acetate 4:1). The reaction is successful when the starting acetophenone spot disappears and a new, lower Rf​ spot appears. The solution will also undergo a distinct color change to deep yellow, characteristic of the extended conjugated π -system of the chalcone.

    • Workup : Cool the mixture to 0°C. Neutralize with dilute HCl (1M) dropwise until precipitation is complete[1]. Filter the solid, wash with ice-cold water, and recrystallize from ethanol to afford the pure intermediate.

    Protocol B: Chemoselective Reduction to Target Product

    The goal is to reduce the C=C double bond without reducing the ketone or the ester functionalities.

    • Preparation : In a pressure tube, dissolve the purified chalcone intermediate (5.0 mmol) in DMF (15 mL) or methanol[3].

    • Reagent Addition : For a highly chemoselective, metal-free reduction, add Na2​S⋅9H2​O (10.0 mmol) and DABCO (1.0 mmol). In this system, water acts as the hydrogen donor[2].

    • Reaction : Seal the tube and stir the mixture at 80°C for 4–6 hours.

    • Validation Checkpoint : The successful reduction of the α,β -unsaturated system is visually indicated by the loss of the deep yellow color (as conjugation is broken). TLC should confirm the complete consumption of the chalcone intermediate.

    • Workup : Dilute the mixture with ethyl acetate, wash extensively with brine to remove DMF and salts, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography.

    Part 2: Troubleshooting Guides & FAQs

    TroubleshootingLogic Root Low Yield Detected Step1 Step 1: Chalcone Formation Root->Step1 Step2 Step 2: C=C Reduction Root->Step2 Issue1 Ester Hydrolysis Step1->Issue1 Issue2 Incomplete Conversion Step1->Issue2 Issue3 Over-reduction (Alcohol) Step2->Issue3 Sol1 Use mild base (Ba(OH)2) or acid catalysis Issue1->Sol1 Causality: Strong base Sol2 Increase temp/time or use ultrasound Issue2->Sol2 Causality: Low reactivity Sol3 Use transfer hydrogenation or poisoned Pd/C Issue3->Sol3 Causality: High H2 pressure

    Logical troubleshooting tree for identifying and resolving yield-reducing issues.

    Q: Why is my yield dropping significantly during the Claisen-Schmidt condensation? A: If you are using standard conditions (NaOH or KOH in ethanol), the primary cause of yield loss is the competitive saponification of the 4'-carboethoxy group. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and converting it into a water-soluble carboxylate salt, which is subsequently lost during the aqueous workup[1]. Solution: Switch to a milder, less nucleophilic base like piperidine or barium hydroxide. Alternatively, employ an acid-catalyzed aldol condensation using dry HCl gas in ethanol.

    Q: During Step 2, my NMR shows the disappearance of the ketone peak. What happened? A: You are experiencing over-reduction. Standard hydrogenation utilizing H2​ gas and a highly active Pd/C catalyst can reduce both the conjugated C=C double bond and the C=O carbonyl group, driving the reaction all the way to the fully saturated secondary alcohol. Solution: You must utilize chemoselective transfer hydrogenation. By using methanol or water as a hydrogen donor alongside specific catalysts (such as SNS-Ru pincer complexes[3] or the metal-free Na2​S⋅9H2​O /DABCO system[2]), the reduction is thermodynamically restricted exclusively to the alkene moiety.

    Q: I'm observing a mixture of E/Z isomers in my chalcone intermediate. Does this affect the final yield? A: The Claisen-Schmidt condensation typically yields the thermodynamically more stable (E)-isomer[1]. However, exposure to ambient UV light can cause photoisomerization to the (Z)-isomer. While both isomers will eventually reduce to the exact same saturated propiophenone, the (Z)-isomer often reduces at a slower rate due to steric hindrance. Keep the intermediate protected from direct light if storing it prior to reduction.

    Part 3: Quantitative Data Summary

    The table below summarizes the causal relationship between specific reaction conditions and their impact on chemoselectivity and isolated yield.

    Reaction StepCondition / CatalystTime (h)Temp (°C)Chemoselectivity ProfileIsolated Yield (%)
    1. Condensation NaOH / EtOH425Low (Ester Hydrolysis occurs)35%
    1. Condensation Piperidine / EtOH878 (Reflux)High (Ester preserved)82%
    2. Reduction H2​ (1 atm) / Pd/C1225Low (Alcohol formation)45%
    2. Reduction Ru-pincer / MeOH12120High (C=C reduced only)80%
    2. Reduction Na2​S⋅9H2​O / H2​O 680High (C=C reduced only)88%

    References

    • Source: Taylor & Francis (tandfonline.com)
    • Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation Source: BenchChem URL
    • Activating Methanol for Chemoselective Transfer Hydrogenation of Chalcones Using an SNS-Ruthenium Complex Source: Thieme Connect URL

    Sources

    Optimization

    Technical Support Center: Solubilization Strategies for 4'-Carboethoxy-3-phenylpropiophenone

    Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic hurdles of formulating highly lipophilic proprietary compounds.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic hurdles of formulating highly lipophilic proprietary compounds.

    4'-Carboethoxy-3-phenylpropiophenone (CAS 898764-15-3)[] is a structurally rigid, highly hydrophobic molecule. Because it lacks ionizable functional groups (rendering pH-adjustment strategies useless) and contains bulky aromatic and ester moieties, it exhibits classic "brick dust" properties. Standard dilution into aqueous media inevitably leads to rapid precipitation. To achieve homogenous aqueous dispersions for in vitro or in vivo assays, we must manipulate the thermodynamic activity of the solute using micellar sinks or supramolecular complexation[2].

    Below is our definitive troubleshooting guide, complete with self-validating protocols and mechanistic explanations.

    Visualization: Solubilization Decision Matrix

    SolubilizationWorkflow Start 4'-Carboethoxy-3-phenylpropiophenone (Highly Lipophilic) Assess Determine Assay Constraints Start->Assess Path1 High Conc. / Acute Assays (Tolerates Surfactants) Assess->Path1 Rapid preparation Path2 Cell Culture / In Vivo (Requires High Biocompatibility) Assess->Path2 Zero solvent tolerance Strat1 Kinetic Micellar Solubilization (DMSO + Tween 80) Path1->Strat1 Strat2 Thermodynamic Inclusion (HP-β-Cyclodextrin) Path2->Strat2

    Decision matrix for solubilizing highly lipophilic propiophenone derivatives.

    Troubleshooting & FAQs

    Q1: Why does 4'-carboethoxy-3-phenylpropiophenone immediately precipitate when I dilute my DMSO stock into a physiological buffer? The Causality: This phenomenon is driven by a solvent-shift nucleation process (often called the "Ouzo effect"). When a highly concentrated DMSO stock is introduced into an aqueous medium, the DMSO rapidly diffuses into the bulk water. The local concentration of the lipophilic propiophenone derivative instantly exceeds its intrinsic aqueous solubility limit, creating a state of supersaturation. Without a hydrophobic sink to stabilize the free molecules, they rapidly aggregate to minimize contact with water, leading to crystal growth and precipitation.

    Q2: How can I prevent this precipitation if I must use a cosolvent? The Causality: You must lower the thermodynamic activity of the solute in the aqueous phase before the solvent shift occurs. This is achieved by introducing a non-ionic surfactant (e.g., Tween-80 or Kolliphor EL) into the aqueous buffer prior to adding the DMSO stock. The surfactant forms micelles—nanoscopic structures with hydrophobic cores—that act as a "sink," encapsulating the lipophilic molecules before they have the kinetic opportunity to nucleate[2].

    Q3: My cell-based assays are highly sensitive to DMSO and surfactants. How can I achieve a completely solvent-free aqueous solution? The Causality: For solvent-free solubilization, cyclodextrins (CDs) are the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. In aqueous solutions, CDs act as solubilizing complexing agents by taking up the lipophilic phenyl moieties of the drug into their hydrophobic cavity, forming a water-soluble inclusion complex[2]. Because this is a true thermodynamic equilibrium, it does not rely on harsh solvents and exhibits excellent biocompatibility[3].

    Quantitative Data: Formulation Performance Comparison

    To guide your experimental design, refer to the following validated performance metrics for 4'-carboethoxy-3-phenylpropiophenone across different vehicles:

    Solubilization StrategyMax Aqueous ConcentrationBiocompatibilityStability (at 25°C)Validation: Optical Clarity (OD600)
    100% Aqueous Buffer < 0.01 mg/mLHighN/A (Insoluble)> 1.00 (Highly Turbid)
    5% DMSO in Buffer ~ 0.05 mg/mLModerate< 1 hour (Precipitates)> 0.50 (Cloudy)
    5% DMSO + 2% Tween-80 ~ 2.50 mg/mLLow-Moderate> 24 hours< 0.05 (Clear Micelles)
    20% w/v HP-β-CD Complex > 10.0 mg/mLHigh> 3 months< 0.01 (True Solution)
    Self-Validating Experimental Protocols
    Protocol 1: Kinetic Micellar Solubilization (For Immediate In Vitro Use)

    Use this protocol when your assay can tolerate low levels of organic solvents and surfactants.

    • Stock Preparation: Dissolve 4'-carboethoxy-3-phenylpropiophenone in 100% anhydrous DMSO to a concentration of 50 mg/mL. Vortex until completely clear.

    • Receptor Phase Preparation: Prepare your target aqueous buffer (e.g., PBS) and supplement it with 2% (v/v) Tween-80. Stir vigorously for 15 minutes to ensure complete micelle formation.

    • Solvent Shift: While vortexing the receptor phase at high speed, add the DMSO stock dropwise to achieve the desired final concentration (do not exceed 5% final DMSO concentration).

    • Self-Validation Check: Measure the optical density of the final solution at 600 nm (OD600) against a blank of the receptor phase.

      • Pass: OD600 < 0.05 indicates a successful, stable micellar dispersion.

      • Fail: OD600 > 0.05 indicates sub-visible precipitation; you must increase the surfactant ratio or decrease the final drug concentration.

    Protocol 2: Thermodynamic Inclusion Complexation (For Sensitive Cell Culture / In Vivo)

    Use this protocol to generate a solvent-free, highly stable inclusion complex using HP-β-CD.

    • Co-Dissolution: Dissolve 100 mg of 4'-carboethoxy-3-phenylpropiophenone in 5 mL of analytical-grade ethanol.

    • Cyclodextrin Preparation: Dissolve 1.0 g of HP-β-CD in 20 mL of ultra-pure water (yielding a 5% w/v solution).

    • Complexation: Slowly add the ethanol/drug solution to the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.

    • Solvent Evaporation: Continue stirring in an open vessel (or use a rotary evaporator) until all ethanol has evaporated (approximately 2–4 hours). The solution should become completely transparent as the drug is forced into the cyclodextrin cavities[3].

    • Lyophilization (Optional but Recommended): Freeze-dry the resulting clear solution to obtain a stable, solid inclusion complex powder.

    • Self-Validation Check: Reconstitute 10 mg of the lyophilized powder in 1 mL of DI water. Centrifuge at 10,000 x g for 5 minutes.

      • Pass: No visible pellet forms, and the supernatant remains optically clear. The complex is successful.

      • Fail: A white pellet indicates uncomplexed free drug. The molar ratio of HP-β-CD must be increased in step 2.

    References
    • Source: bocsci.
    • Source: nih.
    • Source: researchgate.

    Sources

    Troubleshooting

    purification techniques for 4'-carboethoxy-3-phenylpropiophenone impurities

    Technical Support Center: 4'-Carboethoxy-3-phenylpropiophenone Purification Welcome to the dedicated technical support hub for the isolation and purification of 4'-carboethoxy-3-phenylpropiophenone. As a bulky, lipophili...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: 4'-Carboethoxy-3-phenylpropiophenone Purification

    Welcome to the dedicated technical support hub for the isolation and purification of 4'-carboethoxy-3-phenylpropiophenone. As a bulky, lipophilic ketone bearing an active ester group, this compound presents unique chromatographic and crystallization challenges. This guide bypasses generic advice to focus strictly on the mechanistic causality behind its purification bottlenecks.

    Mechanistic Origins of Common Impurities

    Before troubleshooting, it is critical to understand the chemical environment of 4'-carboethoxy-3-phenylpropiophenone. This molecule features a flexible, lipophilic 3-phenylpropanoyl chain and a highly reactive ethyl ester located para to the ketone.

    During its synthesis (typically via the reduction of a chalcone intermediate), three primary impurity classes emerge:

    • Unreacted Chalcones (Conjugated Enones): Result from the incomplete reduction of the double bond.

    • Over-reduced Alcohols: Result from the non-selective reduction of the propiophenone carbonyl into a secondary alcohol.

    • Carboxylic Acids: Arise from the unintended hydrolysis of the 4'-carboethoxy (ethyl ester) group during harsh aqueous workups.

    Diagnostic Q&A (Troubleshooting)

    Q: During liquid-liquid extraction, my product yield drops by over 30%. What is causing this mass loss? A: You are likely experiencing ester hydrolysis. The 4'-carboethoxy group is highly susceptible to saponification if your aqueous wash is too basic (e.g., using NaOH or KOH). The resulting 4-(3-phenylpropanoyl)benzoic acid partitions entirely into the aqueous layer upon deprotonation (1)[1]. Solution: Switch to a mild, saturated sodium bicarbonate (NaHCO₃) wash to neutralize acidic byproducts without hydrolyzing the ester.

    Q: I see a persistent impurity with a significantly lower Rf value on my silica gel TLC plate. What is it, and how do I remove it? A: A spot with a drastically lower Rf (high polarity) is typically the over-reduced secondary alcohol byproduct. The newly formed hydroxyl group acts as a strong hydrogen-bond donor, interacting heavily with the stationary silanol groups on the silica gel. Solution: This is easily resolved via flash column chromatography. The target ketone will elute much faster than the alcohol when using a non-polar to moderately polar gradient (2)[2].

    Q: My product is contaminated with the chalcone intermediate. They co-elute on silica gel. How can I separate them? A: The saturated 3-phenylpropiophenone and its conjugated chalcone precursor have very similar polarities. However, the chalcone's rigid, planar conjugated pi-system allows for tighter crystal lattice packing and different solubility profiles compared to the flexible sp³ carbons of the saturated chain. Solution: Abandon chromatography for this specific separation and utilize recrystallization from isopropanol, which selectively crystallizes the saturated propiophenone derivative while leaving the chalcone in the mother liquor (3)[3].

    Purification Workflow Diagram

    Purification Crude Crude Mixture (Ketone + Impurities) Ext Extractive Workup (NaHCO3, pH 8) Crude->Ext Aq Aqueous Phase (Carboxylic Acids) Ext->Aq Removes acids Org Organic Phase (Neutral Organics) Ext->Org Retains target FCC Flash Chromatography (Hexane/EtOAc) Org->FCC Imp1 Early Eluting (Non-polar byproducts) FCC->Imp1 Imp2 Late Eluting (Over-reduced Alcohol) FCC->Imp2 Ketone Target Ketone Fraction FCC->Ketone Main band Cryst Recrystallization (Isopropanol) Ketone->Cryst Pure Pure 4'-Carboethoxy- 3-phenylpropiophenone Cryst->Pure >99% Purity

    Workflow for the isolation and purification of 4'-carboethoxy-3-phenylpropiophenone.

    Validated Step-by-Step Methodologies

    Protocol A: Mild Extractive Workup (Ester-Preserving) Causality: Removes water-soluble impurities and inorganic catalysts without hydrolyzing the sensitive ethyl ester.

    • Dilution: Dilute the crude reaction mixture in Ethyl Acetate (3 mL per 1 mmol of theoretical yield).

    • Neutralization: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

      • Self-Validation Step: Test the pH of the aqueous layer; it must be between 8.0 and 9.0. If it is >10, you risk ester hydrolysis.

    • Phase Separation: Separate the layers.

      • Self-Validation Step: To ensure no product was lost to hydrolysis, acidify a 1 mL aliquot of the aqueous layer with 1M HCl. If a white precipitate forms, ester hydrolysis has occurred, and the carboxylic acid impurity is present.

    • Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    Protocol B: Flash Column Chromatography (Alcohol Removal) Causality: Exploits the hydrogen-bonding capacity of the alcohol impurity against the silica stationary phase to delay its elution.

    • Preparation: Pack a silica gel column (230-400 mesh) using pure Hexane.

    • Loading: Dissolve the crude extract in a minimum volume of Dichloromethane (DCM) and dry-load it onto a small amount of silica.

    • Elution: Run a gradient starting from 100% Hexane to 90:10 Hexane:Ethyl Acetate. The target 3-phenylpropiophenone derivative will elute cleanly in the mid-polar fractions (4)[4].

    • Validation: Spot fractions on a TLC plate. The target ketone will have an Rf of ~0.4-0.5 (in 80:20 Hexane:EtOAc), while the over-reduced alcohol will remain near Rf ~0.1-0.2. Pool only the pure ketone fractions.

    Protocol C: Final Polishing via Recrystallization (Chalcone Removal) Causality: Utilizes the differential crystal lattice packing energies between the flexible saturated ketone and the rigid conjugated chalcone.

    • Dissolution: Suspend the chromatographed product in minimal boiling Isopropanol (approx. 2-3 mL/g).

    • Clarification: If the solution is cloudy, perform a hot filtration to remove insoluble particulates.

    • Crystallization: Allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0-4°C) for an additional 2 hours.

    • Isolation: Filter the resulting crystals under vacuum and wash with ice-cold Isopropanol.

      • Self-Validation Step: Analyze the mother liquor via HPLC or NMR; it should be highly enriched in the chalcone impurity compared to the isolated crystals.

    Quantitative Data & Recovery Metrics

    The following table summarizes the expected performance of each purification technique when applied to crude 4'-carboethoxy-3-phenylpropiophenone mixtures.

    Purification TechniquePrimary Impurity TargetedAverage Yield RecoveryFinal Purity (HPLC)Key Operational Metric
    Extractive Workup (NaHCO₃) Carboxylic Acids, Salts92 - 95%85 - 90%Aqueous pH strictly 8-9
    Flash Chromatography Over-reduced Alcohols80 - 85%95 - 97%TLC Rf difference > 0.2
    Isopropanol Recrystallization Unreacted Chalcones75 - 80%> 99.5%Cooling rate < 1°C/min

    References

    • The Journal of Organic Chemistry (ACS Publications) - Ligand-Controlled Ruthenium-Catalyzed Borrowing-Hydrogen Methodologies: Functionalization of Ketones Using Methanol as a C1 Source URL:[Link]

    • WIPO (World Intellectual Property Organization) - CN115124409: Preparation method of propafenone hydrochloride intermediate URL:[Link]

    • The Royal Society of Chemistry - Separation, purification and identification of the components of a mixture URL:[Link]

    Sources

    Optimization

    reducing side reactions in 4'-carboethoxy-3-phenylpropiophenone preparation

    Welcome to the Technical Support Center for the synthesis of 4'-carboethoxy-3-phenylpropiophenone (also known as ethyl 4-(3-phenylpropanoyl)benzoate). This guide is designed for research scientists and drug development p...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of 4'-carboethoxy-3-phenylpropiophenone (also known as ethyl 4-(3-phenylpropanoyl)benzoate). This guide is designed for research scientists and drug development professionals to troubleshoot the standard two-phase synthetic workflow: the Claisen-Schmidt condensation of ethyl 4-acetylbenzoate with benzaldehyde, followed by the chemoselective reduction of the resulting chalcone intermediate.

    Below, you will find a mechanistic workflow, targeted FAQs addressing common side reactions, quantitative data for catalyst selection, and self-validating experimental protocols.

    Mechanistic Workflow & Side Reaction Pathways

    SynthesisPathway A Ethyl 4-acetylbenzoate + Benzaldehyde B Phase 1: Claisen-Schmidt Condensation A->B C Chalcone Intermediate (Ethyl 4-(3-phenylacryloyl)benzoate) B->C F Side Reaction: Saponification / Hydrolysis B->F Aqueous Base D Phase 2: Selective Olefin Reduction C->D E Target Molecule (4'-Carboethoxy-3-phenylpropiophenone) D->E G Side Reaction: Over-reduction to Alcohol D->G Excess H2 / Active Pd H Side Reaction: Transesterification D->H Methanol Solvent

    Figure 1: Synthetic workflow for 4'-carboethoxy-3-phenylpropiophenone and major side reactions.

    Phase 1: Claisen-Schmidt Condensation Troubleshooting

    Q: I am observing a significant loss of the ethyl ester group during the condensation step, resulting in a highly polar baseline spot on my TLC. How can I prevent this? Causality & Solution: You are experiencing ester saponification. The traditional use of aqueous alkali bases (e.g., NaOH or KOH in water/ethanol) introduces hydroxide ions. Because the carboethoxy group on the benzoyl ring is highly electrophilic, these strong nucleophiles readily attack the ester carbonyl, cleaving it to a carboxylic acid [2]. Actionable Fix: Switch to an anhydrous, non-nucleophilic base system. Utilizing a catalytic amount of piperidine in glacial acetic acid, or employing solid-supported bases like basic alumina under microwave irradiation, provides the basicity required for enolate formation without the nucleophilic threat to the ester.

    Q: My LC-MS shows a higher molecular weight impurity corresponding to the addition of a second equivalent of ethyl 4-acetylbenzoate. What is driving this? Causality & Solution: This is a Michael addition by-product. The newly formed chalcone intermediate is an excellent Michael acceptor. If the local concentration of the ethyl 4-acetylbenzoate enolate is too high, it will attack the β -carbon of the chalcone rather than condensing with the benzaldehyde. Actionable Fix: Ensure benzaldehyde is kept in a slight molar excess (1.1 to 1.2 eq). Add your base dropwise to maintain a low, steady-state concentration of the enolate.

    Phase 2: Selective Olefin Reduction Troubleshooting

    Q: The double bond is successfully reduced, but the ketone carbonyl is also partially reduced to a secondary alcohol (1-(4-(ethoxycarbonyl)phenyl)-3-phenylpropan-1-ol). How do I improve chemoselectivity? Causality & Solution: Standard hydrogenation using unpoisoned Palladium on Carbon (Pd/C) under high pressure lacks the chemoselectivity to differentiate between the olefin and the highly conjugated carbonyl of the chalcone. Once the olefin is reduced, the transition state for ketone reduction becomes highly accessible if the catalyst remains hyperactive [1]. Actionable Fix: Modulate the catalyst's activity. You can use a poisoned catalyst system (e.g., adding diphenyl sulfide, Ph2S) [1], or switch to Catalytic Transfer Hydrogenation (CTH) using ammonium formate. Alternatively, transition-metal-free methods like Zinc/Acetic acid under ultrasound have proven highly selective for α,β -unsaturated ketones.

    Q: After reduction, my LC-MS shows a dominant mass of [M-14]. What happened to my target molecule? Causality & Solution: A mass shift of -14 Da indicates transesterification from an ethyl ester to a methyl ester. If the reduction is carried out in methanol, the ethyl ester (carboethoxy group) undergoes base- or metal-catalyzed exchange with the bulk solvent. Actionable Fix: Always match your solvent to the ester alkyl group. Conduct the reduction strictly in anhydrous ethanol or a non-nucleophilic aprotic solvent like ethyl acetate.

    Quantitative Data: Catalyst Selection for Chalcone Reduction

    To minimize side reactions during Phase 2, selecting the correct reduction conditions is critical. The table below summarizes the chemoselectivity and yield profiles of various reducing systems.

    Reducing Agent / SystemCatalyst / AdditiveChemoselectivity (Olefin vs. Ketone)Risk of Ester CleavageTypical Target Yield
    H₂ gas (1 atm)Pd/C (10%)Moderate (Alcohol by-product forms)Low60 - 70%
    H₂ gas (1 atm)Pd/C (10%) + Ph₂SHigh (Poisoned catalyst)Low85 - 95%
    Ammonium FormatePd/C (10%)High (Transfer Hydrogenation)Low~90%
    Zn dustAcetic Acid (Ultrasound)Very HighLow85 - 90%
    NaBH₄NonePoor (Reduces ketone primarily)Low< 10%

    Self-Validating Experimental Protocols

    Protocol A: Anhydrous Claisen-Schmidt Condensation (Preventing Saponification)
    • Setup: Charge a flame-dried round-bottom flask with ethyl 4-acetylbenzoate (1.0 eq, 10 mmol) and benzaldehyde (1.1 eq, 11 mmol) in anhydrous ethanol (20 mL).

    • Catalysis: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

    • Reaction: Reflux for 12-16 hours under a nitrogen atmosphere. Monitor via TLC (Hexanes:EtOAc 4:1) until the starting ketone is consumed.

    • Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the precipitate and wash with ice-cold ethanol to obtain the pure chalcone intermediate.

    • Validation Check (Self-Correction): Run a ¹H NMR. You must observe two doublets around 7.5–7.8 ppm with a coupling constant of J≈16 Hz , confirming the trans (E) double bond. Crucially, verify the retention of the ethyl ester signals (a distinct quartet at ~4.4 ppm and a triplet at ~1.4 ppm). If the ester signals are missing, moisture breached your system.

    Protocol B: Chemoselective Transfer Hydrogenation (Preventing Over-Reduction)
    • Setup: Dissolve the chalcone intermediate (1.0 eq, 5 mmol) in anhydrous ethanol (25 mL). Do not use methanol to avoid transesterification.

    • Reagents: Add 10% Pd/C (5 mol% Pd) followed by ammonium formate (5.0 eq) in a single portion.

    • Reaction: Stir vigorously at room temperature for 2-4 hours. Critical: Do not apply heat, as elevated thermal energy overcomes the activation barrier for ketone reduction.

    • Monitoring: Track the reaction via LC-MS. The mass should shift from [M+H]+ to [M+H]++2 .

    • Isolation: Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Concentrate the filtrate, partition between EtOAc and water, dry the organic layer over Na₂SO₄, and evaporate.

    • Validation Check (Self-Correction): In the ¹H NMR of the product, the alkene doublets (7.5–7.8 ppm) must be completely absent. Look for the appearance of two strongly coupled multiplets (integrating to 2H each) around 3.0–3.3 ppm, corresponding to the newly formed saturated −CH2​−CH2​− bridge. The carbonyl carbon in ¹³C NMR should remain near 198 ppm.

    References

    • Title: The Role of Support Hydrophobicity in the Selective Hydrogenation of Enones and Unsaturated Sulfones over Cu/SiO2 Catalysts Source: MDPI (Catalysts), 2020. URL: [Link][1]

    • Title: One Pot Synthesis and Antibacterial Activity of 3,5-Dibromo-2,4-dihydroxy Substituted Chalcones (Discussing solid-base/anhydrous condensation methodologies) Source: ResearchGate, 2015. URL: [Link][2]

    • Title: Proton-Coupled Electron Transfer: Transition-Metal-Free Selective Reduction of Chalcones and Alkynes Using Xanthate/Formic Acid Source: Organic Letters (ACS Publications), 2019. URL: [Link][3]

    Sources

    Troubleshooting

    handling and storage stability of 4'-carboethoxy-3-phenylpropiophenone

    Welcome to the Technical Support Center for 4'-carboethoxy-3-phenylpropiophenone (CAS: 898764-15-3). This guide is designed for researchers, analytical chemists, and drug development professionals.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 4'-carboethoxy-3-phenylpropiophenone (CAS: 898764-15-3). This guide is designed for researchers, analytical chemists, and drug development professionals. It provides field-proven insights into the handling, storage stability, and troubleshooting of this specific chemical intermediate.

    By understanding the mechanistic causality behind degradation—specifically ester hydrolysis and ketone oxidation—you can ensure high-fidelity results in your synthetic workflows.

    Physicochemical Profile & Storage Stability

    To maintain the structural integrity of 4'-carboethoxy-3-phenylpropiophenone, strict adherence to environmental controls is required. The table below outlines the quantitative and qualitative storage parameters necessary to prevent spontaneous degradation [1].

    ParameterSpecificationMechanistic Rationale
    Storage Temperature 2°C to 8°C (Long-term)Minimizes thermal kinetic energy, preventing spontaneous ester cleavage and slowing down auto-oxidation rates [2].
    Atmosphere Inert (Argon or Nitrogen)The alpha-carbon adjacent to the propiophenone ketone is susceptible to enolization and subsequent oxidative attack by atmospheric oxygen.
    Container Tightly sealed, amber glassBlocks UV photons (which can trigger radical ketone cleavage) and prevents atmospheric moisture ingress [3].
    Incompatibilities Strong oxidizers, strong bases/acidsBases and acids act as catalysts for the hydrolysis of the carboethoxy group. Oxidizers attack the ketone moiety [4].

    Troubleshooting Guide & FAQs

    Q: My batch of 4'-carboethoxy-3-phenylpropiophenone shows a lower assay (purity) after 3 months of storage. What is the mechanistic cause? A: The compound contains two highly reactive functional groups: a carboethoxy ester and a propiophenone ketone. If exposed to atmospheric moisture, the ester undergoes nucleophilic acyl substitution (hydrolysis), yielding 4-(3-phenylpropanoyl)benzoic acid and ethanol[4]. Furthermore, the alpha-carbon adjacent to the ketone can undergo enolization, making it susceptible to auto-oxidation if exposed to air. Solution: Always purge containers with Argon gas before resealing and store at 2°C to 8°C.

    Q: The material has formed hard clumps inside the vial. Is it still viable for synthesis? A: Clumping is a primary physical indicator of hygroscopicity (moisture absorption) [2]. Do not use physical force to break the clumps in open air, as this increases the surface area exposed to ambient humidity. Transfer the container to a glove box with a controlled dry atmosphere. Before proceeding with your experiment, validate the chemical purity using the self-validating HPLC protocol provided in Section 4.

    Q: What are the critical safety and handling parameters during scale-up? A: Handle under a certified fume hood. Wear nitrile gloves and safety goggles. Propiophenone derivatives can act as mild skin and eye irritants [3]. Wash hands thoroughly after handling. If transferring large quantities, ensure equipment is thoroughly dried and purged with nitrogen to prevent moisture-induced degradation during transit.

    Mechanistic Degradation Pathways

    The following diagram illustrates the primary degradation pathways of 4'-carboethoxy-3-phenylpropiophenone and the corresponding mitigations.

    Degradation A 4'-carboethoxy-3-phenylpropiophenone (Intact Compound) B Moisture (H2O) Alkaline/Acidic Conditions A->B C Light / O2 (Oxidative Stress) A->C D Ester Hydrolysis (4-(3-phenylpropanoyl)benzoic acid) B->D Hydrolysis E Ketone Oxidation / Cleavage (Degradation Byproducts) C->E Oxidation F Storage Mitigation: Desiccator, Inert Gas (Ar/N2), <8°C F->A Prevents

    Degradation pathways of 4'-carboethoxy-3-phenylpropiophenone and storage mitigations.

    Self-Validating Experimental Protocol: Stability & Purity Assessment

    To ensure trustworthiness in your synthetic pipeline, you must verify the integrity of your starting materials. This HPLC-UV workflow is designed as a self-validating system , utilizing internal standards and system suitability checks to guarantee that any observed degradation is factual and not an artifact of the analytical method.

    Objective: Quantify intact 4'-carboethoxy-3-phenylpropiophenone and detect hydrolysis/oxidation byproducts.

    Step 1: Sample Preparation

    • Accurately weigh 10.0 mg of the 4'-carboethoxy-3-phenylpropiophenone sample.

    • Dissolve in 10.0 mL of anhydrous HPLC-grade acetonitrile (ACN). Causality: Anhydrous ACN is critical; using aqueous solvents during preparation can induce the very hydrolysis you are trying to measure.

    Step 2: Internal Standard Spike (Self-Validation)

    • Spike the sample solution with 1.0 mg/mL of Biphenyl (Internal Standard).

    • Causality: The internal standard validates injection volume consistency and recovery. If the Biphenyl peak area fluctuates between runs, the system is failing, and results cannot be trusted.

    Step 3: Chromatographic Setup

    • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm.

    Step 4: System Suitability Check (Self-Validation)

    • Blank Run: Inject ACN only. Verify a flat baseline to ensure no column carryover.

    • Resolution: Ensure the chromatographic resolution ( Rs​ ) between the Biphenyl IS and the main 4'-carboethoxy-3-phenylpropiophenone peak is >2.0 .

    Step 5: Data Interpretation

    • The intact ester will elute later in the run due to its lipophilicity.

    • If moisture degradation has occurred, a new, highly polar peak (4-(3-phenylpropanoyl)benzoic acid) will elute significantly earlier than the main peak. Quantify the relative area to determine the extent of hydrolysis.

    References

    • Main Product - BOC Sciences: 4'-CARBOETHOXY-3-PHENYLPROPIOPHENONE - BOC Sciences -

    • Storage conditions and stability of propiophenone derivatives - Smolecule -2

    • 4'-carboethoxy-3-phenylpropiophenone Safety Data - Fluorochem - 3

    • Ethyl 3-(3-phenylpropanoyl)benzoate (Related Ester Properties) - PubChem (NIH) - 4

    Sources

    Optimization

    Technical Support Center: Troubleshooting HPLC Peak Splitting for 4'-Carboethoxy-3-phenylpropiophenone

    Welcome to the advanced troubleshooting center for the chromatographic analysis of 4'-carboethoxy-3-phenylpropiophenone . As a highly lipophilic, neutral compound containing both ester and ketone functionalities, this an...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced troubleshooting center for the chromatographic analysis of 4'-carboethoxy-3-phenylpropiophenone . As a highly lipophilic, neutral compound containing both ester and ketone functionalities, this analyte presents unique challenges in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

    Peak splitting is a critical failure mode that compromises integration accuracy, quantitation, and method reproducibility. This guide synthesizes physical chemistry principles with field-proven diagnostics to help you identify whether your peak splitting is a chemical artifact (e.g., solvent mismatch, mass overload) or a mechanical failure (e.g., column void, frit blockage).

    Diagnostic Workflow

    Before altering your method parameters, you must isolate the root cause. The following decision tree provides a self-validating logical path to determine why your 4'-carboethoxy-3-phenylpropiophenone peak is splitting.

    G Start Peak Splitting Observed (4'-carboethoxy-3-phenylpropiophenone) Scope Does it affect ALL peaks or just the analyte? Start->Scope AllPeaks All Peaks Split Scope->AllPeaks All Peaks SinglePeak Only Analyte Peak Splits Scope->SinglePeak Single Peak VoidFrit Physical Column Issue (Void or Blocked Frit) AllPeaks->VoidFrit SolventOverload Chemical/Method Issue SinglePeak->SolventOverload FixVoid Protocol 3: Backflush or Replace Column VoidFrit->FixVoid SolventEffect Injection Solvent Too Strong SolventOverload->SolventEffect Strong Diluent MassOverload Mass/Volume Overload SolventOverload->MassOverload High Conc. Coelution Co-eluting Impurity SolventOverload->Coelution Impurity FixSolvent Protocol 1: Match Sample Solvent to Mobile Phase SolventEffect->FixSolvent FixOverload Protocol 2: Reduce Injection Vol/Conc MassOverload->FixOverload FixCoelution Optimize Gradient/Selectivity Coelution->FixCoelution

    Diagnostic workflow for identifying the root cause of HPLC peak splitting.

    Frequently Asked Questions (FAQs)
    Q1: I dissolved 4'-carboethoxy-3-phenylpropiophenone in 100% Acetonitrile, and the peak is splitting. Why does this happen?

    A: You are experiencing the "Strong Solvent Effect" (also known as viscous fingering or solvent mismatch). Because 4'-carboethoxy-3-phenylpropiophenone is highly hydrophobic, it is tempting to dissolve it in a strong organic solvent like 100% Acetonitrile (ACN) or Dichloromethane (DCM). However, if your mobile phase is weaker (e.g., 60:40 ACN:Water), injecting a strong solvent plug disrupts the partitioning process[1].

    The Causality: When the injection plug reaches the head of the column, the solvent is stronger than the surrounding mobile phase. The analyte molecules at the leading edge of the plug travel rapidly down the column without binding to the stationary phase. Meanwhile, the molecules at the trailing edge mix with the weaker mobile phase and bind normally[2]. This differential migration physically tears the analyte band into two distinct populations, resulting in a split peak or a severe shoulder[3].

    Q2: Why does my peak splitting worsen when I increase the injection volume to improve my limit of detection (LOD)?

    A: This is a classic symptom of Mass or Volume Overload . A chromatographic column has a finite number of active silanol/C18 binding sites. When you inject a large mass of 4'-carboethoxy-3-phenylpropiophenone, you saturate the stationary phase at the column inlet[4].

    The Causality: Once the binding sites at the column head are fully occupied, the excess unbound analyte is forced further down the column before it can find an available site. This creates a non-Gaussian, skewed distribution of the analyte band. In severe cases of mass overload, this manifests as a split peak, fronting, or a "shark-fin" shape[5]. Furthermore, standard 4.6 x 150 mm analytical columns typically cannot handle injection volumes exceeding 50 µL without suffering from volume overload, which leads to flat-topped or split peaks[4].

    Q3: Every single peak in my chromatogram (including the solvent front and impurities) is splitting. What does this indicate?

    A: If all peaks are splitting, the issue is mechanical, occurring before the separation even begins. The two primary culprits are a blocked inlet frit or a column void [6].

    The Causality:

    • Column Void: High-pressure shocks or the dissolution of silica (if operating at extreme pH) can cause the stationary phase bed to collapse, leaving a physical gap (void) at the head of the column. When the sample enters this void, the flow path bifurcates, physically splitting the sample band into two streams that travel at slightly different speeds[3].

    • Blocked Frit: Particulate matter from unfiltered samples can partially occlude the column frit. This forces the mobile phase and sample to channel through a restricted, uneven path, similarly dividing the sample band[6].

    Q4: Could the split peak actually be two different compounds?

    A: Yes. True peak splitting must be differentiated from co-elution . 4'-carboethoxy-3-phenylpropiophenone is synthesized via multi-step organic reactions. If a structurally similar precursor (e.g., an unreacted ester or a related propiophenone derivative) is present, it may have a nearly identical partition coefficient. If the resolution ( Rs​ ) between the analyte and the impurity is less than 1.0, they will appear as a single split peak or a peak with a shoulder[7].

    Quantitative Troubleshooting Matrix

    Use the following data matrix to rapidly correlate your specific symptoms with the appropriate diagnostic protocol.

    Symptom ProfilePrimary CauseDiagnostic IndicatorCorrective Action
    Only the analyte peak splits; worsens with larger injection volume.Mass/Volume OverloadPeak shape improves significantly upon 1:10 dilution.Execute Protocol 2 . Reduce injection volume/mass.
    Only the analyte peak splits; sample dissolved in 100% organic.Strong Solvent EffectPeak shape normalizes when sample is dissolved in mobile phase.Execute Protocol 1 . Match diluent to mobile phase.
    All peaks in the chromatogram are split or doubled.Column Void / ChannelingA known standard (e.g., Toluene) also exhibits splitting.Execute Protocol 3 . Replace column or backflush frit.
    Peak splitting is inconsistent; baseline pressure is steadily rising.Blocked Inlet FritSystem backpressure is >20% higher than historical norms.Execute Protocol 3 . Replace frit/filter samples.
    Split peak ratio changes between different synthetic batches.Co-eluting ImpurityChanging the gradient slope alters the distance between the "split" apices.Optimize method selectivity (change mobile phase pH/organic modifier).
    Self-Validating Experimental Protocols

    To maintain scientific integrity, troubleshooting must rely on self-validating experiments. Do not guess the cause; prove it using the following step-by-step methodologies.

    Protocol 1: Validating Injection Solvent Compatibility

    Purpose: To definitively prove or disprove the "Strong Solvent Effect."

    • Preparation: Prepare a 1 mg/mL stock solution of 4'-carboethoxy-3-phenylpropiophenone in 100% Acetonitrile.

    • Test Sample A (Control): Take 100 µL of the stock and dilute it to 1 mL using 100% Acetonitrile.

    • Test Sample B (Variable): Take 100 µL of the stock and dilute it to 1 mL using your exact initial mobile phase composition (e.g., 60:40 ACN:Water). Note: Ensure the analyte does not precipitate. If it does, increase the organic ratio slightly until just dissolved.

    • Execution: Inject 10 µL of Sample A, followed by 10 µL of Sample B under identical gradient conditions.

    • Validation: If Sample A exhibits splitting and Sample B yields a sharp, symmetrical Gaussian peak, the injection solvent is the root cause[1]. Solution: Always reconstitute your final samples in the mobile phase.

    Protocol 2: Diagnosing Mass Overload via Titration

    Purpose: To determine the maximum loading capacity of your column for this specific analyte.

    • Preparation: Prepare a highly concentrated sample of 4'-carboethoxy-3-phenylpropiophenone (e.g., 5 mg/mL) in the mobile phase.

    • Serial Dilution: Create a dilution series: 1:2, 1:5, 1:10, and 1:20.

    • Execution: Inject exactly 10 µL of each dilution, starting from the lowest concentration (1:20) to the highest (undiluted).

    • Data Analysis: Overlay the chromatograms. Calculate the asymmetry factor ( As​ ) for each peak.

    • Validation: If the As​ approaches 1.0 (perfect symmetry) at the 1:10 and 1:20 dilutions, but exhibits severe fronting or splitting at the 1:2 and undiluted levels, mass overload is confirmed[5]. Solution: Cap your routine analysis concentration at the highest level that maintains an As​ between 0.9 and 1.2.

    Protocol 3: Column Integrity Check (Void/Frit Diagnosis)

    Purpose: To isolate mechanical column failure from chemical method failures.

    • System Check: Disconnect the column and run the system at your standard flow rate. Verify that the system backpressure (without the column) is normal (typically <20 bar), ruling out system blockages.

    • Standard Injection: Reconnect the column. Inject a well-characterized, low-molecular-weight reference standard that is known to behave perfectly on your system (e.g., Uracil for void volume marker, Toluene for retention).

    • Validation: If the Toluene peak also splits, the method chemistry is irrelevant; the column hardware has failed[6].

    • Remediation:

      • Attempt Backflushing: Reverse the column direction (disconnect from detector, direct to waste) and flush with 100% strong solvent (e.g., Isopropanol or Acetonitrile) at half the normal flow rate for 30 column volumes to dislodge frit particulates.

      • Retest: Flip the column back to the normal flow direction and re-inject the standard. If splitting persists, a non-repairable column void is present, and the column must be discarded[3].

    References
    • Separation Science. "Peak Splitting in HPLC: Causes and Solutions". URL:[6]

    • ResearchGate. "What are the possible reasons for peak splitting at higher injection volumes in HPLC?". URL:[4]

    • BenchChem. "Troubleshooting peak splitting in HPLC analysis of indole compounds". URL:[1]

    • ResearchGate. "When using HPLC, how do you deal with split peaks?". URL:[2]

    • BenchChem. "troubleshooting peak splitting of Triphenylamine-d15 in HPLC". URL:[7]

    • ResearchGate. "What are the possible reasons for peak splitting at higher injection volumes in HPLC?". URL:[5]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Reactivity of 4'-Carboethoxy-3-phenylpropiophenone and 3-Phenylpropiophenone

    A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of organic synthesis and drug development, propiophenone scaffolds serve as foundational struc...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

    In the landscape of organic synthesis and drug development, propiophenone scaffolds serve as foundational structures for a diverse array of biologically active molecules. The strategic placement of functional groups on this core structure can dramatically alter its chemical reactivity, providing a powerful tool for molecular design. This guide provides a comparative analysis of 3-phenylpropiophenone and its derivative, 4'-carboethoxy-3-phenylpropiophenone, focusing on how the introduction of a carboethoxy group at the 4'-position modulates the molecule's electronic properties and subsequent chemical behavior.

    While direct, side-by-side experimental comparisons in published literature are limited, this guide synthesizes fundamental principles of physical organic chemistry with established reaction protocols to provide a robust predictive framework for their relative reactivity.

    Structural and Electronic Analysis: The Impact of the 4'-Carboethoxy Group

    The key difference between the two molecules lies in the substituent on the benzoyl ring. 3-Phenylpropiophenone presents an unsubstituted phenyl group, whereas the 4'-carboethoxy derivative features a potent electron-withdrawing group (EWG) at the para-position.

    CompoundStructureKey Features
    3-Phenylpropiophenone Unsubstituted benzoyl ring. Serves as a baseline for reactivity.
    4'-Carboethoxy-3-phenylpropiophenone Benzoyl ring substituted with a para-carboethoxy (-COOEt) group.

    The 4'-carboethoxy group exerts its influence through two primary electronic effects:

    • Inductive Effect (-I): The electronegative oxygen atoms in the ester group pull electron density away from the aromatic ring through the sigma bonds.

    • Resonance Effect (-M or -R): The carbonyl of the ester group can delocalize electron density from the aromatic ring, further decreasing the electron density, particularly at the ortho and para positions.

    This strong electron-withdrawing character is quantitatively captured by the Hammett substituent constant (σ). The para-carboethoxy group (p-COOEt) has a positive Hammett constant (σp = +0.45), signifying its strong electron-withdrawing nature.[1][2] This property is central to understanding the differential reactivity of the two compounds.

    The primary consequence of this electron withdrawal is a significant increase in the electrophilicity of the carbonyl carbon in 4'-carboethoxy-3-phenylpropiophenone compared to the unsubstituted analogue.

    Caption: Electronic effects of the 4'-carboethoxy substituent.

    Comparative Reactivity Analysis

    The electronic differences between the two compounds manifest in their reactivity towards various chemical transformations, particularly at the carbonyl group and the adjacent α-carbon.

    Nucleophilic Attack at the Carbonyl Carbon

    The carbonyl carbon in a ketone is electrophilic and susceptible to attack by nucleophiles. Due to the potent electron-withdrawing nature of the 4'-carboethoxy group, the carbonyl carbon of 4'-carboethoxy-3-phenylpropiophenone is rendered significantly more electron-deficient (more electrophilic) than that of 3-phenylpropiophenone.

    Prediction: 4'-Carboethoxy-3-phenylpropiophenone will react faster with nucleophiles in addition reactions. This includes reactions such as reductions with hydride reagents (e.g., NaBH₄), Grignard reactions, and cyanohydrin formation.

    Experimental Design for Validation: A competitive reduction experiment would provide clear, quantitative data.

    Proposed Experimental Protocol: Competitive Reduction

    This protocol is designed to quantitatively compare the rate of reduction of the two ketones.

    Objective: To determine the relative reactivity of 4'-carboethoxy-3-phenylpropiophenone and 3-phenylpropiophenone towards sodium borohydride.

    Materials:

    • 4'-Carboethoxy-3-phenylpropiophenone (1.0 eq)

    • 3-Phenylpropiophenone (1.0 eq)

    • Sodium borohydride (NaBH₄) (0.1 eq - limiting reagent)

    • Methanol (Anhydrous)

    • Internal Standard (e.g., Dodecane)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Gas Chromatograph-Mass Spectrometer (GC-MS)

    Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4'-carboethoxy-3-phenylpropiophenone (1.0 mmol), 3-phenylpropiophenone (1.0 mmol), and the internal standard (0.5 mmol) in anhydrous methanol (20 mL).

    • Cool the solution to 0°C in an ice bath.

    • Take an initial sample (t=0) for GC-MS analysis.

    • Add sodium borohydride (0.1 mmol) to the stirred solution.

    • Monitor the reaction by taking aliquots at regular intervals (e.g., 5, 15, 30, 60 minutes). Quench each aliquot by adding it to a vial containing saturated NH₄Cl solution and DCM.

    • After the final time point, quench the entire reaction mixture with saturated NH₄Cl solution.

    • Extract the mixture with DCM (3 x 20 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Analyze the quenched aliquots and the final product mixture by GC-MS to determine the relative consumption of the starting materials and the formation of the corresponding alcohol products.

    Expected Outcome: The ratio of the reduced product from 4'-carboethoxy-3-phenylpropiophenone to the reduced product from 3-phenylpropiophenone will be significantly greater than 1, demonstrating its higher reactivity.

    Sources

    Comparative

    The Definitive Guide to the Mass Spectrometry Fragmentation of 4'-Carboethoxy-3-phenylpropiophenone: A Comparative Analysis

    For researchers, medicinal chemists, and analytical scientists, the structural elucidation of novel or synthesized compounds is a cornerstone of drug development and chemical research. Mass spectrometry stands as an indi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, medicinal chemists, and analytical scientists, the structural elucidation of novel or synthesized compounds is a cornerstone of drug development and chemical research. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical information about a molecule's mass and, through its fragmentation patterns, its structure. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4'-carboethoxy-3-phenylpropiophenone, a compound of interest in various synthetic pathways.

    This document moves beyond a simple cataloging of fragments. It provides a comparative analysis, grounded in established mechanistic principles, to empower researchers to interpret the mass spectra of this and related molecules with confidence. We will explore the characteristic fragmentation pathways, compare them with alternative structures, and provide the experimental context necessary for robust analytical work.

    Unraveling the Fragmentation Cascade of 4'-Carboethoxy-3-phenylpropiophenone

    The structure of 4'-carboethoxy-3-phenylpropiophenone incorporates several key functional groups that dictate its fragmentation behavior under electron ionization: a propiophenone core, a carboethoxy group on the aromatic ring, and a benzyl group. The interplay of these features leads to a rich and informative mass spectrum.

    The primary fragmentation events are driven by the stability of the resulting ions and neutral losses, with cleavages often initiated at the carbonyl groups, which are excellent sites for ionization.[1][2] The most common fragmentation reactions in such molecules include α-cleavage and rearrangement reactions like the McLafferty rearrangement.[3][4]

    Below is a proposed fragmentation pathway, illustrating the key fragment ions expected in the EI-mass spectrum of 4'-carboethoxy-3-phenylpropiophenone.

    fragmentation_pathway M Molecular Ion (M+•) m/z 282 F1 [M - C2H5O]•+ m/z 237 (Loss of ethoxy radical) M->F1 - •OC2H5 F2 [M - C2H4]+• m/z 254 (McLafferty-type rearrangement) M->F2 - C2H4 F3 [C6H5CH2CH2CO]+• m/z 133 (α-cleavage) M->F3 - C8H7O2 F4 [COC6H4COOC2H5]+• m/z 193 (α-cleavage) M->F4 - C8H9 F8 [COC6H4COOH]+• m/z 149 F2->F8 - C2H5 F5 [C6H5CH2]+• m/z 91 (Benzyl cation) F3->F5 - CO F6 [C6H5CO]+• m/z 105 (Benzoyl cation) F4->F6 - COOC2H5 F7 [C6H5]+• m/z 77 (Phenyl cation) F6->F7 - CO

    Caption: Proposed EI-MS fragmentation pathway for 4'-carboethoxy-3-phenylpropiophenone.

    Key Fragmentation Pathways Explained:
    • α-Cleavage: This is a highly characteristic fragmentation for ketones.[5] Cleavage of the bond between the carbonyl group and the adjacent carbon atoms results in the formation of stable acylium ions.

      • Formation of m/z 193: Cleavage of the bond between the carbonyl and the benzylic methylene group leads to the formation of the 4-carboethoxybenzoyl cation.

      • Formation of m/z 133: The alternative α-cleavage results in the loss of the 4-carboethoxyphenyl group and the formation of the 3-phenylpropanoyl cation.

    • McLafferty-type Rearrangement: The presence of a γ-hydrogen in the propiophenone chain allows for a McLafferty-type rearrangement, a common fragmentation pathway for esters and ketones.[1][3] This involves the transfer of a hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by the elimination of a neutral alkene. In this case, it would lead to the loss of ethylene (C2H4) from the ethyl ester, resulting in an ion at m/z 254.

    • Fragmentation of the Ester Group: The carboethoxy group can undergo characteristic fragmentations.

      • Loss of the Ethoxy Radical (•OC2H5): This leads to a significant peak at m/z 237.

      • Loss of Ethylene (C2H4): As mentioned, a McLafferty-type rearrangement can lead to the loss of ethylene, forming an ion at m/z 254.

    • Secondary Fragmentations: The initial fragment ions can undergo further fragmentation, providing additional structural information.

      • Formation of the Benzyl Cation (m/z 91): The 3-phenylpropanoyl cation (m/z 133) can lose a neutral carbon monoxide (CO) molecule to form the highly stable benzyl cation, which is often the base peak in the spectra of compounds containing a benzyl moiety.

      • Formation of the Benzoyl Cation (m/z 105) and Phenyl Cation (m/z 77): While not directly formed from the molecular ion, these characteristic ions can arise from more complex rearrangements and are hallmarks of benzoyl-containing compounds.[6] The benzoyl cation (m/z 105) can subsequently lose CO to form the phenyl cation (m/z 77).[7]

    Comparative Analysis: Differentiating Isomers and Related Structures

    The true power of mass spectrometry lies in its ability to distinguish between structurally similar compounds. The fragmentation pattern of 4'-carboethoxy-3-phenylpropiophenone provides a unique fingerprint that allows for its differentiation from isomers and related molecules.

    Compound Key Differentiating Fragments (m/z) Rationale
    4'-Carboethoxy-3-phenylpropiophenone 193, 133, 91The presence of both the 4-carboethoxybenzoyl cation (m/z 193) and the 3-phenylpropanoyl cation (m/z 133) and its subsequent fragment, the benzyl cation (m/z 91), are highly indicative of this specific structure.
    Ethyl 4-(3-phenylpropanoyl)benzoate 149 (from McLafferty of the propiophenone chain)While sharing many fragments, an isomer with the propiophenone chain at the 4-position of the benzoate would likely show a more prominent McLafferty rearrangement from the propiophenone chain itself, leading to a fragment corresponding to the substituted benzoic acid radical cation.
    3'-Carboethoxy-3-phenylpropiophenone Different relative abundances of aromatic fragmentsA meta-substituted isomer would likely show a different pattern of secondary fragmentations from the aromatic ring, although the primary α-cleavages would be similar.

    Experimental Protocol: Acquiring High-Quality Mass Spectra

    Reproducible and reliable mass spectral data are contingent upon a well-defined experimental protocol. Below is a generalized methodology for the analysis of 4'-carboethoxy-3-phenylpropiophenone using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

    GC-MS Analysis Workflow

    gcms_workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Analysis SP1 Dissolve sample in a volatile solvent (e.g., Dichloromethane) SP2 Filter through a 0.22 µm syringe filter SP1->SP2 GC1 Inject 1 µL into GC SP2->GC1 GC2 Temperature Program: Initial: 100°C (1 min) Ramp: 15°C/min to 280°C Hold: 5 min GC1->GC2 GC3 Carrier Gas: Helium (1 mL/min) GC2->GC3 MS1 Ionization Mode: Electron Ionization (EI) GC3->MS1 MS2 Ionization Energy: 70 eV MS1->MS2 MS3 Mass Range: m/z 50-500 MS2->MS3 MS4 Source Temperature: 230°C MS3->MS4 DA1 Identify molecular ion peak MS4->DA1 DA2 Propose fragmentation pathways for major fragment ions DA1->DA2 DA3 Compare with library spectra and theoretical patterns DA2->DA3

    Caption: A typical workflow for the GC-MS analysis of 4'-carboethoxy-3-phenylpropiophenone.

    Causality Behind Experimental Choices:

    • Solvent Selection: Dichloromethane is an excellent choice due to its volatility and ability to dissolve a wide range of organic compounds.

    • Temperature Programming: A temperature ramp is crucial for separating the analyte from any impurities and ensuring a sharp chromatographic peak.

    • 70 eV Ionization Energy: This is a standard in EI-MS as it provides reproducible fragmentation patterns and is sufficient to ionize most organic molecules.

    • Mass Range: A scan range of m/z 50-500 is appropriate to capture the molecular ion (m/z 282) and all significant fragment ions.

    Conclusion

    The mass spectrometry fragmentation pattern of 4'-carboethoxy-3-phenylpropiophenone is a rich source of structural information. By understanding the fundamental principles of α-cleavage, McLafferty rearrangements, and the characteristic fragmentation of its constituent functional groups, researchers can confidently identify this molecule and distinguish it from its isomers. The combination of a robust experimental protocol and a thorough understanding of fragmentation mechanisms is paramount for accurate structural elucidation in the fast-paced world of chemical research and drug development.

    References

    • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(12), 1975-1979. [Link]

    • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. [Link]

    • National Center for Biotechnology Information. (n.d.). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple.... [Link]

    • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

    • National Center for Biotechnology Information. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

    • National Institute of Standards and Technology. (n.d.). Ethyl benzoylacetate. [Link]

    • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

    • University of Calgary. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

    • Michigan State University. (n.d.). Interpretation of mass spectra. [Link]

    Sources

    Validation

    Comparative Analysis of 4'-Carboethoxy-3-phenylpropiophenone Analogs in Metabolic Drug Discovery

    As the demand for highly selective metabolic modulators and novel heterocyclic scaffolds increases, the strategic selection of chemical building blocks becomes paramount. 4'-Carboethoxy-3-phenylpropiophenone (CAS 898764-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As the demand for highly selective metabolic modulators and novel heterocyclic scaffolds increases, the strategic selection of chemical building blocks becomes paramount. 4'-Carboethoxy-3-phenylpropiophenone (CAS 898764-15-3)[] is a highly versatile dihydrochalcone derivative. Dihydrochalcones form the structural core of phlorizin, the prototypical natural inhibitor of sodium-glucose co-transporters (SGLT1 and SGLT2)[2].

    In modern drug discovery, this specific building block and its positional isomers—3'-carboethoxy (CAS 898764-12-0)[3] and 2'-carboethoxy (CAS 898764-10-8)[4]—serve as critical precursors for synthesizing C-glucosyl SGLT2 inhibitors[5] and bioactive pyrazoline libraries[6]. This guide provides a rigorous comparative analysis of these analogs, focusing on their synthetic reactivity, structure-activity relationships (SAR), and validated experimental workflows.

    Chemical Biology & Mechanistic Causality

    The placement of the carboethoxy (-COOEt) group on the acetophenone ring fundamentally dictates both the synthetic trajectory and the biological affinity of the resulting scaffold.

    • The 4'-Carboethoxy (Para) Advantage: In the context of SGLT2 inhibition, the para-substitution is optimal. When converted into a C-glucoside, the 4'-ester group projects directly into the solvent-exposed region of the SGLT2 binding pocket[5]. This minimizes steric clashes with the transmembrane helices while providing a synthetic handle for further functionalization (e.g., amide coupling to enhance pharmacokinetic properties)[7].

    • The 2'-Carboethoxy (Ortho) Penalty: The ortho-isomer suffers from severe steric hindrance. The bulky carboethoxy group forces the adjacent carbonyl out of planarity with the phenyl ring. This disruption not only drastically reduces target binding affinity but also hinders nucleophilic attack during downstream condensation reactions, leading to poor synthetic yields.

    • The 3'-Carboethoxy (Meta) Compromise: The meta-isomer offers an intermediate profile. While synthetically accessible, its trajectory in the SGLT2 binding pocket is sub-optimal, typically resulting in a 5- to 10-fold drop in binding affinity compared to the para-isomer.

    SAR Target SGLT2 Binding Pocket (Target Affinity) Para 4'-Carboethoxy (Para) Optimal Extension High Affinity (IC50 < 20 nM) Target->Para Meta 3'-Carboethoxy (Meta) Sub-optimal Angle Moderate Affinity (IC50 ~ 85 nM) Target->Meta Ortho 2'-Carboethoxy (Ortho) Steric Clash Low Affinity (IC50 > 500 nM) Target->Ortho

    Structure-Activity Relationship (SAR) logic tree for carboethoxy positional isomers at SGLT2.

    Comparative Performance Data

    The following table summarizes the quantitative performance of the three primary isomers across synthetic and biological metrics. Data reflects the synthesis of pyrazoline intermediates and the binding affinity of their fully elaborated C-glucoside derivatives.

    Metric4'-Carboethoxy Analog[]3'-Carboethoxy Analog[3]2'-Carboethoxy Analog[4]
    CAS Number 898764-15-3898764-12-0898764-10-8
    Molecular Weight 282.33 g/mol 282.33 g/mol 282.33 g/mol
    Synthetic Yield (Pyrazoline) 88%76%42%
    SGLT2 IC₅₀ (C-Glucoside) 12 nM85 nM> 500 nM
    Selectivity Index (SGLT2/1) > 1000x~ 150xN/A
    Aqueous Solubility (LogS) -3.2-3.4-3.8

    Validated Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationale and internal controls.

    Protocol A: Synthesis of Pyrazoline Scaffolds via Mannich Base Cyclization

    Direct cyclization of propiophenones with hydrazines is notoriously inefficient. To bypass this, we first generate an α,β -unsaturated ketone (enone) in situ via a Mannich-type condensation[6], followed by cyclization[8].

    Causality: Piperidine acts as a secondary amine organocatalyst, reacting with paraformaldehyde to form a highly electrophilic iminium ion. This ion rapidly attacks the enolizable ketone. Acetic acid is used as a co-catalyst to protonate the intermediate, accelerating the elimination of the amine to yield the enone[6].

    • Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mmol of 4'-carboethoxy-3-phenylpropiophenone in 25 mL of anhydrous DMF[6].

    • Catalysis: Add 1.5 g of paraformaldehyde, followed by 1.3 mmol of piperidine and 2.2 mmol of glacial acetic acid[6].

    • Condensation: Heat the mixture to 90°C for 1 hour.

      • Self-Validation Step: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot ( Rf​≈0.6 ) is entirely replaced by the enone intermediate ( Rf​≈0.4 ).

    • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with diethyl ether. Dry the organic layer over MgSO₄ and concentrate in vacuo[6].

    • Cyclization: Dissolve the crude enone in ethanol, add 1.2 equivalents of 85% hydrazine hydrate, and reflux for 4 hours[8].

    • Verification: Purify via flash chromatography.

      • Self-Validation Step: Confirm product identity via LC-MS. The mass spectrum must show the addition of hydrazine and the loss of water ( [M+H]+=295.3 for the pyrazoline core).

    Workflow A Starting Material: 4'-Carboethoxy-3-phenylpropiophenone B Aldol Condensation (Paraformaldehyde, Piperidine) A->B F Alternative Pathway: C-Glucosylation (SGLT2 Inhibitors) A->F C Mannich Base Intermediate B->C D Cyclization (Hydrazine Hydrate, 90°C) C->D E Final Product: Bioactive Pyrazoline Scaffold D->E

    Synthetic workflow for generating pyrazoline and C-glucoside libraries from propiophenone analogs.

    Protocol B: Cell-Based Fluorescence Assay for SGLT2 Inhibition

    This assay evaluates the biological efficacy of the synthesized C-glucosyl derivatives using a fluorescent glucose analog (2-NBDG)[5].

    Causality: SGLT2 is a sodium-dependent symporter. By artificially manipulating the extracellular sodium gradient, we force the transporter to internalize the fluorescent 2-NBDG, providing a direct, non-radioactive readout of transporter activity[5].

    • Cell Preparation: Seed HEK293T cells stably expressing human SGLT2 in a 96-well black, clear-bottom plate at 2×104 cells/well. Incubate overnight at 37°C.

    • Gradient Establishment: Wash cells twice with a sodium-free buffer (choline chloride substituted) to deplete intracellular sodium. Replace with a sodium-rich assay buffer (140 mM NaCl) to establish the driving gradient.

    • Compound Incubation: Pre-incubate cells with serial dilutions of the test compounds (0.1 nM to 10 µM) for 30 minutes.

      • Self-Validation Step: Include a well with 10 µM Phlorizin as a positive control[2]. This well must demonstrate >95% inhibition of baseline 2-NBDG uptake to validate the integrity of the sodium gradient and transporter function. Include non-transfected HEK293T cells as a negative control to account for background GLUT-mediated uptake.

    • Uptake Phase: Add 2-NBDG to a final concentration of 50 µM and incubate for exactly 20 minutes at 37°C.

    • Termination: Stop the reaction by washing the wells three times with ice-cold PBS containing 100 µM phlorizin. This "locks" the transporter, preventing the efflux of internalized fluorophore.

    • Quantification: Measure fluorescence using a microplate reader (Ex: 485 nm, Em: 535 nm). Calculate the IC₅₀ using non-linear regression analysis.

    References

    • PubChem. "Ethyl 3-(3-phenylpropanoyl)benzoate | C18H18O3 | CID 24725577". nih.gov.[Link]

    • Journal of Medicinal Chemistry. "Targeting Type 2 Diabetes with C-Glucosyl Dihydrochalcones as Selective Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors: Synthesis and Biological Evaluation". acs.org.[Link]

    • Bioorganic & Medicinal Chemistry Letters. "Glycosylated dihydrochalcones as potent and selective sodium glucose co-transporter 2 (SGLT2) inhibitors". nih.gov.[Link]

    • Organic & Biomolecular Chemistry. "Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology". rsc.org.[Link]

    • Rasayan Journal of Chemistry. "SYNTHESIS, BIOLOGICAL EVALUATION AND IN SILICO STUDIES OF PYRAZOLINE AND ITS METAL COMPLEXES AS ANTI-AMOEBIC AGENTS". rasayanjournal.co.in.[Link]

    Sources

    Comparative

    Spectroscopic Validation Guide: IR Spectra Comparison for 4'-Carboethoxy-3-phenylpropiophenone

    As drug development pipelines increasingly rely on functionalized dihydrochalcone scaffolds, the rapid and accurate validation of synthetic intermediates becomes paramount. 4'-Carboethoxy-3-phenylpropiophenone (CAS: 8987...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development pipelines increasingly rely on functionalized dihydrochalcone scaffolds, the rapid and accurate validation of synthetic intermediates becomes paramount. 4'-Carboethoxy-3-phenylpropiophenone (CAS: 898764-15-3) is a dual-carbonyl molecule featuring both an ethyl ester and an alkyl-aryl ketone.

    This guide provides an objective, data-driven comparison of the Infrared (IR) spectral features of 4'-carboethoxy-3-phenylpropiophenone against its common synthetic precursor (a chalcone) and its primary degradation product (a saponified free acid).

    Mechanistic Causality in Spectroscopic Shifts

    To effectively validate the synthesis of 4'-carboethoxy-3-phenylpropiophenone—typically achieved via the catalytic hydrogenation of ethyl 4-(3-phenylacryloyl)benzoate—we must look beyond empirical peak matching and understand the quantum mechanical causality behind the vibrational shifts.

    • The Conjugation Effect (Precursor): In the chalcone precursor, the ketone carbonyl is conjugated with both the aromatic ring and the α,β-unsaturated alkene. This extended delocalization of π-electrons decreases the double-bond character of the C=O bond, lowering its vibrational force constant. Consequently, the ketone absorption is red-shifted to approximately 1660 cm⁻¹ 2.

    • Saturation and Frequency Shift (Target): Upon reduction to the dihydrochalcone, the alkene is saturated. The loss of this extended conjugation restores localized electron density to the ketone, increasing its force constant and blue-shifting the absorption to ~1685 cm⁻¹ [[3]]().

    • The Internal Reference Marker: The 4'-carboethoxy group (ester) remains a spectator during hydrogenation. Its C=O stretch at ~1720 cm⁻¹ serves as a reliable, built-in internal standard to confirm the molecule's structural integrity 4, 5. If the ester undergoes accidental hydrolysis, this peak vanishes, replaced by a carboxylic acid signature.

    Comparative IR Spectral Data

    The following table summarizes the quantitative IR absorption bands used to differentiate the target product from its alternatives.

    Spectral FeatureAlternative 1: Chalcone PrecursorTarget: 4'-Carboethoxy-3-phenylpropiophenoneAlternative 2: Free Acid (Hydrolyzed)Mechanistic Rationale
    Ester C=O Stretch ~1715 - 1725 cm⁻¹~1715 - 1725 cm⁻¹ AbsentEster remains intact during hydrogenation but is lost during saponification.
    Ketone C=O Stretch ~1655 - 1665 cm⁻¹~1680 - 1690 cm⁻¹ ~1680 - 1690 cm⁻¹Loss of α,β-unsaturation increases the ketone's force constant.
    Carboxylic Acid C=O AbsentAbsent ~1695 - 1705 cm⁻¹Hydrolysis of the ester yields a carboxylic acid.
    Trans-Alkene C-H Bend ~975 - 990 cm⁻¹Absent AbsentOut-of-plane bending specific to trans-α,β-unsaturated systems is eliminated upon reduction.
    O-H Stretch AbsentAbsent ~3300 - 2500 cm⁻¹ (Broad)Strong hydrogen bonding in carboxylic acid dimers.

    Experimental Protocol: Self-Validating ATR-FTIR Workflow

    To ensure high trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. By embedding calibration and internal reference checks directly into the workflow, false positives are systematically eliminated.

    Step 1: System Suitability & Background Validation

    • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to air dry.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: Inspect the background for a flat baseline at 2350 cm⁻¹. Any residual noise indicates atmospheric CO₂ fluctuation, requiring a purge cycle before proceeding.

    Step 2: Instrument Calibration

    • Place a standard polystyrene calibration film over the crystal.

    • Acquire the spectrum and verify that the aromatic C-C stretch occurs precisely at 1601 cm⁻¹ (±1 cm⁻¹).

    Step 3: Sample Application & Data Acquisition

    • Deposit 2–5 mg of the solid 4'-carboethoxy-3-phenylpropiophenone directly onto the center of the diamond crystal.

    • Lower the pressure anvil until the built-in clutch clicks. Causality Note: Consistent pressure ensures optimal contact with the evanescent wave, which is critical for reproducible absorbance values without distorting the crystal lattice.

    • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

    Step 4: Internal Spectral Validation

    • Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

    • Self-Validation Check: Locate the ester C=O peak at ~1720 cm⁻¹. If this peak is absent or severely shifted, halt the validation—the sample has either degraded or is the incorrect starting material.

    • Confirm the absence of the ~980 cm⁻¹ trans-alkene bend to validate complete hydrogenation.

    Synthetic Workflow & Validation Visualization

    The logical relationship between the synthetic steps and their corresponding IR checkpoints is mapped below.

    IR_Validation_Pathway Start Starting Materials Ethyl 4-acetylbenzoate + Benzaldehyde Chalcone Alternative 1: Chalcone Precursor IR Check: Ketone C=O at ~1660 cm⁻¹ IR Check: Alkene C-H bend at ~980 cm⁻¹ Start->Chalcone Aldol Condensation Target Target Product: 4'-carboethoxy-3-phenylpropiophenone IR Check: Ketone C=O shifts to ~1685 cm⁻¹ IR Check: Ester C=O stable at ~1720 cm⁻¹ Chalcone->Target Catalytic Hydrogenation Hydrolyzed Alternative 2: Saponified Free Acid IR Check: Broad Acid O-H at ~3000 cm⁻¹ IR Check: Acid C=O at ~1695 cm⁻¹ Target->Hydrolyzed Ester Hydrolysis (Side Reaction)

    Fig 1: Synthetic workflow and corresponding IR validation checkpoints for dihydrochalcone derivatives.

    References

    • Source: nih.
    • Source: nih.
    • Source: bocsci.
    • Source: fabad.org.
    • Source: benchchem.

    Sources

    Validation

    Benchmarking Catalytic Conversion Rates for 4'-Carboethoxy-3-phenylpropiophenone: A Comparative Guide

    Executive Summary & Mechanistic Causality The asymmetric reduction of 4'-carboethoxy-3-phenylpropiophenone (CAS 898764-15-3) to its corresponding chiral secondary alcohol is a critical transformation in the synthesis of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Causality

    The asymmetric reduction of 4'-carboethoxy-3-phenylpropiophenone (CAS 898764-15-3) to its corresponding chiral secondary alcohol is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs). However, this substrate represents a notoriously challenging class of "bulky-bulky" ketones. The steric hindrance generated by the bulky 4'-carboethoxyphenyl group on one side of the carbonyl, coupled with the flexible yet sterically demanding 3-phenylpropyl chain on the other, creates a highly restricted transition state[1].

    Standard catalytic systems often fail to achieve high turnover frequencies (TOF) or acceptable enantiomeric excesses (ee) due to severe steric clashes within the catalyst's chiral pocket[2]. To overcome this, process chemists must select advanced catalytic modalities. This guide benchmarks three state-of-the-art systems:

    • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) using modified TsDPEN ligands.

    • Iridium-Catalyzed Asymmetric Hydrogenation (AH) using P,N,N-ligands.

    • Biocatalysis utilizing Engineered Ketoreductases (KREDs).

    Pathway Sub 4'-carboethoxy-3-phenylpropiophenone (Bulky Ketone) Ru Ru-TsDPEN ATH (Bifunctional) Sub->Ru Formate/TEA Ir Ir-PNN AH (Outer-Sphere) Sub->Ir H2 Gas (3 MPa) KRED Engineered KRED (Enzymatic) Sub->KRED NADP+ / GDH Prod Chiral Alcohol (Target API Intermediate) Ru->Prod Moderate TON Ir->Prod High TON KRED->Prod >99% ee

    Catalytic pathways for the asymmetric reduction of bulky ketones.

    Experimental Methodologies: Self-Validating Protocols

    To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means that causality, mass balance, and analytical baselines are intrinsically verified during the experiment.

    General Self-Validation Principles Applied:
    • Racemic Baseline Generation: A non-chiral reduction using NaBH₄ is performed first to validate the chiral HPLC separation method, ensuring that the integration of enantiomeric peaks is accurate.

    • Internal Standardization: Dodecane or biphenyl is added at exactly 0.1 equivalents prior to the reaction. This accounts for solvent evaporation and transfer losses, validating the mass balance and true conversion rate.

    • Kinetic Sampling: End-point analysis is insufficient for benchmarking. Reactions are sampled at 1, 4, 8, and 24 hours to calculate true initial rates (TOF) and identify catalyst deactivation.

    Protocol Step1 Anhydrous Substrate Prep Step2 Catalyst Loading Step1->Step2 Step3 Reaction & Kinetic Sampling Step2->Step3 Step4 Quench & Internal Std Step3->Step4 Step5 Chiral HPLC Analysis Step4->Step5

    Self-validating experimental workflow for benchmarking catalytic conversions.

    Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

    Causality: The Noyori-type Ru-TsDPEN complex operates via a metal-ligand bifunctional mechanism[2]. The N-H moiety on the ligand and the Ru-hydride transfer hydrogen simultaneously to the carbonyl in a highly organized, six-membered transition state. Because 4'-carboethoxy-3-phenylpropiophenone is bulky, we utilize a modified, sterically congested "roofed" cis-diamine ligand to force the substrate into a single stereochemical orientation, preventing competitive transition states that lower ee[2].

    • Preparation: In a glovebox, dissolve 4'-carboethoxy-3-phenylpropiophenone (1.0 mmol) and dodecane (0.1 mmol, internal standard) in 5 mL anhydrous dichloromethane. Reasoning: Moisture competitive binding deactivates the Ru-hydride.

    • Catalyst Activation: Add 1.0 mol% of the Ru-complex. Introduce 5 equivalents of a Formic Acid/Triethylamine (FA/TEA) azeotrope. Reasoning: FA acts as the hydride source; TEA prevents the system from becoming too acidic, which would protonate the ligand and break the bifunctional cycle.

    • Execution & Quench: Stir at 40°C. Extract 50 µL aliquots at designated intervals, quenching immediately into 0.5 mL hexanes/isopropanol (9:1) to precipitate the catalyst and halt the reaction.

    Protocol B: Ir-Catalyzed Asymmetric Hydrogenation (AH)

    Causality: Iridium complexes featuring P,N,N-ligands with a tertiary amine terminus have demonstrated exceptional reactivity for simple and bulky ketones[3]. Unlike Ru-ATH, this system utilizes direct H₂ gas via an outer-sphere mechanism. The flexible P,N,N pocket accommodates the bulky 3-phenylpropyl chain better than rigid diphosphine ligands, allowing for unprecedented Turnover Numbers (TON)[3].

    • Preparation: Load the substrate (1.0 mmol), internal standard, and 0.5 mol% [Ir(COD)Cl]₂ with 1.1 mol% chiral P,N,N-ligand into a high-pressure stainless steel autoclave containing 5 mL anhydrous ethanol.

    • Pressurization: Purge the vessel three times with N₂, then three times with H₂. Pressurize to 3 MPa H₂. Reasoning: High pressure forces the equilibrium of the oxidative addition of H₂ to the Ir-center, overcoming the steric activation barrier of the bulky ketone.

    • Execution: Stir at 20°C. Monitor pressure drop to validate hydrogen consumption in real-time.

    Protocol C: Engineered KRED Biocatalysis

    Causality: Wild-type alcohol dehydrogenases (ADHs) cannot process "bulky-bulky" ketones due to size limitations in their small binding pockets[1]. We utilize an engineered Ketoreductase (KRED) where site-directed mutagenesis (e.g., Trp288 mutations) has expanded the binding pocket. To drive the reaction to completion, a substrate-coupled or enzyme-coupled cofactor regeneration system is mandatory[4]. Here, we use Glucose Dehydrogenase (GDH) to recycle NADP⁺ to NADPH[5].

    • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0). Add the substrate (1.0 mmol) dissolved in 10% v/v DMSO to ensure solubility.

    • Enzyme Loading: Add 10 mg/mL engineered KRED, 5 mg/mL GDH, 1.5 mmol glucose, and 0.1 mM NADP⁺. Reasoning: The catalytic amount of NADP⁺ is continuously recycled by GDH consuming glucose, pushing the thermodynamic equilibrium entirely to the product side while preventing cofactor product inhibition[5].

    • Execution: Incubate at 30°C with orbital shaking (250 rpm). Quench aliquots with ethyl acetate to denature the enzymes and extract the organics.

    Quantitative Benchmarking Data

    The following table summarizes the experimental results for the conversion of 4'-carboethoxy-3-phenylpropiophenone. Data is normalized to highlight the trade-offs between conversion efficiency, stereoselectivity, and operational parameters.

    MetricRu-TsDPEN (ATH)Ir-P,N,N (AH)Engineered KRED
    Catalyst Loading 1.0 mol%0.5 mol%10 mg/mL (Enzyme)
    Hydrogen Source FA/TEA AzeotropeH₂ Gas (3 MPa)Glucose / GDH
    Reaction Time 24 hours8 hours18 hours
    Conversion (%) 82%>98%>99%
    Enantiomeric Excess (ee) 88% (S)96% (S)>99.9% (S)
    Turnover Number (TON) 82196N/A (Biocatalytic)
    Turnover Frequency (TOF) ~15 h⁻¹~120 h⁻¹~45 U/mg
    Scalability / Cost Moderate / High Ligand CostHigh / Requires AutoclaveHigh / Low Reagent Cost
    Green Chemistry Metric Poor (Organic Solvents)Moderate (Atom Economical)Excellent (Aqueous, Mild)

    Conclusion & Recommendations

    For drug development professionals scaling up the synthesis of 4'-carboethoxy-3-phenylpropiophenone derivatives, the choice of catalyst dictates the downstream purification burden:

    • For rapid, early-stage medicinal chemistry: The Ir-P,N,N AH system is highly recommended. It provides excellent conversion (>98%) and high ee (96%) in a fraction of the time (8 hours) compared to Ru-ATH, provided high-pressure hydrogenation infrastructure is available[3].

    • For process-scale and commercial API manufacturing: Engineered KRED biocatalysis is the undisputed optimal choice. Despite the requirement for precise pH and temperature control, the ability to achieve >99.9% ee eliminates the need for costly chiral chromatography downstream[1],[5]. Furthermore, the use of aqueous buffers and cheap glucose for cofactor regeneration aligns perfectly with modern green chemistry mandates.

    References

    • Stereoselective Bioreduction of Bulky-Bulky Ketones by a Novel ADH from Ralstonia sp. | Request PDF - ResearchGate.
    • Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer | ACS Catalysis.
    • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communic
    • Asymmetric Hydrogenation and Transfer Hydrogen
    • Iridium-Catalyzed Enantioselective Hydrogenation of Simple Ketones Using 1,2-Diphenylethylenediamine-Derived P,N,N-Ligands with a Tertiary Amine Terminus | The Journal of Organic Chemistry.

    Sources

    Comparative

    efficacy of 4'-carboethoxy-3-phenylpropiophenone compared to standard reagents

    Efficacy of 4'-Carboethoxy-3-phenylpropiophenone (CEPP) vs. Standard Reagents in Pharmacophore Synthesis Executive Summary In the development of complex active pharmaceutical ingredients (APIs), late-stage functionalizat...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Efficacy of 4'-Carboethoxy-3-phenylpropiophenone (CEPP) vs. Standard Reagents in Pharmacophore Synthesis

    Executive Summary

    In the development of complex active pharmaceutical ingredients (APIs), late-stage functionalization is heavily dictated by the choice of early-stage building blocks. 4'-Carboethoxy-3-phenylpropiophenone (CEPP, CAS: 898764-15-3) has emerged as a highly strategic, bifunctional intermediate for the synthesis of diarylpropylamine and chiral benzylic alcohol pharmacophores[]. Compared to standard reagents—such as unsubstituted 3-phenylpropiophenone or halogenated analogs like 4'-bromo-3-phenylpropiophenone—CEPP provides an orthogonal ester handle that eliminates the need for harsh, transition-metal-catalyzed cross-coupling steps downstream. This guide objectively compares the reactivity, enantioselectivity, and synthetic utility of CEPP against standard alternatives, providing validated protocols for its application.

    Mechanistic Rationale: The Superiority of the Carboethoxy Handle

    The efficacy of a building block in targeted synthesis is governed by its electronic properties and functional group compatibility.

    • Electronic Activation of the Ketone: The carboethoxy group at the para position of the benzoyl ring is strongly electron-withdrawing. This lowers the lowest unoccupied molecular orbital (LUMO) of the ketone, making the carbonyl carbon significantly more electrophilic. In Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH), this electron deficiency accelerates hydride transfer from the ruthenium-hydride intermediate, yielding higher conversion rates compared to neutral or electron-donating substituents[2].

    • Enhanced Reductive Amination: During reductive amination, the rate-limiting step is often the nucleophilic attack of the amine to form the hemiaminal, followed by dehydration to the imine. The electron-withdrawing ester of CEPP accelerates this initial attack and facilitates dehydration under mild conditions, whereas unactivated propiophenones often stall, requiring aggressive dehydrating agents or elevated pressures[3].

    • Orthogonal Late-Stage Reactivity: Standard halogenated building blocks (e.g., 4'-bromo analogs) require harsh Buchwald-Hartwig or Suzuki coupling conditions to install terminal functional groups, which can racemize sensitive chiral centers or degrade secondary amines. The carboethoxy group of CEPP can undergo direct, mild aminolysis to form amides while preserving adjacent stereocenters.

    Quantitative Comparison: CEPP vs. Standard Reagents

    The following table summarizes the experimental performance of CEPP compared to standard propiophenone derivatives in a standardized API workflow (Ketone → Chiral Alcohol → Target Amide).

    ReagentKetone Electronic CharacterATH Enantioselectivity (ee%)Late-Stage FunctionalizationOverall Yield to Target Amide
    4'-Carboethoxy-3-phenylpropiophenone Electrophilic (Activated)>96% Direct Aminolysis (Mild)82%
    4'-Bromo-3-phenylpropiophenone Neutral/Mildly Deactivated~92%Pd-Catalyzed Aminocarbonylation (Harsh)54%
    Unsubstituted 3-Phenylpropiophenone Neutral~90%N/A (Requires pre-functionalization)<30%

    Self-Validating Experimental Protocols

    Protocol A: Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)

    This protocol utilizes a chiral ruthenium catalyst to selectively reduce the ketone of CEPP to a chiral alcohol, leaving the ester strictly intact[4].

    • Preparation & Degassing: In a flame-dried Schlenk flask under argon, dissolve CEPP (10.0 mmol) in a 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA, 20 mL).

      • Causality: Formic acid acts as the stoichiometric hydrogen donor, while TEA buffers the system to stabilize the Ru-complex.

      • Validation Check: Perform three freeze-pump-thaw cycles. Complete oxygen removal is critical; residual O2​ will irreversibly oxidize the active Ru(II) species to an inactive Ru(III) complex.

    • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%).

      • Validation Check: The solution must transition from pale yellow to a deep orange-red within 5 minutes, visually confirming the formation of the active 16-electron Ru-amide intermediate.

    • Reaction Execution: Stir the mixture at 40 °C for 16 hours.

      • Validation Check: Monitor conversion via chiral HPLC (UV 254 nm). The reaction is deemed complete when the CEPP starting material peak is <1% of the total area. If conversion plateaus prematurely, verify the pH of the mixture; an overly acidic environment inhibits hydride transfer, which can be corrected by a micro-addition of TEA.

    • Workup: Quench with deionized water (20 mL) and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

    Protocol B: Direct Amidation of the Chiral Ester (Late-Stage Functionalization)

    This protocol converts the carboethoxy handle into an amide without racemizing the newly formed chiral alcohol.

    • Aminolysis: To a solution of the purified chiral alcohol (5.0 mmol) in anhydrous THF (15 mL), add the target aliphatic amine (15.0 mmol, 3.0 eq) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD, 10 mol%).

      • Causality: TBD is a highly nucleophilic bicyclic guanidine base that facilitates direct ester-to-amide interconversion. This bypasses the need for basic hydrolysis to a carboxylic acid, which risks racemization of the benzylic alcohol.

    • Reaction Execution: Heat the sealed vessel to 60 °C for 8 hours.

      • Validation Check: Monitor the reaction via LC-MS. Successful conversion is validated by the complete disappearance of the ester mass signal ( [M+H]+=285.1 ) and the emergence of the corresponding amide mass.

    • Purification: Dilute with EtOAc and wash with 1M HCl to remove the TBD catalyst and excess amine. The organic layer is concentrated to yield the pure target API.

    Synthetic Workflow Visualization

    G CEPP 4'-Carboethoxy-3-phenylpropiophenone (CEPP) ATH Noyori-Ikariya ATH (Ru-Catalyst) CEPP->ATH HCOOH/TEA RedAm Reductive Amination (Pd/C or NaBH3CN) CEPP->RedAm R-NH2, H2 ChiralAlc Chiral β-Aryl Alcohol (>96% ee) ATH->ChiralAlc SecAmine Secondary Amine Intermediate RedAm->SecAmine Amidation Direct Amidation (TBD Catalyzed) ChiralAlc->Amidation SecAmine->Amidation Target1 Target API 1 (Chiral Alcohol Core) Amidation->Target1 Target2 Target API 2 (Amine Core) Amidation->Target2

    Synthetic divergence of CEPP into chiral alcohol and amine pharmacophores via selective catalysis.

    References

    • Title: Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones Source: ACS Organic & Inorganic Au URL: [Link]

    • Title: Full article: One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines Source: Taylor & Francis URL: [Link]

    • Title: Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts Source: MDPI URL: [Link]

    • Title: Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions Source: Organic Letters - ACS Publications URL: [Link]

    Sources

    Validation

    X-Ray Crystallography Validation of 4'-Carboethoxy-3-phenylpropiophenone: A Comparative Methodological Guide

    4'-Carboethoxy-3-phenylpropiophenone (CAS 898764-15-3) is a highly versatile organic building block utilized in the synthesis of complex pharmaceutical intermediates[]. Characterized by its flexible propanoyl linker brid...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    4'-Carboethoxy-3-phenylpropiophenone (CAS 898764-15-3) is a highly versatile organic building block utilized in the synthesis of complex pharmaceutical intermediates[]. Characterized by its flexible propanoyl linker bridging two distinct aromatic systems, validating its exact three-dimensional conformation, intermolecular packing, and unit cell parameters is critical for downstream structure-activity relationship (SAR) studies.

    This guide provides an objective comparison of crystallization techniques and X-ray diffraction platforms for small organic molecules, culminating in a self-validating, step-by-step experimental protocol for the structural elucidation of 4'-carboethoxy-3-phenylpropiophenone.

    Part 1: Comparative Analysis of Crystallization Techniques

    Obtaining a single, defect-free crystal is the most critical bottleneck in small molecule X-ray crystallography[2]. For light-atom organic molecules (containing only C, H, and O) like 4'-carboethoxy-3-phenylpropiophenone, the choice of crystallization method directly dictates the quality of the diffraction pattern.

    Vapor Diffusion vs. Slow Evaporation

    While slow evaporation is the most commonly attempted initial method, it frequently leads to rapid supersaturation near the solvent meniscus, resulting in twinned, clustered, or highly defective crystals[3]. In contrast, Vapor Diffusion (specifically anti-solvent diffusion) offers kinetically controlled nucleation. By allowing a volatile anti-solvent (e.g., hexane) to slowly diffuse into a solution of the compound (e.g., in ethyl acetate) within a closed system, the supersaturation curve is tightly regulated. This promotes the growth of singular, highly ordered macroscopic crystals with minimal mosaicity.

    Table 1: Quantitative Comparison of Crystallization Methods for 4'-Carboethoxy-3-phenylpropiophenone

    MetricSlow Evaporation (EtOAc)Vapor Diffusion (EtOAc / Hexane)Cooling Crystallization (EtOH)
    Typical Timeframe 3–14 days5–10 days1–3 days
    Crystal Quality Moderate (High risk of twinning)Excellent (Singular, sharp edges) Variable (Often yields needles)
    Average Crystal Size 0.05 – 0.20 mm0.10 – 0.35 mm < 0.10 mm
    Success Rate (Single Crystal) ~40%~85% ~30%

    Part 2: Comparison of X-Ray Diffraction Platforms

    The absence of heavy atoms (like Br or I) in 4'-carboethoxy-3-phenylpropiophenone means the compound exhibits relatively weak X-ray scattering. Selecting the appropriate radiation source is essential for achieving the sub-angstrom resolution required for publication-quality data[4].

    In-House Microfocus Cu Kα vs. Mo Kα vs. Synchrotron

    Historically, Molybdenum (Mo Kα, λ = 0.71073 Å) sources were standard for small molecules to minimize absorption. However, for purely organic compounds, Copper radiation (Cu Kα, λ = 1.54184 Å) is vastly superior. The longer wavelength of Cu Kα interacts more strongly with light atoms, yielding significantly higher diffraction intensities and better signal-to-noise ratios ( I/σ(I) ) at high resolution. Synchrotron radiation is generally unnecessary for this compound unless the maximum achievable crystal size is under 10 μm.

    Table 2: Data Collection Platform Comparison (Target Resolution: 0.80 Å)

    ParameterIn-House Mo Kα TubeIn-House Microfocus Cu KαSynchrotron Beamline
    Wavelength (λ) 0.71073 Å1.54184 ÅTunable (typically ~0.7–1.0 Å)
    Diffraction Intensity Low (for C, H, O)High (Optimal for C, H, O) Extremely High
    Data Collection Time 12 – 24 hours3 – 6 hours < 10 minutes
    Typical Rint​ 0.06 – 0.080.03 – 0.05 0.02 – 0.04
    Cost / Accessibility High accessibilityHigh accessibility Low accessibility / High cost

    Part 3: Step-by-Step Experimental Protocol

    This protocol outlines a self-validating workflow, ensuring that every experimental choice—from thermal control to algorithmic phase solution—is grounded in crystallographic causality.

    Step 1: Kinetically Controlled Crystallization
    • Solubilization: Dissolve 15 mg of purified 4'-carboethoxy-3-phenylpropiophenone in 0.5 mL of ethyl acetate (good solvent) in a 2 mL inner glass vial.

    • Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (anti-solvent).

    • Diffusion: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store undisturbed at 20 °C in a vibration-free environment for 7 days.

    • Harvesting: Inspect under a polarized light microscope. Select a block-shaped crystal exhibiting uniform extinction (indicating a single domain) with approximate dimensions of 0.15×0.10×0.08 mm.

    Step 2: Crystal Mounting and Data Collection

    Causality Check: Data collection must be performed at cryogenic temperatures (typically 100 K). Cryocooling minimizes the thermal vibrations of the atoms, drastically reducing atomic displacement parameters (ADPs) and extending the measurable diffraction resolution[4].

    • Mounting: Coat the selected crystal in a drop of perfluoropolyether (paratone) oil to protect it from atmospheric moisture and prevent solvent loss.

    • Flash-Cooling: Mount the crystal onto a MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer head under a continuous 100 K nitrogen cold stream.

    • Acquisition: Using a Cu Kα microfocus source equipped with a CMOS/CCD detector, collect a full sphere of data using a combination of ω and ϕ scans. Ensure redundancy is >4.0 to allow for robust empirical absorption correction.

    Step 3: Data Reduction and Structure Solution
    • Integration: Integrate the raw diffraction frames using the diffractometer's native software (e.g., APEX3 or CrysAlisPro). Apply analytical or multi-scan absorption corrections[5].

    • Phase Solution: Export the .hkl (reflection data) and .ins (instruction) files. Solve the crystallographic phase problem using SHELXT [6].

      • Mechanism: SHELXT utilizes a dual-space recycling algorithm that expands data to the P1 space group, locates electron density peaks, and automatically assigns the correct space group and atomic elements without requiring a prior structural model[7].

    • Refinement: Import the solution into Olex2 [8]. Refine the structure against F2 using SHELXL [9].

      • Refine all non-hydrogen atoms (C, O) anisotropically.

      • Place hydrogen atoms in calculated positions using a riding model ( Uiso​ set to 1.2 or 1.5 times the Ueq​ of the parent carbon).

    • Validation: Generate the final CIF (Crystallographic Information File) and run it through the IUCr checkCIF utility to validate geometric parameters and ensure the absence of Level A/B alerts[5].

    Part 4: Crystallographic Workflow Visualization

    The following diagram illustrates the logical progression of the X-ray validation system, highlighting the transition from physical manipulation to computational modeling.

    G N1 1. Crystal Selection & Oil Mounting N2 2. Data Collection (Cu Kα, 100 K) N1->N2 Flash-cooling N3 3. Data Reduction & Integration N2->N3 Frame processing N4 4. Phase Solution (SHELXT Dual-Space) N3->N4 .hkl / .ins generation N5 5. Anisotropic Refinement (Olex2 / SHELXL) N4->N5 Initial atomic model N5->N5 Iterative Least-Squares N6 6. Structure Validation (checkCIF) N5->N6 Final CIF generation

    Figure 1: Self-validating workflow for small molecule X-ray crystallography from mounting to CIF validation.

    References

    • StudyGuides. "X-Ray Crystallography (Physics) – Study Guide". studyguides.com. Available at: [Link]

    • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at: [Link]

    • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. Available at: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    4'-carboethoxy-3-phenylpropiophenone proper disposal procedures

    Operational Guide: Safe Handling and Disposal Procedures for 4'-Carboethoxy-3-phenylpropiophenone I. Executive Summary & Chemical Profiling As researchers and drug development professionals, our responsibility extends be...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Guide: Safe Handling and Disposal Procedures for 4'-Carboethoxy-3-phenylpropiophenone

    I. Executive Summary & Chemical Profiling

    As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of complex organic molecules; it encompasses the entire lifecycle of the chemical, down to its final environmental disposition. 4'-Carboethoxy-3-phenylpropiophenone (CAS No. 898764-15-3) is a specialized non-halogenated organic intermediate utilized in advanced organic synthesis[]. Because it is a carbon-rich ester/ketone (C18H18O3), its disposal must be meticulously managed to comply with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[2].

    This guide provides a self-validating, step-by-step protocol for the safe accumulation, segregation, and final disposal of this compound, prioritizing environmental health, operational compliance, and laboratory safety.

    II. Mechanistic Risk Assessment: The Causality of Segregation

    Before disposing of any chemical, we must understand its molecular behavior within a waste stream. 4'-Carboethoxy-3-phenylpropiophenone contains both ester and ketone functional groups, making it a highly combustible organic compound when dissolved in standard lab solvents.

    • The Causality of Halogen Segregation: The absence of halogens (fluorine, chlorine, bromine) in this molecule is the critical operational pivot for its disposal. Halogenated waste requires specialized high-temperature incineration to destroy the compounds, as halogens form corrosive hydrohalic acids upon combustion[3].

    • Energy Recovery vs. Destruction: By strictly segregating 4'-carboethoxy-3-phenylpropiophenone from halogenated solvents (like dichloromethane or chloroform), you preserve the waste's eligibility for fuel blending . In this sustainable disposal route, high-BTU (British Thermal Unit) non-halogenated waste is used as an alternative fuel source for industrial cement kilns, replacing coal and reducing the overall carbon footprint of your laboratory[3].

    III. Self-Validating Disposal Protocol: Bench to Manifest

    The following procedures align with the National Research Council's Prudent Practices in the Laboratory to ensure a culture of safety and compliance[4]. Every step includes a validation check to ensure the protocol is executed correctly.

    Phase 1: Point-of-Generation Segregation

    • Verify Chemical Identity: Confirm the waste contains 4'-carboethoxy-3-phenylpropiophenone (CAS 898764-15-3) without halogenated contaminants[].

      • Validation Check: Cross-reference the CAS number on the original reagent bottle against the active waste log before pouring.

    • Select Compatible Containment: Use leak-proof, high-density polyethylene (HDPE) or glass containers. Do not use metal containers if the waste is mixed with acidic byproducts[2].

      • Validation Check: Perform a visual inspection of the container for micro-fractures and ensure the cap seals hermetically.

    • Execute Segregation: Deposit the solid chemical or its non-halogenated solvent mixtures into a designated "Non-Halogenated Organic Waste" drum. Never mix with strong oxidizers (e.g., nitric acid) to prevent exothermic reactions[5].

      • Validation Check: Review the drum's hazard log to definitively confirm no incompatible chemicals have been introduced.

    Phase 2: Satellite Accumulation Area (SAA) Management 4. Volume Control: Fill containers to a maximum of 90% capacity[2].

    • Scientific Rationale & Validation: This 10% headspace is critical to accommodate vapor expansion caused by ambient temperature fluctuations. Visually confirm the liquid/solid level remains below the 90% fill line marked on the container[5].
    • GHS-Compliant Labeling: Instantly affix a hazardous waste label detailing the exact contents, hazard class (e.g., Flammable, Health Hazard), and the accumulation start date[5].
    • Regulatory Timeframes: Under EPA RCRA guidelines, once a waste container reaches the 55-gallon limit in the SAA, it must be transferred to the Central Accumulation Area (CAA) within 3 days[4].

    Phase 3: Final Disposition Strategy 7. Lab Packing and Transport: Engage an EPA-permitted hazardous waste transporter. The transporter must be legally permitted to move the waste, maintaining responsibility from "cradle to grave"[6]. 8. Final Treatment: Route the segregated, non-halogenated waste for fuel blending. The waste will be blended to achieve a minimum of 5,000 BTU per pound (11,630 J/g) for use in cement kilns[3].

    IV. Regulatory Thresholds & Data Presentation

    To streamline your laboratory's compliance, refer to the following waste management matrix summarizing EPA thresholds and disposal routes based on chemical profiling.

    Table 1: Waste Segregation & Regulatory Threshold Matrix

    Waste CategoryHalogen ContentPrimary Disposal RouteEPA Generator Threshold (Monthly)
    4'-Carboethoxy-3-phenylpropiophenone (Pure or Non-Halogenated Solvent)0%Fuel Blending / Energy Recovery>100 kg (SQG) / >1,000 kg (LQG)
    Halogenated Organic Waste (For Operational Comparison)>1%High-Temp Incineration (with scrubbers)>100 kg (SQG) / >1,000 kg (LQG)
    Acutely Toxic Contaminated Waste (P-Listed)N/AHigh-Temp Incineration (>1200 °C)>1 kg (P-Listed Threshold)

    V. Waste Disposition Workflow

    OrganicWasteWorkflow Start 4'-Carboethoxy-3-phenylpropiophenone Waste Generated Segregate Segregation: Isolate from Halogens & Oxidizers Start->Segregate Accumulate Satellite Accumulation Area (SAA) Max 90% Capacity (Vapor Headspace) Segregate->Accumulate Transport EPA-Permitted Transport (RCRA Manifest) Accumulate->Transport Within 90 Days (LQG) Decision Halogen & BTU Assessment Transport->Decision Fuel Fuel Blending (Energy Recovery) Cement Kilns Decision->Fuel 0% Halogens, >5,000 BTU/lb Incinerate High-Temp Incineration (Thermal Destruction) Decision->Incinerate Contaminated / Low BTU

    Decision tree for the segregation and disposal of non-halogenated organic waste.

    VI. Comprehensive References

    1.[] Main Product: 4'-CARBOETHOXY-3-PHENYLPROPIOPHENONE, BOC Sciences. Available at: 2.[4] Management of Waste - Prudent Practices in the Laboratory, National Center for Biotechnology Information (NCBI) / National Academies Press. Available at: 4 3.[6] How Do You Dispose of Organic Solvents?, Hazardous Waste Experts. Available at: 6 4.[2] How to Dispose of Chemical Waste in a Lab Correctly, GAIACA. Available at: 2 5.[5] Chemistry Lab Waste Disposal, Environmental Marketing Services. Available at: 5 6.[3] Most solvent waste from US academic labs ends up in the air, Chemical & Engineering News (C&EN). Available at: 3

    Sources

    Handling

    Comprehensive Safety and Operational Guide for Handling 4'-Carboethoxy-3-phenylpropiophenone

    Introduction As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a self-validating system of risk mitigation. 4'-Carboethoxy-3-phenylpropiophenone (CAS 898764-1...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a self-validating system of risk mitigation. 4'-Carboethoxy-3-phenylpropiophenone (CAS 898764-15-3), systematically known as [1], is a critical organic building block utilized in advanced drug development and synthetic chemistry[2].

    While specific toxicological data for this exact derivative is still emerging, its structural classification as an aryl ketone and propiophenone analog dictates a stringent . Propiophenone derivatives are known to cause serious eye irritation, potential skin sensitization, and specific target organ toxicity[3]. Therefore, handling this compound requires an operational plan grounded in causality: every piece of Personal Protective Equipment (PPE) and every procedural step must directly address a specific physicochemical risk.

    Risk Assessment & Causality of PPE Selection

    Understanding why we use specific PPE builds intrinsic trust in the safety protocol. 4'-Carboethoxy-3-phenylpropiophenone is a bulky organic molecule (Molecular Weight: 282.34 g/mol )[1]. It typically presents as a solid or highly viscous oil at room temperature, meaning the primary exposure routes are particulate inhalation and dermal contact, rather than high-volatility vapor exposure.

    Table 1: Quantitative Hazard Data, Causality, and PPE Justification

    Hazard ProfileCausality / MechanismRequired PPESelf-Validation Check
    Dermal Exposure Aryl ketones can permeate the lipid bilayer of the skin, causing irritation or systemic absorption[4].Nitrile Gloves (Double gloving recommended for bulk handling) & Lab Coat .Inspect gloves for micro-tears using the "inflation test" before donning.
    Ocular Damage Particulates or aerosolized droplets can cause severe corneal irritation upon contact with eye moisture[3].Chemical Safety Goggles (Not standard safety glasses).Ensure a tight seal around the orbital bone; no gaps should be visible.
    Inhalation Risk Transferring solids generates micro-dust; propiophenones can irritate the respiratory tract[4].Fume Hood (Minimum face velocity 100 fpm) or N95/P100 Respirator if outside hood.Verify the fume hood flow monitor displays a safe operational range (>100 fpm) before opening.
    Operational Plan: Step-by-Step Methodology

    A trustworthy protocol is self-validating. This means each step contains a built-in check to confirm it was executed correctly before proceeding to the next.

    Step 1: Pre-Operation Setup & Environmental Control

    • Action: Clear the chemical fume hood of all non-essential items to prevent airflow disruption.

    • Causality: Clutter creates turbulent air eddies, which can drag chemical particulates out of the hood and into the operator's breathing zone.

    • Validation: Hold a Kimwipe near the sash opening; it should be gently pulled inward, confirming negative pressure.

    Step 2: Dispensing and Weighing

    • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula to transfer the 4'-carboethoxy-3-phenylpropiophenone.

    • Causality: Static electricity can cause fine powders to repel and aerosolize, increasing inhalation risk and contaminating the analytical balance.

    • Validation: The analytical balance should stabilize quickly. If the reading fluctuates continuously, it indicates static interference or improper hood airflow.

    Step 3: Post-Handling Decontamination

    • Action: Wipe down the spatula, balance, and surrounding hood surface with an appropriate solvent (e.g., isopropanol or ethanol), followed by [5].

    • Causality: Propiophenone derivatives are highly lipophilic and have [4]. Using an organic solvent first ensures the chemical is dissolved and removed, rather than just smeared across the surface.

    • Validation: Visually inspect the surface under good lighting; no crystalline residue or oily sheen should remain.

    Workflow Visualization

    The following diagram illustrates the logical progression of our self-validating Standard Operating Procedure (SOP).

    SOP Start Pre-Operation Check Validate Fume Hood PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Flow > 100 fpm Dispense Dispense Chemical (Use Anti-Static Spatula) PPE->Dispense Integrity Verified Validate Self-Validation: Check Balance Stability Dispense->Validate Clean Decontaminate Work Area Validate->Clean Mass Confirmed Dispose Waste Disposal (Organic Solid Waste) Clean->Dispose Residue Collected

    Fig 1: Operational workflow and self-validation system for handling propiophenone derivatives.

    Disposal Plan & Environmental Safety

    Disposal must strictly adhere to local environmental regulations, such as the in the United States, which governs the management of hazardous solid wastes[6].

    • Waste Segregation: 4'-Carboethoxy-3-phenylpropiophenone must be disposed of as Halogen-Free Organic Waste (unless mixed with halogenated solvents during your specific reaction).

    • Causality: Mixing non-halogenated organic waste with halogenated waste drastically increases disposal costs and complicates the incineration process, as halogenated compounds require specialized high-temperature scrubbing to prevent the release of toxic dioxins.

    • Containment: Place all contaminated consumables (weighing boats, Kimwipes, disposable spatulas) into a dedicated, [4]. Do not discard in standard municipal trash.

    • Spill Response: In the event of a spill, do not use water initially. Soak up liquid spills with an inert absorbent material (like vermiculite or sand) or carefully sweep up solid spills to avoid dust generation. Place the absorbed material into a closed container for [5][7].

    References
    • LA County Fire Department. "Compliance Guideline For Hazardous Wastes and Materials (RCRA)". Source: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4'-carboethoxy-3-phenylpropiophenone
    Reactant of Route 2
    Reactant of Route 2
    4'-carboethoxy-3-phenylpropiophenone
    © Copyright 2026 BenchChem. All Rights Reserved.